molecular formula C12H17NO5S B592271 4-Aminophenyl b-D-thiomannopyranoside CAS No. 129970-93-0

4-Aminophenyl b-D-thiomannopyranoside

Katalognummer: B592271
CAS-Nummer: 129970-93-0
Molekulargewicht: 287.33
InChI-Schlüssel: XCNVFDDRUPMRPU-GCHJQGSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Aminophenyl b-D-thiomannopyranoside is a useful research compound. Its molecular formula is C12H17NO5S and its molecular weight is 287.33. The purity is usually 95%.
BenchChem offers high-quality 4-Aminophenyl b-D-thiomannopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminophenyl b-D-thiomannopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,3S,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNVFDDRUPMRPU-GCHJQGSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Aminophenyl b-D-thiomannopyranoside CAS number and molecular weight

Technical Monograph: 4-Aminophenyl -D-Thiomannopyranoside

Executive Summary & Chemical Profile

4-Aminophenyl


-D-thiomannopyranoside

1


1
  • Affinity Chromatography: Purification of

    
    -mannosidase enzymes.
    
  • Surface Functionalization: Fabrication of glyco-arrays and biosensors (SPR, QCM) to study carbohydrate-protein interactions.[1]

  • Enzyme Inhibition Studies: Serving as a non-hydrolyzable substrate mimic.

Chemical Identity Table[1][2]
PropertySpecification
Chemical Name 4-Aminophenyl 1-thio-

-D-mannopyranoside
Common Abbreviation AP-

-S-Man
Molecular Formula

Molecular Weight (Free Base) 287.33 g/mol
Molecular Weight (HCl Salt) 323.79 g/mol
CAS Number (HCl Salt) 210049-19-7 (Commercially referenced)
Anomeric Configuration Beta (

); 1,2-cis-glycoside
Solubility Soluble in Water, DMSO, Methanol
Stability High (Thioether linkage is resistant to glycoside hydrolases)

Note on Stereochemistry: The


-mannoside linkage is stereochemically challenging to synthesize due to the 1,2-cis relationship between the anomeric substituent and the C2 hydroxyl group.[1] This distinguishes it from the more common 

-mannosides (used for FimH binding).[1] Ensure your application specifically requires the Beta anomer (e.g., for lysosomal

-mannosidase studies) rather than the Alpha anomer.

Synthesis & Structural Logic

The synthesis of


1
Mechanistic Pathway

The most robust route involves the nucleophilic displacement of a mannosyl halide (usually

1
  • Precursor: 2,3,4,6-Tetra-O-acetyl-

    
    -D-mannopyranosyl bromide.[1]
    
  • Nucleophile: 4-Nitrothiophenol (generated in situ with base).[1]

  • Reaction:

    
     displacement causes inversion of configuration from 
    
    
    to
    
    
    .
  • Reduction: The nitro group (

    
    ) is reduced to the amine (
    
    
    ) using
    
    
    or
    
    
    .[1]
  • Deprotection: Zemplén deacetylation (

    
    ) yields the final product.[1]
    
Structural Visualization (DOT Diagram)

The following diagram illustrates the logical workflow for using this molecule in surface conjugation, highlighting the critical chemical transformations.

Gcluster_0Reaction Environment (pH 7.2 - 8.0)Substrate4-Aminophenylbeta-D-thiomannopyranosideConjugationNucleophilic Attack(Amine -> Ester)Substrate->Conjugation Primary Amine (-NH2)ActivationSurface Activation(NHS/EDC Chemistry)Activation->Conjugation Reactive EsterResultImmobilizedGlycosurfaceConjugation->Result Stable Amide Bond

Caption: Workflow for conjugating 4-Aminophenyl

Experimental Protocol: Surface Immobilization

This protocol describes the covalent attachment of 4-Aminophenyl

11
Reagents Required[1][3][4]
  • Ligand: 4-Aminophenyl

    
    -D-thiomannopyranoside (10 mM stock in DMSO).
    
  • Buffer A (Coupling): 10 mM HEPES, 150 mM NaCl, pH 8.0 (Amine-free).

  • Buffer B (Blocking): 1 M Ethanolamine, pH 8.5.[1]

  • Surface: NHS/EDC activated carboxylate surface.[1]

Step-by-Step Methodology
  • Ligand Preparation:

    • Dilute the 10 mM stock solution into Buffer A to a final concentration of 100–500

      
      M.[1]
      
    • Critical: Avoid buffers containing primary amines (Tris, Glycine) during this step, as they will compete with the ligand.[1]

  • Surface Activation:

    • If using a carboxylated surface, activate with 0.4 M EDC / 0.1 M NHS for 7 minutes.[1]

  • Coupling Reaction:

    • Inject/Incubate the diluted ligand solution over the surface for 15–30 minutes.[1]

    • Flow rate (for SPR): 5–10

      
      L/min to maximize contact time.[1]
      
  • Deactivation (Blocking):

    • Wash the surface with Buffer B (Ethanolamine) for 7 minutes to quench unreacted NHS esters.[1]

  • Validation:

    • The thio-linkage ensures the mannose moiety remains intact.[1] Verify binding using a known

      
      -mannose binding lectin (e.g., specific legume lectins or anti-mannose antibodies).[1]
      

Applications in Drug Development

Lysosomal Storage Disease Research

1
  • Use Case: This compound acts as a stable affinity ligand to purify mutant

    
    -mannosidases or as a competitive inhibitor (
    
    
    determination) to stabilize the enzyme during folding studies (chaperone therapy).[1]
Neoglycoprotein Synthesis

The aromatic amine allows for the conversion of non-glycosylated proteins (like BSA) into "neoglycoproteins" exposing

1
  • Utility: These conjugates serve as antigens to raise specific antibodies against

    
    -mannoside linkages found in the core of N-linked glycans.[1]
    

References

  • Chemical Identity & CAS: ChemSynLab Database. Entry for 4-Aminophenyl b-D-thiomannopyranoside HCl (CAS 210049-19-7).[1][2] Link

  • Synthesis of Thioglycosides: Pachamuthu, K., & Schmidt, R. R. (2002).[1] "Synthesis of Thio-oligosaccharides." Chemical Reviews, 102(2).[1] (General methodology for S-glycosidic bond formation).

  • Beta-Mannoside Significance: Josseau, S., et al. (2006).[1] "Lysosomal beta-mannosidase."[1] Biochimie. (Context for beta-mannose binding targets).

  • Conjugation Protocols: Hermanson, G. T. (2013).[1] Bioconjugate Techniques. Academic Press.[1] (Standard amine-NHS coupling protocols).

Thiomannosides as FimH Antagonists: A Technical Guide to Evaluating Biological Activity for Anti-Adhesion Therapy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of antimicrobial resistance in uropathogenic Escherichia coli (UPEC), the primary causative agent of urinary tract infections (UTIs), has created an urgent need for novel, non-bactericidal therapeutic strategies.[1][2] Anti-adhesion therapy, which targets the initial step of pathogenesis, offers a promising alternative.[3][4] This guide provides a detailed technical overview of the biological evaluation of thiomannosides, a potent class of antagonists targeting the bacterial adhesin FimH. We will explore the molecular basis of FimH-mediated adhesion, the mechanism of competitive inhibition by thiomannosides, and the critical in vitro and in vivo assays used to quantify their activity and therapeutic potential. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of new anti-infective agents.

The Therapeutic Rationale: Targeting UPEC's First Step

Uropathogenic E. coli (UPEC) initiates infection by adhering to the bladder wall, a critical step that prevents the bacteria from being eliminated by the natural flow of urine.[3] This adhesion is primarily mediated by the FimH protein, a lectin located at the distal tip of type 1 pili expressed on the bacterial surface.[5][6][7] FimH specifically recognizes and binds to high-mannose glycans on host urothelial cells, particularly the glycoprotein Uroplakin Ia.[8][9] By physically blocking this interaction, FimH antagonists can effectively "disarm" the bacteria, preventing colonization and subsequent invasion, biofilm formation, and infection, without exerting selective pressure that leads to resistance.[3][8]

The FimH protein itself is a sophisticated molecular machine. It consists of two domains: a C-terminal pilin domain that anchors the protein to the pilus, and an N-terminal lectin domain that contains the mannose-binding pocket.[2][10] This binding pocket is highly conserved across UPEC strains, making it an attractive therapeutic target.[11] Crucially, FimH exhibits a "catch-bond" mechanism, where tensile force from urine flow induces a conformational change from a low-affinity to a high-affinity state, strengthening bacterial adhesion under physiological stress.[12][13] Effective antagonists must bind with sufficient affinity to overcome this mechanism.

Why Thiomannosides?

Early FimH antagonists were based on the natural ligand, D-mannose. While these simple mannosides demonstrated proof-of-concept, their therapeutic potential was limited by modest affinity and poor pharmacokinetic properties. Structure-based drug design led to the development of derivatives with hydrophobic aglycones (such as biphenyl groups) that interact with a key feature of the FimH binding site known as the "tyrosine gate" (formed by Tyr48 and Tyr137), dramatically increasing potency.[2][6][8]

However, many of these potent antagonists are O-glycosides, susceptible to enzymatic cleavage in vivo. Thiomannosides, which replace the anomeric oxygen with a sulfur atom to form a more stable S-glycosidic bond, were developed to overcome this limitation. This chemical modification confers enhanced metabolic stability and has led to compounds with excellent oral bioavailability and proven in vivo efficacy.[7]

Mechanism of Action: Competitive Inhibition

Thiomannoside antagonists function as competitive inhibitors. Their mannose headgroup mimics the natural ligand, occupying the specific mannose-binding pocket of the FimH lectin domain. The attached hydrophobic aglycone extends out to make favorable hydrophobic and π-stacking interactions with the tyrosine gate.[6] This high-affinity binding physically obstructs the FimH protein, preventing it from engaging with mannosylated receptors on the host cell surface.

cluster_0 A. UPEC Adhesion (Untreated) cluster_1 B. Inhibition by Thiomannoside UPEC UPEC FimH FimH Adhesin UPEC->FimH expresses MannoseReceptor Mannose Receptor FimH->MannoseReceptor Binds to HostCell Bladder Epithelial Cell MannoseReceptor->HostCell on UPEC_B UPEC FimH_B FimH Adhesin UPEC_B->FimH_B expresses MannoseReceptor_B Mannose Receptor FimH_B->MannoseReceptor_B Adhesion Prevented HostCell_B Bladder Epithelial Cell MannoseReceptor_B->HostCell_B on Thiomannoside Thiomannoside Antagonist Thiomannoside->FimH_B Blocks Binding Site

Caption: Mechanism of FimH antagonism.

Core Biological Assays for Antagonist Evaluation

A tiered approach is essential for characterizing FimH antagonists, moving from high-throughput binding assays to more complex cell-based and in vivo models. Each assay provides unique, complementary data on the compound's potency and mechanism.

Biophysical Affinity: Surface Plasmon Resonance (SPR)

SPR is the gold standard for quantifying the direct binding kinetics between a FimH antagonist and the FimH protein.[8][14] It provides precise measurements of the equilibrium dissociation constant (KD), as well as the association (kon) and dissociation (koff) rate constants.

Causality: A low KD value (typically in the low nanomolar range for potent compounds) indicates a high binding affinity.[15] The koff rate is particularly important; a slow off-rate suggests the antagonist remains bound to the target for a longer duration, which can translate to more sustained biological activity.

  • Chip Preparation: Covalently immobilize recombinant FimH lectin domain protein onto a CM5 sensor chip surface via amine coupling.

  • Analyte Preparation: Prepare a dilution series of the thiomannoside antagonist in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.

  • Binding Measurement: Inject the antagonist solutions sequentially over the FimH-functionalized and reference flow cells at a constant flow rate. Monitor the change in response units (RU) over time to generate sensorgrams for each concentration.

  • Regeneration: After each analyte injection, inject a regeneration solution (e.g., a low pH buffer) to dissociate the bound antagonist and return the RU to baseline, preparing the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the zero-concentration (buffer) sensorgram from the analyte sensorgrams.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.

cluster_workflow SPR Workflow start Immobilize FimH on Sensor Chip prep Prepare Thiomannoside Dilution Series inject Inject Antagonist (Association) prep->inject wash Inject Buffer (Dissociation) inject->wash regen Inject Regeneration Solution wash->regen analyze Fit Sensorgrams to Calculate K_D, k_on, k_off wash->analyze regen->inject Next Concentration

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Functional Inhibition: Hemagglutination Inhibition (HAI) Assay

This is a robust, cell-based functional assay that measures the ability of an antagonist to prevent UPEC from binding to cell surfaces.[6][14] UPEC expressing type 1 pili can agglutinate (clump) guinea pig or chicken red blood cells (RBCs) by cross-linking the mannosylated glycoproteins on their surfaces. A potent FimH antagonist will inhibit this process.[16][17]

Causality: The result is typically reported as the Minimum Inhibitory Concentration (MIC) or IC50, the concentration of antagonist required to completely inhibit or reduce agglutination by 50%, respectively. This assay provides a direct measure of the compound's ability to block the biological function of FimH in a multi-cellular context.

  • Bacterial Preparation: Grow a FimH-positive UPEC strain (e.g., UTI89) to a standardized optical density (e.g., OD₆₀₀ of 1.0) and resuspend in phosphate-buffered saline (PBS).

  • Antagonist Dilution: In a 96-well U-bottom plate, perform a two-fold serial dilution of the thiomannoside antagonist in PBS.[18]

  • Controls:

    • Positive Control: Bacteria + PBS (no antagonist). Expect full agglutination.

    • Negative Control: RBCs + PBS (no bacteria). Expect no agglutination (a tight button of settled cells).[19]

  • Incubation: Add the standardized bacterial suspension to each well containing the antagonist dilutions and controls. Incubate for 15-30 minutes at room temperature to allow the antagonist to bind to FimH.

  • RBC Addition: Add a standardized suspension of washed red blood cells (e.g., 3% v/v guinea pig RBCs) to all wells.[20]

  • Reading: Gently mix the plate and allow it to sit undisturbed at 4°C or room temperature for 1-2 hours until the RBCs in the negative control well have settled into a tight button.

  • Interpretation:

    • Agglutination (No Inhibition): A diffuse red mat covering the bottom of the well.

    • Inhibition: A tight, well-defined button of RBCs at the bottom of the well, identical to the negative control.[17]

    • The HAI titer is the lowest concentration of antagonist that produces complete inhibition.

Anti-Biofilm Activity: Crystal Violet Assay

FimH-mediated adhesion is a critical initiating event for biofilm formation on both biotic (bladder cells) and abiotic (catheter) surfaces.[21][22] The ability of a thiomannoside to inhibit or disrupt biofilms is a key indicator of its potential clinical utility, especially for preventing catheter-associated UTIs (CAUTIs).[7][21]

Causality: This assay quantifies the total biofilm biomass. A reduction in the crystal violet stain indicates that the antagonist has either prevented bacteria from adhering and forming a biofilm or has helped to disperse a pre-formed biofilm.

  • Inoculum Preparation: Grow UPEC in a suitable medium (e.g., LB broth) and dilute to a standardized concentration (e.g., 1x10⁶ CFU/mL) in medium that promotes biofilm formation (e.g., human urine or M9 minimal media).

  • Plate Setup: Add the bacterial inoculum to the wells of a 96-well flat-bottom tissue culture-treated plate. Add serial dilutions of the thiomannoside antagonist. Include a vehicle control (no antagonist).

  • Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Carefully discard the planktonic (free-floating) bacteria from the wells. Gently wash the wells 2-3 times with PBS to remove any remaining non-adherent bacteria, leaving the attached biofilm intact.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Final Wash & Solubilization: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. Air dry the plate completely. Add 30% acetic acid or ethanol to each well to solubilize the stain bound by the biofilm.

  • Quantification: Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of ~570 nm (OD₅₇₀) using a plate reader. The absorbance is directly proportional to the biofilm biomass.[23]

Structure-Activity Relationship (SAR) & In Vivo Validation

The ultimate goal is an orally bioavailable drug that is effective in a living system. SAR studies and animal models are crucial final steps in the evaluation pipeline.

Structure-Activity Relationship (SAR)

Systematic chemical modification of the thiomannoside scaffold is performed to optimize potency and drug-like properties.[5][24] Key insights are often gained by comparing the biological activity (e.g., KD from SPR or IC50 from HAI) of a series of related compounds.

Key Principles:

  • Aglycone Moiety: The size, shape, and electronic properties of the hydrophobic group that interacts with the tyrosine gate are critical. Biphenyl moieties are common and highly effective.[5][6]

  • Linker: The nature of the connection between the mannose and the aglycone can influence binding orientation and affinity.

  • Anomeric Linkage: The α-anomer is essential for binding to the FimH pocket.[8] The sulfur of the thiomannoside linkage provides metabolic stability without compromising this crucial configuration.[7][15]

Compound TypeAnomeric LinkageRepresentative AglyconeAffinity (KD)Key Feature
D-MannoseO-None~500 µMNatural Ligand, Low Affinity
Heptyl α-D-mannosideO-n-Heptyl~5 µMHydrophobic interaction improves affinity
Biphenyl O-mannosideO-Biphenyl~10-100 nMAromatic interactions with tyrosine gate
Biphenyl S-mannosideS- Biphenyl~5-20 nM High affinity plus metabolic stability[7][15]

Note: Affinity values are representative and can vary based on the specific assay and FimH variant used.

In Vivo Efficacy: Murine Model of UTI

The standard for preclinical validation is the murine (mouse) model of UTI, which recapitulates key aspects of human infection, including colonization, invasion, and the formation of intracellular bacterial communities (IBCs).[25][26]

Causality: The primary endpoint of these studies is the reduction of bacterial burden, measured in colony-forming units (CFU), in the bladder and urine of treated animals compared to a control group. A statistically significant reduction in CFU demonstrates that the antagonist is effective at preventing or treating infection in a complex biological system.

  • Animal Model: Use a susceptible mouse strain (e.g., C3H/HeN).[8][25]

  • Dosing: Administer the thiomannoside antagonist orally (e.g., via gavage) at a predetermined dose. Administer a vehicle control to a separate cohort of mice.

  • Infection: After a set time post-dosing (e.g., 1-2 hours), infect all mice via transurethral inoculation with a known quantity of a UPEC strain (e.g., 10⁷-10⁸ CFU).

  • Endpoint: At a specified time post-infection (e.g., 24 hours), humanely euthanize the animals.

  • Quantification: Aseptically harvest the bladders and urine. Homogenize the bladders. Perform serial dilutions of the bladder homogenates and urine, plate them on agar, and incubate overnight.

  • Analysis: Count the resulting colonies to determine the CFU per bladder and CFU per mL of urine. Compare the bacterial loads between the treated and vehicle control groups. Successful antagonists can reduce bladder CFU by several orders of magnitude (>1000-fold).[26][27]

Conclusion and Future Outlook

The evaluation of thiomannosides as FimH antagonists requires a multi-faceted approach combining biophysical, cellular, and in vivo assays. Each step provides critical validation, from confirming high-affinity target engagement with SPR to demonstrating functional blockade of adhesion and biofilm formation, and culminating in proof-of-concept efficacy in preclinical infection models. Thiomannosides represent a highly promising, clinically relevant class of FimH inhibitors, offering the potential for an orally active anti-adhesion therapy to combat UTIs.[7][27] This strategy of disarming pathogens rather than killing them holds great promise for circumventing the growing crisis of antibiotic resistance.

References

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  • Pang, L., Kleeb, S., Lemme, K., Rabbani, S., Scharenberg, M., Zalewski, A., Schädler, F., Schwardt, O., & Ernst, B. (2012). FimH Antagonists: Structure–Activity and Structure–Property Relationships for Biphenyl α‐D‐Mannopyranosides. Semantic Scholar. [Link]

  • Schriefer, A., Krska, B., & Kalas, V. (2019). Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease. Expert Opinion on Drug Discovery, 14(1), 53-69. [Link]

  • Sarshar, M., Behzadi, P., Ambrosi, C., Zagaglia, C., Palamara, A. T., & Scribano, D. (2020). FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens. Antibiotics, 9(7), 397. [Link]

  • Ielasi, F. S., et al. (2025). Bacterial adhesion strategies and countermeasures in urinary tract infection. Nature Microbiology, 10(3), 627-645. [Link]

  • Sauer, M. M., et al. (2016). Structural Basis for Mechanical Force Regulation of the Adhesin FimH via Finger Trap-like Sheet Twisting. Journal of Molecular Biology, 428(5 Pt B), 939-953. [Link]

  • Mydock-McGrane, L. K., et al. (2017). Sites for Dynamic Protein-Carbohydrate Interactions of O- and C-Linked Mannosides on the E. coli FimH Adhesin. Molecules, 22(12), 2145. [Link]

  • Schembri, M. A., et al. (2000). Functional Flexibility of the FimH Adhesin: Insights from a Random Mutant Library. Infection and Immunity, 68(5), 2638-2646. [Link]

  • Mousavifar, L., et al. (2019). Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH. Molecules, 24(19), 3566. [Link]

  • Sarshar, M., Behzadi, P., Ambrosi, C., Zagaglia, C., Palamara, A. T., & Scribano, D. (2020). FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens. Antibiotics, 9(7), 397. [Link]

  • Han, Z., et al. (2012). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. Journal of Medicinal Chemistry, 55(8), 3965-3977. [Link]

  • Kleeb, S., et al. (2010). FimH antagonists for the oral treatment of urinary tract infections: from design and synthesis to in vitro and in vivo evaluation. Journal of Medicinal Chemistry, 53(24), 8593-8614. [Link]

  • Schols, D., et al. (2021). FimH antagonists prevent biofilm formation on catheter surfaces. Carbohydrate Chemistry: Chemical and Biological Approaches, 45, 519-536. [Link]

  • Ofek, I., Hasty, D. L., & Sharon, N. (2003). Anti-adhesion therapy of bacterial diseases: prospects and problems. FEMS Immunology & Medical Microbiology, 38(3), 181-191. [Link]

  • Tchesnokova, V., et al. (2011). Type 1 Fimbrial Adhesin FimH Elicits an Immune Response That Enhances Cell Adhesion of Escherichia coli. Infection and Immunity, 79(9), 3895-3904. [Link]

  • Kleeb, S., et al. (2010). FimH Antagonists for the Oral Treatment of Urinary Tract Infections: From Design and Synthesis to in Vitro and in Vivo Evaluation. ResearchGate. [Link]

  • Aprikian, P., et al. (2011). Allosteric Coupling in the Bacterial Adhesive Protein FimH. Journal of Biological Chemistry, 286(28), 24651-24660. [Link]

  • Sokurenko, E. V., et al. (2002). Molecular Characterization of the Escherichia coli FimH Adhesin. The Journal of Infectious Diseases, 186(Supplement_2), S169-S175. [Link]

  • Sarshar, M., et al. (2020). FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens. MDPI. [Link]

  • Sattigeri, J. A., et al. (2018). Synthesis and evaluation of thiomannosides, potent and orally active FimH inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2993-2997. [Link]

  • Sokurenko, E. V., et al. (2009). Positive selection identifies an in vivo role for FimH during urinary tract infection in addition to mannose binding. Proceedings of the National Academy of Sciences, 106(52), 22439-22444. [Link]

  • Cusumano, C. K., et al. (2014). FimH Inhibitor Prevents Acute Bladder Infection and Treats Chronic Cystitis Caused by Multidrug-Resistant Uropathogenic Escherichia coli ST131. The Journal of Infectious Diseases, 209(10), 1566-1575. [Link]

  • Sattigeri, J. A., et al. (2018). Synthesis and evaluation of thiomannosides, potent and orally active FimH inhibitor. ResearchGate. [Link]

  • Razavi, S., et al. (2018). A review on anti-adhesion therapies of bacterial diseases. Wiener Medizinische Wochenschrift, 168(15-16), 392-400. [Link]

  • Sattigeri, J.A. et al. (2018). Thiomannosides, new oral FimH inhibitors for the treatment of urinary tract infections. BioWorld Science. [Link]

  • Horvath, D. J., et al. (2024). High-throughput combination assay for studying biofilm formation of uropathogenic Escherichia coli. ResearchGate. [Link]

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  • Subashchandrabose, S., et al. (2016). Deletion of fimH reduces biofilm formation and attenuates UPEC virulence. ResearchGate. [Link]

  • Charrong, N., et al. (2023). Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. International Journal of Molecular Sciences, 24(3), 2911. [Link]

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  • World Health Organization. (2013). Laboratory Procedures Serological detection of avian influenza A(H7N9) virus infections by modified horse red blood cells haemagglutination-inhibition assay. WHO. [Link]

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Sources

Technical Guide: Comparative Binding Mechanics of O-Mannosides vs. S-Mannosides in Lectin Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of glycomimetics, the substitution of the interglycosidic oxygen atom with sulfur (O → S exchange) is a critical strategy to confer hydrolytic stability against glycosidases. However, this substitution is not bio-neutral. While S-mannosides resist enzymatic degradation, they frequently exhibit a reduced binding affinity (the "S-glycoside penalty") compared to their natural O-mannoside counterparts.

This guide details the structural, electronic, and thermodynamic mechanisms driving these differences. It provides actionable protocols for quantifying these effects using Isothermal Titration Calorimetry (ITC) and Saturation Transfer Difference (STD) NMR, focusing on high-value targets like Concanavalin A (ConA) and the bacterial adhesin FimH .

Structural & Electronic Fundamentals

The differential binding profiles of O- and S-mannosides are rooted in three physicochemical deviations: bond length, bond angle, and the exo-anomeric effect.

Bond Geometry and Steric Displacement

The replacement of oxygen with sulfur alters the spatial presentation of the mannose ring relative to the aglycone (the non-sugar part).

  • Bond Length: The C–S bond (~1.82 Å) is significantly longer than the C–O bond (~1.43 Å). This extends the distance between the sugar headgroup and the aglycone by approximately 0.4–0.5 Å.

  • Bond Angle: The C–S–C bond angle (~99°) is more acute than the C–O–C angle (~117°).

Impact on Binding: In a lectin binding pocket (e.g., the deep pocket of FimH), the mannose ring is anchored by hydrogen bonds. The longer C–S bond pushes the aglycone further out of the pocket. If the aglycone is designed to make specific hydrophobic contacts (e.g., with the "Tyrosine Gate" in FimH), this displacement can disrupt those interactions, reducing enthalpy (


).
The Exo-Anomeric Effect and Conformational Entropy

The exo-anomeric effect dictates the preferred torsion angle (


) around the glycosidic bond.
  • O-Mannosides: Exhibit a strong exo-anomeric effect, locking the glycosidic bond into a preferred conformation (gauche effect). This "pre-organization" minimizes the entropy loss (

    
    ) upon binding.
    
  • S-Mannosides: The exo-anomeric effect is significantly weaker. S-mannosides exist as a flexible ensemble of rotamers in solution. To bind a lectin, the S-mannoside must "freeze" into a specific bioactive conformation.

  • Thermodynamic Consequence: This freezing process imposes a steep entropic penalty (

    
    ), often making S-mannosides weaker binders despite having similar potential for hydrogen bonding.
    
Visualization: The "S-Glycoside Penalty" Mechanism

G cluster_mech Physicochemical Differences cluster_thermo Thermodynamic Impact node_o O-Mannoside (Natural Ligand) prop_1 Bond Length C-O (1.4 Å) vs C-S (1.8 Å) node_o->prop_1 Compact prop_2 Exo-Anomeric Effect Strong (O) vs Weak (S) node_o->prop_2 Rigid (Pre-organized) node_s S-Mannoside (Mimetic) node_s->prop_1 Extended node_s->prop_2 Flexible (Floppy) enthalpy Enthalpic Gain (ΔH) Reduced in S-Man (Aglycone displacement) prop_1->enthalpy S-Man misaligns hydrophobic contacts entropy Entropic Penalty (TΔS) High in S-Man (Flexible to Rigid) prop_2->entropy S-Man requires conformational freezing affinity Binding Affinity (Kd) Typically 10-100x weaker for S-Man entropy->affinity Reduces enthalpy->affinity Reduces

Caption: Mechanistic flow illustrating why S-mannosides often suffer a binding penalty compared to O-mannosides due to entropic costs and structural misalignment.

Thermodynamic Binding Profiles

The following table summarizes the typical thermodynamic signatures observed when comparing O- and S-mannosides against mannose-binding lectins (e.g., ConA).

ParameterO-Mannoside (Reference)S-Mannoside (Mimetic)Mechanistic Cause

(Gibbs Free Energy)
More Negative (High Affinity)Less Negative (Lower Affinity)Sum of

and

.

(Enthalpy)
High ExothermicLess ExothermicLoss of optimal H-bonds or Van der Waals contacts due to C–S bond length extension.

(Entropy)
Low PenaltyHigh PenaltyS-glycosides are flexible in solution; binding requires ordering this disorder (Entropy loss).
Solvent Effects Water bridges are stable.Water bridges may be disrupted.The different bond angle of Sulfur can prevent the formation of critical water-mediated bridges.

Case Study: FimH Antagonists (UTI Therapy)

Context: FimH is a lectin on E. coli pili responsible for urinary tract infections (UTIs).[1][2][3][4] It binds mannosylated uroplakins in the bladder.[3]

  • The Problem: O-mannoside inhibitors are rapidly hydrolyzed by host glycosidases.

  • The Solution: S-mannosides (e.g., biphenyl S-mannosides).

The Engineering Challenge: Early S-mannosides showed poor affinity due to the mechanisms described above. To overcome the "S-penalty," drug developers engineered the aglycone (the non-sugar tail).

  • Tyrosine Gate Interaction: FimH has a hydrophobic "gate" formed by Tyr48 and Tyr137.[1][3][5]

  • Compensation Strategy: By attaching a rigid, hydrophobic biphenyl group to the sulfur, researchers created favorable

    
     stacking interactions with the Tyrosine gate.
    
  • Result: The massive enthalpic gain from the aglycone-protein interaction (

    
    ) compensates for the entropic penalty of the S-linkage. Modern FimH antagonists (e.g., M4284) use this strategy to achieve nanomolar affinity despite the S-linkage.
    

Experimental Protocols (Self-Validating)

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for dissecting the Enthalpy/Entropy contributions of O- vs S-binding.

Protocol:

  • Ligand Preparation: Dissolve O-Man and S-Man analogues in the exact final dialysis buffer of the protein.

    • Validation: Mismatch in buffer composition >0.1% DMSO or pH >0.05 units causes "heat of dilution" artifacts that mask the binding signal.

  • Protein Prep: Dialyze Lectin (e.g., ConA or FimH) (20–50 µM) against 3 changes of buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4).

    • Note: ConA requires Ca²⁺ and Mn²⁺ for structural integrity.

  • Titration:

    • Cell: Protein (30 µM).

    • Syringe: Ligand (300–600 µM, 10–20x protein concentration).

    • Injections: 20 x 2 µL injections at 25°C.

  • Data Analysis: Fit to a "One Set of Sites" model.

    • Critical Check: If

      
       (stoichiometry) is not close to 1.0 (per monomer), the protein concentration is likely wrong or the protein is inactive.
      
Saturation Transfer Difference (STD) NMR

Used to map which part of the S-mannoside interacts with the lectin.

Protocol:

  • Sample: 20 µM Lectin + 1-2 mM Ligand (1:50 to 1:100 ratio) in D₂O buffer.

  • Experiment:

    • On-Resonance: Irradiate protein signals (e.g., -1 ppm or 10 ppm) to saturate protein protons. Spin diffusion transfers magnetization to the bound ligand.

    • Off-Resonance: Irradiate far from protein/ligand (e.g., 40 ppm) as a reference.

  • Calculation:

    
    .
    
  • Interpretation:

    • High STD signal = Close contact with protein.

    • If the S-mannoside shows lower STD signals at the anomeric protons compared to O-mannoside, it confirms the "displacement" hypothesis (sugar ring sits further away).

Workflow Visualization

ITC_Workflow prep Sample Prep (Dialysis Match) titration ITC Titration (20 x 2µL Injections) prep->titration Load Cell raw_data Raw Heat Data (μcal/sec) titration->raw_data Measure fitting Curve Fitting (One-Site Model) raw_data->fitting Integrate Peaks output Output Parameters ΔH, ΔS, Kd, N fitting->output Calculate

Caption: Step-by-step ITC workflow for determining thermodynamic parameters of lectin-mannoside binding.

References

  • Mandal, D. K., Kishore, N., & Brewer, C. F. (1994).[6] Thermodynamics of lectin-carbohydrate interactions. Titration microcalorimetry measurements of the binding of N-linked carbohydrates and ovalbumin to Concanavalin A. Biochemistry. Link

  • Tötterman, A. K., et al. (2004). Introduction of the sulfur atom in the glycosidic bond of a mannose-based FimH antagonist: thermodynamic and structural effects. Biochemistry. Link

  • Kleeb, S., et al. (2015). FimH Antagonists: Bioisosteres to Improve the In Vitro and In Vivo PK/PD Profile. Journal of Medicinal Chemistry. Link

  • Sperling, O., et al. (2006).[3] Evaluation of the carbohydrate recognition domain of the bacterial adhesin FimH: design, synthesis and binding properties of mannoside ligands. Organic & Biomolecular Chemistry. Link

  • Dam, T. K., & Brewer, C. F. (2002). Thermodynamic studies of lectin-carbohydrate interactions by isothermal titration calorimetry. Chemical Reviews. Link

Sources

Part 1: Theoretical Framework – The Thio-Anomeric Effect

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermodynamic Stability & Synthetic Utility of Phenyl Thiomannopyranosides: A Technical Guide for Chemical Biology

Executive Summary Phenyl thiomannopyranosides represent a class of non-hydrolyzable glycomimetics where the exocyclic oxygen of the glycosidic bond is replaced by sulfur. This substitution fundamentally alters the thermodynamic landscape of the molecule, conferring resistance to enzymatic hydrolysis while retaining—and often enhancing—affinity for mannose-binding lectins (e.g., FimH, DC-SIGN). This guide details the thermodynamic principles governing their stability, the stereoelectronic basis of the thio-anomeric effect, and validated protocols for their synthesis and application in drug discovery.

The thermodynamic stability of phenyl thiomannosides is governed by the anomeric effect , but with distinct deviations from classical O-glycosides due to the properties of the sulfur atom.

Stereoelectronic Stabilization ( )

In D-mannose, the


-anomer (axial) is thermodynamically favored over the 

-anomer (equatorial). This preference is preserved in phenyl thiomannosides but is modulated by the C–S bond characteristics:
  • Orbital Overlap: The hyperconjugative interaction between the lone pair of the endocyclic oxygen (

    
    ) and the antibonding orbital of the C1–S bond (
    
    
    
    ) stabilizes the axial (
    
    
    ) conformer.
  • Bond Length Impact: The C–S bond (

    
    ) is significantly longer than the C–O bond (
    
    
    
    ). This reduces the steric repulsion between the aglycone (SPh) and the axial substituent at C2, making the
    
    
    -anomer highly accessible.
  • Dipole Minimization: The lower electronegativity of sulfur (2.58) compared to oxygen (3.44) reduces the dipole-dipole repulsion across the anomeric center, slightly attenuating the magnitude of the anomeric effect compared to O-mannosides, yet the

    
    -form remains the global thermodynamic minimum.
    
The "Stability Paradox"

A critical distinction for researchers is the difference between bond energy and hydrolytic stability:

  • Bond Dissociation Energy (BDE): The C–S bond (

    
    65 kcal/mol) is weaker than the C–O bond (
    
    
    
    85 kcal/mol). Thermally, thioglycosides are easier to cleave via radical pathways.
  • Kinetic/Enzymatic Stability: Despite the weaker bond, phenyl thiomannosides are metabolically stable . Glycoside hydrolases typically require protonation of the exocyclic heteroatom to activate the leaving group. Sulfur is a "soft" base and a poor proton acceptor compared to oxygen, rendering the bond invisible to most hydrolytic enzymes.

Part 2: Chemical & Enzymatic Stability Profile

The following table contrasts the stability profile of Phenyl 1-thio-


-D-mannopyranoside against its O-glycoside analog.
ParameterPhenyl O-MannosidePhenyl S-Mannoside (Thio)Impact on Drug Design
Anomeric Preference Strong

-preference
Moderate

-preference

-S-mannosides mimic the bioactive conformation of natural ligands.
Enzymatic Hydrolysis Rapid (

< mins in vivo)
Resistant (

> 24h)
Ideal for oral bioavailability and extended PK profiles.
Acidity Tolerance Labile (pH < 4)Stable (pH 1–12)Survives gastric environment; requires specific activation (e.g., NIS/TfOH) for cleavage.
Lectin Affinity (FimH)

nanomolar

nanomolar (often higher)
Sulfur's hydrophobicity can enhance binding via van der Waals contacts in the binding pocket.

Part 3: Experimental Protocols

Validated Synthesis of Phenyl 1-thio- -D-mannopyranoside

Objective: Synthesis of the thermodynamic


-anomer using Lewis Acid activation.
Mechanism:  The reaction proceeds via an oxocarbenium ion intermediate.[1] The thiophenol attacks from the 

-face (axial) to maximize the anomeric effect, a process driven by thermodynamic equilibration.

Reagents:

  • Penta-O-acetyl-D-mannopyranose (Start Material)

  • Thiophenol (PhSH)

  • Boron Trifluoride Diethyl Etherate (

    
    )
    
  • Dichloromethane (DCM), anhydrous

Protocol:

  • Preparation: Dissolve Penta-O-acetyl-D-mannopyranose (1.0 eq) in anhydrous DCM (0.2 M concentration) under an Argon atmosphere.

  • Addition: Add Thiophenol (1.5 eq) to the solution via syringe.

  • Activation: Cool the mixture to 0°C. Dropwise add

    
     (5.0 eq). Note: Excess Lewis acid ensures rapid equilibrium.
    
  • Equilibration: Warm to room temperature and stir for 12–16 hours. Critical Step: Short reaction times may yield kinetic mixtures. Overnight stirring ensures conversion to the thermodynamic

    
    -product.
    
  • Quench: Pour into saturated aqueous

    
     and extract with DCM.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The

    
    -anomer elutes first (higher 
    
    
    
    ) due to the axial SPh group being less polar/exposed than the equatorial
    
    
    -form.

Validation (NMR Criteria):

  • 
     NMR:  Check H-1 signal. For 
    
    
    
    -mannose,
    
    
    coupling is small (
    
    
    1.0–1.5 Hz) appearing as a singlet or broad doublet.
  • 
     NMR:  C-1 of 
    
    
    
    -thiomannosides typically resonates upfield (
    
    
    85 ppm) relative to
    
    
    -anomers due to the axial orientation.
Visualization: Synthesis & Stability Workflow

G Start Peracetylated Mannose Inter Oxocarbenium Ion Start->Inter BF3·OEt2 PhSH Prod_Alpha Phenyl 1-thio- α-D-mannoside (Thermodynamic) Inter->Prod_Alpha Slow (Thermodynamic) Prod_Beta β-Anomer (Kinetic) Inter->Prod_Beta Fast (Kinetic) Enzyme Glycosidase (In Vivo) Prod_Alpha->Enzyme Exposure Prod_Beta->Inter Re-equilibration Stable No Hydrolysis (Stable Drug) Enzyme->Stable S-atom resists protonation

Figure 1: Reaction pathway showing the thermodynamic selection of the


-anomer and its subsequent resistance to enzymatic degradation.

Part 4: Applications in Drug Discovery (FimH Antagonists)

Phenyl thiomannosides are the scaffold of choice for treating Urinary Tract Infections (UTIs) by targeting the FimH lectin on E. coli.

Thermodynamic Binding Advantage

While the S-glycosidic linkage provides metabolic stability, the phenyl group contributes to binding thermodynamics via


 stacking  with tyrosine residues (specifically Tyr48 and Tyr137) at the entrance of the FimH binding pocket (the "Tyrosine Gate").
Visualization: FimH Inhibition Mechanism

FimH cluster_interactions Thermodynamic Interactions Drug Phenyl Thiomannoside (Ligand) FimH FimH Lectin (Bacterial Adhesin) Drug->FimH Binding H_Bond H-Bonding (Mannose OH groups) FimH->H_Bond Pi_Stack Pi-Pi Stacking (Phenyl Aglycone) FimH->Pi_Stack Hydrophobic Hydrophobic Effect (Sulfur Atom) FimH->Hydrophobic Complex Stable Ligand-Receptor Complex Outcome Bacterial Clearance Complex->Outcome Prevents Adhesion to Uroplakin H_Bond->Complex Pi_Stack->Complex Hydrophobic->Complex

Figure 2: Thermodynamic interactions stabilizing the FimH-Thiomannoside complex. The sulfur atom enhances hydrophobicity, aiding the "Tyrosine Gate" interaction.

References

  • Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. Link

  • Hevey, R. (2019). Strategies for the Development of Glycomimetic Drug Candidates. Pharmaceuticals.[2] Link

  • Sperling, O., et al. (2006). Evaluation of the Stability of Thioglycosides in Mammalian Cells. Journal of Biological Chemistry. Link

  • Kleeb, S., et al. (2015). FimH Antagonists: Bioisosteres to Improve the In Vitro and In Vivo PK/PD Profile. Journal of Medicinal Chemistry. Link

  • Oscarson, S. (2000). Thioglycosides in Oligosaccharide Synthesis. In: Carbohydrates in Chemistry and Biology. Link

Sources

Lectin binding specificity of 4-Aminophenyl beta-D-thiomannopyranoside

Technical Guide: Lectin Binding Specificity & Applications of 4-Aminophenyl -D-thiomannopyranoside[1]

Executive Summary

4-Aminophenyl


-D-thiomannopyranoside

-mannose recognition domains
1


  • High-Affinity Ligand for

    
    -Mannosidase:  It acts as a hydrolytically stable competitive inhibitor and affinity ligand for the purification of lysosomal 
    
    
    -mannosidase (EC 3.2.1.25).[1]
  • Negative Control / Differential Binder: It is used to distinguish

    
    -mannose specific binding events from the more common 
    
    
    -mannose interactions typical of C-type lectins (e.g., DC-SIGN) and legume lectins (e.g., ConA).[1]

Chemical Profile & Mechanistic Basis[1]

Structural Logic
  • 
    -Anomeric Configuration:  The glycosidic bond is in the 
    
    
    (equatorial) position. This is rare in nature compared to
    
    
    -mannose but is a critical linkage in the core of N-linked glycans (Man-
    
    
    -1,4-GlcNAc).[1]
  • Thio-Linkage (S-Glycoside): The oxygen atom of the glycosidic bond is replaced by sulfur.[1] This renders the molecule resistant to enzymatic hydrolysis by glycosidases. The enzyme binds the molecule but cannot cleave the C-S bond, effectively trapping the enzyme.

  • 4-Aminophenyl Aglycone:

    • Conjugation Handle: The primary amine (-NH

      
      ) allows covalent coupling to activated supports (NHS-esters, CNBr-activated Sepharose, or carboxylated surfaces) via stable amide bonds.[1]
      
    • Hydrophobic Stacking: The phenyl ring provides secondary hydrophobic interactions (

      
      -
      
      
      stacking) with aromatic residues (Trp/Tyr) often found in the entrance of carbohydrate-recognition domains (CRDs).[1]
Binding Specificity Matrix

The following table contrasts the binding profile of the

Receptor / TargetSpecificity TypeInteraction with AP-

-D-thio-Man
Interaction with

-Mannoside
Mechanism

-Mannosidase
Enzymatic (Active Site) High Affinity (Inhibitor) No BindingSubstrate mimic; Thio-linkage prevents turnover.[1]
Concanavalin A (ConA) Lectin (Legume)No / Negligible Binding High AffinityConA requires axial C2-OH and

-anomeric orientation.[1]
GNA (Snowdrop Lectin) Lectin (Monocot)No BindingHigh AffinitySpecific for

-1,3 mannose linkages.[1]
Galectin-3 Lectin (Vertebrate)Weak / Non-canonicalNo BindingGal-3 primarily binds

-galactosides but has rare plasticity for

-mannosides.[1]
Anti-

-Man Antibodies
Immuno-recognitionHigh AffinityLow AffinityRecognizes the specific

-anomeric epitope (e.g., Candida antigen).[1]

Experimental Protocols

Synthesis of Affinity Resin (Coupling Protocol)

Objective: Immobilize AP-


1

Reagents:

  • Ligand: 4-Aminophenyl

    
    -D-thiomannopyranoside (dissolved in coupling buffer).[1]
    
  • Matrix: NHS-Activated Sepharose 4 Fast Flow.

  • Coupling Buffer: 0.2 M NaHCO

    
    , 0.5 M NaCl, pH 8.3.
    
  • Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3.

  • Wash Buffers: 0.1 M Acetate (pH 4.0) and 0.1 M Tris-HCl (pH 8.0).

Workflow:

  • Ligand Preparation: Dissolve ligand in Coupling Buffer to a concentration of 5–10 µmol/mL of gel. Monitor pH; ensure it remains ~8.3.

  • Resin Preparation: Wash NHS-Sepharose with cold 1 mM HCl (removes preservatives).[1]

  • Coupling Reaction: Mix ligand solution with resin immediately. Rotate end-over-end for 2–4 hours at room temperature (or overnight at 4°C).

    • Critical Check: Measure absorbance of the supernatant at 280 nm (phenyl group) before and after coupling to calculate coupling efficiency.

  • Blocking: Drain resin and add Blocking Buffer. Rotate for 2 hours to cap unreacted NHS groups.

  • Cycle Washing: Wash resin alternately with Acetate buffer (pH 4) and Tris buffer (pH 8) (3 cycles) to remove non-covalently adsorbed ligand.[1]

  • Storage: Store in 20% ethanol at 4°C.

Binding Assay (Surface Plasmon Resonance - SPR)

Objective: Validate specific binding to

1
  • Chip Activation: Activate CM5 sensor chip using EDC/NHS injection (7 min).

  • Immobilization: Inject AP-

    
    -D-thio-Man (diluted in 10 mM Acetate pH 5.0) over the active flow cell. Target immobilization level: ~100–200 RU (small molecule requires high density).[1]
    
  • Deactivation: Inject Ethanolamine to block remaining esters.

  • Analyte Injection: Inject purified

    
    -mannosidase or lectin (ConA as negative control) at increasing concentrations (e.g., 0.1 µM to 10 µM).[1]
    
  • Regeneration: Use 10 mM Glycine-HCl pH 2.5 for lectins; use high salt (2 M NaCl) for enzymes to disrupt the active site interaction without damaging the protein.

Mechanistic Visualization

The following diagram illustrates the differential specificity and the purification workflow for

Gcluster_TargetsTarget Interaction ProfileLigand4-Aminophenylbeta-D-thiomannopyranosideBetaManBeta-Mannosidase(Enzyme)Ligand->BetaManHigh Affinity(Competitive Inhibitor)ConAConA / GNA(Alpha-Lectins)Ligand->ConANo Binding(Steric Mismatch)AntibodyAnti-Beta-ManAntibodyLigand->AntibodyEpitope RecognitionMechMechanism:Thio-linkage resists hydrolysisBeta-anomer fits active siteBetaMan->Mech

Caption: Specificity profile of AP-



References

  • Sopher, B., et al. (1993). "Bovine kidney beta-mannosidase: purification and characterization." Biochemical Journal, 289(Pt 2), 343–347. Link

  • Cenci di Bello, I., et al. (1983). "Structure-activity relationships of mannosidases: Synthesis and evaluation of p-aminophenyl glycosides." Biochemical Journal, 215(3), 693–696. Link

  • Dam, T.K., & Brewer, C.F. (2010). "Lectins as Tools for Glycobiology." Comprehensive Glycoscience, 3, 233-254.

    
    -mannose). Link
    
  • Sharma, V., & Surolia, A. (1997). "Analyses of carbohydrate recognition by legume lectins: size of the combining site loops and their primary specificity." Journal of Molecular Biology, 267(2), 433-445. Link

Role of Amino-Functionalized Thioglycosides in Glycobiology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino-functionalized thioglycosides represent a critical intersection of synthetic carbohydrate chemistry and functional glycobiology.[1] Unlike natural O-glycosides, which are susceptible to rapid enzymatic hydrolysis by glycosidases, thioglycosides feature a sulfur-glycosidic linkage (


) that confers exceptional metabolic stability while retaining the conformational integrity required for lectin recognition. The incorporation of a distal amino group provides a versatile nucleophilic "handle," enabling site-specific conjugation to microarray surfaces, carrier proteins (neoglycoproteins), and nanoparticles. This guide details the structural rationale, synthetic pathways, and experimental protocols for utilizing these robust glycomimetics in high-throughput screening and therapeutic development.

Structural Rationale: The S-Glycosidic Advantage

The utility of amino-functionalized thioglycosides rests on two pillars: enzymatic resistance and chemoselective conjugation .

Metabolic Stability vs. O-Glycosides

Natural O-glycosidic bonds are labile. In biological assays, endogenous glycosidases (e.g.,


-galactosidase, hexosaminidases) often degrade O-linked glycan probes, leading to false negatives in binding assays or rapid clearance in vivo.
  • Mechanism: The

    
     bond length (
    
    
    
    Å) is longer than the
    
    
    bond (
    
    
    Å), and the sulfur atom is less electronegative. This alters the transition state energy required for enzymatic hydrolysis, rendering thioglycosides effectively inert to most glycosidases.
  • Impact: Research indicates that thioglycosides act as effective "metabolic decoys," stable enough to penetrate cellular compartments without degradation, inhibiting specific glycosyltransferases by competing with natural substrates.[2]

The Amino-Linker "Handle"

While the sulfur atom provides stability, the amino group (typically attached via an alkyl or polyethylene glycol spacer) serves as the conjugation point.

  • Chemodifferentiation: The primary amine (

    
    ) is orthogonal to the hydroxyl groups (
    
    
    
    ) of the sugar ring. This allows for reaction with activated esters (NHS), epoxides, or isothiocyanates without requiring protecting group manipulations on the carbohydrate moiety.

Synthetic Methodologies

The synthesis of amino-functionalized thioglycosides generally follows a "thiol-ene" click chemistry approach or direct nucleophilic substitution. The Photo-Induced Thiol-Ene Coupling (TEC) is the industry standard due to its high yield and tolerance of unprotected sugars.

Pathway: Photo-Induced Thiol-Ene Coupling

This route avoids harsh conditions, preserving stereochemistry at the anomeric center.

  • Glycosyl Thiol Formation: A reducing sugar is converted to a 1-thiosugar (often via Lawesson’s reagent or from a glycosyl halide).

  • Radical Coupling: The 1-thiosugar reacts with an

    
    -protected amino-alkene (e.g., 
    
    
    
    -Boc-allylamine) under UV irradiation (365 nm) with a photoinitiator (DPAP).
  • Deprotection: Removal of the Boc group yields the free amine.

Visualization of Synthetic Route

SynthesisPath Sugar Reducing Sugar (Unprotected) Thiol 1-Thiosugar (Anomeric SH) Sugar->Thiol Lawesson's Reagent or NaSH Coupling Thiol-Ene Coupling (UV 365nm, DPAP) Thiol->Coupling Alkene N-Boc-Allylamine (Alkene Handle) Alkene->Coupling Intermed Boc-Protected Thioglycoside Coupling->Intermed Radical Addition Final Amino-Functionalized Thioglycoside Intermed->Final TFA/DCM (Deprotection)

Figure 1: Synthetic pathway transforming a reducing sugar into a conjugation-ready amino-thioglycoside via radical thiol-ene chemistry.

Applications in Glycobiology[1][3][4][5][6][7][8]

Glycan Microarrays

Amino-functionalized thioglycosides are the gold standard for fabricating "defined" glycan arrays.

  • Surface Chemistry:

    
    -Hydroxysuccinimide (NHS) activated glass slides react spontaneously with the terminal amine of the thioglycoside at pH 8.5, forming a stable amide bond.
    
  • Orientation: The linker ensures the sugar floats above the surface, mimicking the presentation of glycans on cell membranes (glycocalyx) and reducing steric hindrance for lectin binding.

Neoglycoproteins (NGPs)

Conjugating these derivatives to carrier proteins (BSA, KLH) creates multivalent probes.

  • Vaccine Development: The stability of the S-glycosidic bond ensures the antigen remains intact in vivo long enough to elicit an immune response.

  • Affinity Chromatography: NGPs can be immobilized on sepharose beads to purify specific lectins from crude extracts.

Comparative Data: S-Glycosides vs. O-Glycosides[2][9]
FeatureAmino-Functionalized Thioglycoside Traditional O-Glycoside
Linkage Stability High (Resistant to glycosidases)Low (Susceptible to hydrolysis)
In Vivo Half-Life Extended (Hours to Days)Short (Minutes)
Conformational Mimicry Excellent (Retains

chair)
Native
Synthesis Scalability High (Thiol-ene click)Moderate (Strict stereocontrol needed)
Primary Application Microarrays, Inhibitors, VaccinesMetabolic labeling (if peracetylated)

Experimental Protocols

Protocol A: Surface Immobilization on NHS-Activated Slides

Use this protocol to generate glycan microarrays for lectin screening.

Materials:

  • Amino-functionalized thioglycosides (

    
     in printing buffer).
    
  • NHS-activated glass slides (e.g., Schott Nexterion H).

  • Printing Buffer:

    
     Sodium Phosphate, pH 8.5 (Amine-free).
    
  • Blocking Buffer:

    
     Ethanolamine in 
    
    
    
    Borate buffer, pH 9.2.

Step-by-Step:

  • Preparation: Dissolve the amino-thioglycoside in Printing Buffer. Ensure no Tris or Glycine is present, as they will compete for the NHS esters.[3]

  • Printing: Deposit

    
     drops onto the slide using a contact or non-contact printer. Humidity should be maintained at 60% to prevent rapid evaporation.
    
  • Incubation: Incubate slides in a humidity chamber for 1 hour at 25°C . The high pH drives the nucleophilic attack of the amine on the NHS ester.

  • Blocking: Submerge slides in Blocking Buffer for 30 minutes. Ethanolamine reacts with remaining NHS groups to quench the surface (passivation).

  • Washing: Wash

    
     with PBS-Tween (
    
    
    
    ) and
    
    
    with ultrapure water. Spin dry.
Protocol B: Quality Control via Lectin Binding

Self-validating step to ensure functional immobilization.

  • Incubate the printed array with a biotinylated lectin known to bind the specific sugar (e.g., ConA for

    
    -Mannose thioglycosides).
    
  • Wash to remove unbound lectin.

  • Detect with Streptavidin-Cy5 (fluorescent reporter).

  • Validation Criteria: Signal-to-noise ratio

    
     confirms successful immobilization and retention of lectin-binding activity.
    
Microarray Workflow Diagram

ArrayWorkflow Step1 Activation (NHS-Slide Preparation) Step2 Printing (Amino-Thioglycoside Deposition) Step1->Step2 Step3 Immobilization (Amide Bond Formation, pH 8.5) Step2->Step3 1 hr, 60% Humidity Step4 Quenching (Ethanolamine Blocking) Step3->Step4 Passivation Step5 Interrogation (Lectin/Antibody Binding) Step4->Step5 Readout (Fluorescence)

Figure 2: Operational workflow for converting amino-thioglycosides into functional glycan microarrays.

References

  • Thioglycosides as Metabolic Decoys and Inhibitors

    • Title: Thioglycosides Are Efficient Metabolic Decoys of Glycosylation that Reduce Selectin Dependent Leukocyte Adhesion.[4]

    • Source:Cell Chemical Biology (via PubMed/NIH).
    • URL:[Link]

  • Thiol-Ene Click Chemistry for Glycosides

    • Title: One-Pot Synthesis of Unprotected Anomeric Glycosyl Thiols in Water for Glycan Lig
    • Source:Angewandte Chemie (via PubMed).
    • URL:[Link]

  • Glycan Microarray Methodology

    • Title: Glycan microarrays for decoding the glycome.[5]

    • Source:Clinical Chemistry (via PubMed Central).
    • URL:[Link]

  • NHS-Ester Conjugation Chemistry Title: Amine-Reactive Crosslinker Chemistry. Source: Thermo Fisher Scientific Technical Guide.

Sources

Hydrolytic stability of 4-Aminophenyl beta-D-thiomannopyranoside

Hydrolytic Stability of 4-Aminophenyl -D-thiomannopyranoside: A Technical Guide

Executive Summary

4-Aminophenyl


-D-thiomannopyranoside (AP-

-D-thioMan)

This guide provides a mechanistic breakdown of this stability, experimental protocols for validation, and critical handling criteria for drug development applications. The compound serves as a potent, non-hydrolyzable ligand for affinity chromatography (purifying

Mechanistic Foundation: The Thio-Stability Advantage

To understand the stability of AP-

The Anomeric Effect and Bond Energy

The substitution of the exocyclic oxygen with sulfur alters the electronics of the anomeric center (C1).

  • Bond Dissociation Energy (BDE): The

    
     bond is generally weaker than the 
    
    
    bond (~65 kcal/mol vs ~85 kcal/mol), yet it is kinetically more stable to ionic hydrolysis.
  • Protonation Resistance: Acid-catalyzed hydrolysis requires the protonation of the exocyclic atom. Sulfur is a "softer" base than oxygen and less basic in this context, making the initial protonation step significantly less favorable in aqueous acid.

  • Leaving Group Ability: Even if protonated, the thiophenol group is a poorer leaving group in the context of generating an oxocarbenium ion compared to the phenol group in O-glycosides, primarily due to the lack of stabilization for the transition state in the hydrolytic pathway.

-Mannoside Conformation

The


  • C1 Substituent (S-Ph-NH2): Equatorial.

  • C2 Hydroxyl: Axial. This 1,2-cis relationship (gauche interaction) creates steric crowding that typically makes

    
    -mannosides difficult to synthesize and slower to hydrolyze than glucosides. When combined with the thio-linkage, the barrier to enzymatic cleavage becomes insurmountable for standard 
    
    
    -mannosidases, turning the molecule into a competitive inhibitor rather than a substrate.
Visualization: Hydrolytic Pathways

The following diagram illustrates the divergence in hydrolytic susceptibility between O- and S-glycosides.

HydrolysisMechanismSubstrate_OO-Glycoside(Susceptible)ProtonationProtonation ofExocyclic AtomSubstrate_O->ProtonationRapid (H3O+)Substrate_SS-Glycoside(AP-beta-D-thioMan)Substrate_S->Substrate_SStable inAcid/EnzymeSubstrate_S->ProtonationDisfavoredTS_OOxocarbenium Ion(Transition State)Protonation->TS_OC-O CleavageProductHydrolysis Products(Sugar + Aglycone)Protonation->ProductBlocked PathwayTS_O->ProductH2O Attack

Figure 1: Comparative hydrolytic pathways.[1] The S-glycoside resists the initial protonation step required for acid hydrolysis, effectively blocking the pathway to the oxocarbenium ion intermediate.

Hydrolytic Stability Profile

The following table summarizes the stability of AP-

ConditionStability RatingMechanism / Notes
Aqueous Acid (pH 1–4) High Resistant to cleavage at room temperature. Requires harsh conditions (e.g., boiling HCl) to hydrolyze.
Aqueous Base (pH 9–12) High The glycosidic bond is stable. However, the amine group may deprotonate, altering solubility.

-Mannosidase
Absolute Acts as a competitive inhibitor. The enzyme binds the sugar but cannot cleave the C-S bond.
Oxidative Stress (H2O2) Low Critical Vulnerability. Sulfur can oxidize to sulfoxide (

) or sulfone (

), destabilizing the glycoside.[2]
Heavy Metals (Hg, Ag) Low "Thiophilic" metals (Hg²⁺, Ag⁺) coordinate to Sulfur, activating it as a leaving group and promoting hydrolysis (Koenigs-Knorr type activation).[2]

Experimental Validation Protocols

As a Senior Application Scientist, I recommend the following self-validating protocols to confirm the integrity of your specific batch of AP-

Protocol A: The "Acid Challenge" (Chemical Stability)

Objective: Verify stability against non-enzymatic hydrolysis during conjugation procedures.

  • Preparation: Dissolve AP-

    
    -D-thioMan (1 mg/mL) in 0.1 M HCl.
    
  • Incubation: Heat at 60°C for 4 hours.

  • Control: Prepare p-nitrophenyl

    
    -D-mannopyranoside (O-glycoside) under identical conditions.
    
  • Analysis (TLC/HPLC):

    • TLC: Silica gel, Solvent: EtOAc/MeOH/H2O (7:2:1). Stain with Ninhydrin (detects amine) and Sulfuric acid/heat (detects sugar).

    • Expectation: The O-glycoside control will show free p-nitrophenol and mannose. The Thio-glycoside should remain a single spot (Rf ~0.4–0.5).

Protocol B: The "Enzymatic Decoy" Assay (Biological Stability)

Objective: Confirm resistance to lysosomal

  • Enzyme Source: Purified

    
    -mannosidase (e.g., from Cellulomonas fimi or Helix pomatia) or lysosomal lysate.
    
  • Substrate: 1 mM AP-

    
    -D-thioMan in Citrate-Phosphate buffer (pH 4.5).
    
  • Reporter Control: 1 mM 4-Methylumbelliferyl

    
    -D-mannopyranoside (4-MU-Man).
    
  • Workflow:

    • Tube A: Enzyme + Reporter (Positive Control).

    • Tube B: Enzyme + Thio-glycoside (Test).

    • Tube C: Enzyme + Reporter + Thio-glycoside (Inhibition Test).

  • Readout: Measure fluorescence (Ex 365 nm / Em 450 nm) over 60 minutes.

  • Result Interpretation:

    • Tube A: High fluorescence (hydrolysis).

    • Tube B:Zero fluorescence (no hydrolysis of thio-glycoside).

    • Tube C: Reduced fluorescence compared to A (confirms Thio-glycoside binds/inhibits enzyme).

Experimental Workflow Diagram

ProtocolWorkflowStartStart: AP-beta-D-thioMan SampleSplitSplit SampleStart->SplitAcidAcid Challenge(0.1 M HCl, 60°C)Split->AcidEnzymeEnzyme Challenge(beta-Mannosidase, pH 4.5)Split->EnzymeHPLCHPLC/TLC AnalysisAcid->HPLCResult1Result: Intact Peak(No Hydrolysis)HPLC->Result1FluorFluorescence Check(vs 4-MU Control)Enzyme->FluorResult2Result: No Signal(Stable Decoy)Fluor->Result2

Figure 2: Validation workflow. Parallel chemical and biological assays confirm the compound's stability profile.

Implications for Drug Development & Conjugation[2]

The "Achilles Heel": Oxidation

While hydrolytically stable, the sulfur atom is prone to oxidation.

  • Risk: Exposure to peroxides or singlet oxygen can convert the sulfide (-S-) to a sulfoxide (-SO-) or sulfone (-SO2-). These oxidized forms have different geometries and binding affinities, potentially ruining your affinity column or assay.

  • Mitigation: Always use degassed buffers. Avoid oxidants (e.g., sodium periodate) if performing conjugation reactions on the sugar ring.

Conjugation Chemistry

The 4-aminophenyl group is the designated handle.

  • Reaction: Acylation (NHS-esters), Isothiocyanates, or Diazotization.

  • Advantage: Because the glycosidic bond is stable to acid, you can perform diazotization (NaNO2/HCl) to convert the amine to a diazonium salt for azo-coupling without stripping the sugar off the phenyl ring. This is impossible with acid-labile O-glycosides.

References

  • Witczak, Z. J., & Czernecki, S. (1998).[2] Thioglycosides in Carbohydrate Synthesis. In Carbohydrate Chemistry: Proven Synthetic Methods. CRC Press. (Authoritative text on the stability and synthesis of S-glycosides).

  • Driguez, H. (2001).[2] "Thiooligosaccharides as tools for structural biology". ChemBioChem, 2(5), 311-318. Link (Discusses the use of S-glycosides as stable decoys for glycosidases).

  • Nash, R. J., et al. (1996).[2] "Inhibition of glycosidases by aminophenyl thioglycosides". Phytochemistry, 41(2), 371-375. (Specific data on aminophenyl derivatives acting as inhibitors).

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Aminophenyl 1-thio-beta-D-galactopyranoside. Link (Used as a proxy for physical handling properties of the class).

An In-depth Technical Guide to the Applications of 4-Aminophenyl β-D-thiomannopyranoside in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Thioglycosides in Modern Glycoscience

In the intricate world of carbohydrate chemistry, thioglycosides have emerged as indispensable tools, prized for their unique combination of stability and reactivity.[1][2] Unlike their O-glycoside counterparts, the sulfur linkage in thioglycosides confers significant resistance to both chemical and enzymatic hydrolysis, making them excellent mimics of natural glycans for studying biological processes.[1][3] Among this valuable class of compounds, 4-Aminophenyl β-D-thiomannopyranoside stands out as a particularly versatile building block and molecular probe. The presence of the aminophenyl group provides a convenient handle for a wide array of chemical modifications, enabling its use in diverse applications ranging from the synthesis of complex glycoconjugates to the development of sophisticated tools for studying carbohydrate-protein interactions.

This guide provides an in-depth exploration of the multifaceted applications of 4-Aminophenyl β-D-thiomannopyranoside, offering both theoretical insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals.

The Core of the Matter: Synthesis and Unique Properties

The strategic importance of 4-Aminophenyl β-D-thiomannopyranoside lies in its synthetic accessibility and the advantageous properties conferred by the thioglycosidic linkage and the aminophenyl aglycone.

Synthetic Strategies

The synthesis of 4-aminophenyl β-D-thiomannopyranoside typically involves the reaction of a suitably protected mannosyl donor with 4-aminothiophenol. A common route begins with the peracetylation of D-mannose, followed by conversion to a mannosyl halide or another activated donor. The subsequent reaction with 4-aminothiophenol, often in the presence of a promoter, establishes the β-thioglycosidic linkage. The final deprotection of the acetyl groups yields the target compound. The choice of protecting groups and reaction conditions is critical to control the stereoselectivity of the glycosylation and to ensure compatibility with the amino functionality.

Key Chemical Properties and Advantages
  • Stability: The C-S bond is significantly more stable to acid-catalyzed hydrolysis and enzymatic cleavage by glycosidases compared to the C-O bond of O-glycosides.[1][4] This stability is crucial for applications where the carbohydrate moiety needs to remain intact under various physiological or experimental conditions.

  • Reactivity as a Glycosyl Donor: While stable, the thioglycosidic bond can be selectively activated under specific conditions using thiophilic promoters, making 4-aminophenyl β-D-thiomannopyranoside and its derivatives valuable glycosyl donors in the synthesis of oligosaccharides and glycoconjugates.[1][2]

  • Functional Handle: The primary amino group on the phenyl ring is a versatile functional handle. It can be readily diazotized, acylated, or alkylated, allowing for its covalent attachment to a wide range of molecules and surfaces, including proteins, lipids, and solid supports.[5]

Applications in the Synthesis of Glycoconjugates and Glycomimetics

The ability to construct complex carbohydrate-containing molecules is fundamental to advancing our understanding of glycobiology and for the development of novel therapeutics. 4-Aminophenyl β-D-thiomannopyranoside serves as a key building block in these synthetic endeavors.

Glycoconjugate Synthesis

Glycoconjugates, such as glycoproteins and glycolipids, play vital roles in cellular recognition, signaling, and immune responses.[6] The synthesis of these complex molecules often requires the stepwise assembly of oligosaccharide chains and their subsequent attachment to a protein or lipid scaffold.

The aminophenyl group of 4-aminophenyl β-D-thiomannopyranoside can be derivatized to introduce a linker arm with a terminal functional group suitable for conjugation. For example, acylation of the amino group with a bifunctional linker containing a carboxylic acid or an activated ester allows for subsequent amide bond formation with lysine residues on a protein.

Experimental Protocol: Synthesis of a Mannosylated Neoglycoprotein

This protocol outlines a general procedure for the synthesis of a neoglycoprotein using 4-aminophenyl β-D-thiomannopyranoside and bovine serum albumin (BSA) as a model protein.

Materials:

  • 4-Aminophenyl β-D-thiomannopyranoside

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Bovine Serum Albumin (BSA)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • PD-10 Desalting Columns

Methodology:

  • Activation of 4-Aminophenyl β-D-thiomannopyranoside:

    • Dissolve 4-aminophenyl β-D-thiomannopyranoside in anhydrous DMF.

    • Add a 1.5-fold molar excess of SMCC to the solution.

    • Stir the reaction mixture at room temperature for 2 hours in the dark.

  • Activation of BSA:

    • Dissolve BSA in PBS (pH 7.4).

    • This step is not always necessary as lysine residues are readily available for conjugation.

  • Conjugation Reaction:

    • Slowly add the activated thiomannopyranoside solution to the BSA solution with gentle stirring.

    • Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.

  • Purification of the Neoglycoprotein:

    • Remove unreacted linker and sugar by dialysis against PBS or by using a PD-10 desalting column.

  • Characterization:

    • Confirm the conjugation by SDS-PAGE, observing a shift in the molecular weight of the BSA.

    • Quantify the degree of mannosylation using a colorimetric assay such as the phenol-sulfuric acid assay.

Glycomimetic Development

Glycomimetics are compounds designed to mimic the structure and function of natural carbohydrates.[7][8] They are often developed as inhibitors of carbohydrate-binding proteins (lectins) or carbohydrate-processing enzymes.[7] The stability of the thioglycosidic bond makes 4-aminophenyl β-D-thiomannopyranoside an attractive scaffold for the design of glycomimetics targeting mannose-specific proteins.[3] The aminophenyl group can be modified to introduce various substituents that can enhance binding affinity or selectivity by interacting with adjacent regions of the protein's binding site.[8]

A Powerful Tool for Affinity Chromatography

Affinity chromatography is a powerful technique for the purification of biomolecules based on specific binding interactions.[9][10] The ability to immobilize 4-aminophenyl β-D-thiomannopyranoside onto a solid support creates a highly specific affinity matrix for the isolation and purification of mannose-binding proteins.

Immobilization and Application

The primary amino group of 4-aminophenyl β-D-thiomannopyranoside can be covalently attached to various activated solid supports, such as CNBr-activated Sepharose or NHS-activated agarose.[11] The resulting affinity matrix can be used to purify mannose-specific lectins, antibodies, and enzymes from complex biological mixtures.[12][13]

Experimental Workflow: Affinity Purification of a Mannose-Binding Lectin

Affinity_Purification cluster_0 Column Preparation cluster_1 Purification cluster_2 Analysis A Couple 4-Aminophenyl β-D-thiomannopyranoside to activated agarose beads B Pack the affinity matrix into a column A->B C Equilibrate the column with binding buffer B->C D Load crude protein extract onto the column C->D E Wash the column to remove unbound proteins D->E F Elute the bound lectin with a high concentration of D-mannose E->F G Collect and pool eluted fractions F->G H Analyze purity by SDS-PAGE and quantify protein concentration G->H

Caption: Workflow for the affinity purification of a mannose-binding lectin.

Quantitative Data Presentation
Parameter Value Reference
Ligand Density 2-5 µmol/mL of gelManufacturer's data
Binding Capacity 5-10 mg of lectin/mL of gelDependent on lectin
Elution Condition 0.1-0.5 M D-mannoseGeneral starting point

Probing Carbohydrate-Protein Interactions

Understanding the interactions between carbohydrates and proteins is crucial for deciphering their biological roles.[14][15][16][17] 4-Aminophenyl β-D-thiomannopyranoside and its derivatives are valuable tools for these studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying molecular interactions in solution.[14] Labeled or unlabeled 4-aminophenyl β-D-thiomannopyranoside can be used in various NMR experiments to probe its interaction with a target protein.

  • Chemical Shift Perturbation (CSP): By titrating the thiomannoside into a solution of an isotopically labeled protein, changes in the chemical shifts of the protein's backbone amides can be monitored to map the carbohydrate-binding site.[14]

  • Saturation Transfer Difference (STD) NMR: This technique is particularly useful for studying weak interactions. Saturation is transferred from the protein to the bound ligand, allowing for the identification of binding epitopes on the carbohydrate.[14]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. The aminophenyl group allows for the immobilization of the thiomannoside onto a sensor chip surface. The binding of a protein to the immobilized ligand can then be monitored to determine kinetic parameters such as association and dissociation rate constants, and the equilibrium dissociation constant (KD).

Emerging Applications in Enzymology and Drug Discovery

The unique properties of 4-aminophenyl β-D-thiomannopyranoside are also being exploited in the fields of enzymology and drug discovery.

Enzyme Substrates and Inhibitors

While resistant to many glycosidases, thioglycosides can serve as substrates for certain glycosyltransferases.[6] The aminophenyl group can be modified to attach a reporter group, such as a fluorophore or a chromophore, creating a convenient substrate for high-throughput screening of enzyme activity. Furthermore, the stable nature of the thioglycosidic linkage makes these compounds excellent starting points for the design of enzyme inhibitors.

Chemo-enzymatic Synthesis

Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis.[18][19] Derivatives of 4-aminophenyl β-D-thiomannopyranoside can be used as acceptor substrates in enzymatic glycosylation reactions catalyzed by glycosyltransferases to create more complex oligosaccharides.[20] This approach can overcome some of the challenges associated with purely chemical glycosylation, such as the need for extensive protecting group manipulations.[21]

Conclusion: A Cornerstone of Modern Carbohydrate Chemistry

4-Aminophenyl β-D-thiomannopyranoside has firmly established itself as a cornerstone in the toolbox of carbohydrate chemists and glycobiologists. Its inherent stability, coupled with the versatile reactivity of the aminophenyl group, provides a powerful platform for a broad spectrum of applications. From the construction of intricate glycoconjugates and the development of targeted glycomimetics to the purification of carbohydrate-binding proteins and the detailed investigation of their interactions, this thiomannoside continues to fuel innovation and discovery in the ever-expanding field of glycoscience. As our understanding of the profound roles of carbohydrates in health and disease deepens, the importance and utility of versatile building blocks like 4-aminophenyl β-D-thiomannopyranoside are set to grow even further.

References

  • ResearchGate. (2025).
  • Thioglycosides in Carbohydr
  • Journal of the American Chemical Society. (2025).
  • RSC Publishing. (2023). Site-selective introduction of thiols in unprotected glycosides.
  • PMC. (n.d.). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion.
  • PubMed. (1999). Immobilized 4-aminophenyl 1-thio-beta-D-galactofuranoside as a matrix for affinity purification of an exo-beta-D-galactofuranosidase.
  • MDPI. (2025).
  • GoldBio. (n.d.). 4-Aminophenyl-β-D-galactopyranoside.
  • PMC. (n.d.).
  • Chem-Impex. (n.d.). 4-Aminophenyl-β-D-galactopyranoside.
  • Chem-Impex. (n.d.). p-Aminophenyl β-D-glucopyranoside.
  • PMC. (n.d.). Synthesis of 4-O-(4-Amino-4-deoxy-β-D-xylopyranosyl)paromomycin and 4-S-(β-D-Xylopyranosyl)-4-deoxy-4'-thio-paromomycin and Evaluation of their Antiribosomal and Antibacterial Activity.
  • MDPI. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase.
  • glycodepot.com. (n.d.). 4-Aminophenylb-D-thiogalactopyranoside.
  • Sigma-Aldrich. (n.d.). 4-Aminophenyl β-D-galactopyranoside.
  • Sigma-Aldrich. (n.d.). 4-Aminophenyl-β-D-thiogalactopyranoside-Agarose 4B.
  • Sigma-Aldrich. (n.d.). 4-Aminophenyl β-D-glucopyranoside.
  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
  • Chemical Society Reviews (RSC Publishing). (2023).
  • MDPI. (2019).
  • NIH Public Access. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • (n.d.). Affinity columns.
  • PMC. (n.d.). Protein-Carbohydrate Interactions Studied by NMR: From Molecular Recognition to Drug Design.
  • PRISM. (2024).
  • PMC. (n.d.).
  • PMC. (n.d.). Defining the Specificity of Carbohydrate–Protein Interactions by Quantifying Functional Group Contributions.
  • ResearchGate. (2009). Chemoenzymatic synthesis of glycosyl-deoxyinositol derivatives. First example of a fagopyritol β-analogue containing an aminoinositol unit.
  • Labshake. (n.d.). 4-Aminophenyl β-D-thioglucopyranoside by CD BioGlyco.
  • PMC. (2023). Design and Synthesis of 3-(β-d-Glucopyranosyl)-4-amino/4-guanidino Pyrazole Derivatives and Analysis of Their Glycogen Phosphorylase Inhibitory Potential.

Sources

Methodological & Application

Application Note: Conjugation of 4-Aminophenyl Thiomannoside to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

This guide details the conjugation of 4-Aminophenyl 1-thio-


-D-mannopyranoside (APTM)  to carboxylic acid-containing scaffolds.

While O-linked mannosides are commonly used for targeting Mannose Receptors (CD206) on dendritic cells and macrophages, they are susceptible to rapid hydrolysis by endogenous glycosidases in serum and lysosomes. The thioglycoside linkage in APTM renders the conjugate resistant to enzymatic cleavage, ensuring the targeting ligand remains intact during circulation and endocytosis.

Mechanistic Advantage: The Aniline "Sweet Spot"

The conjugation handle on APTM is an aniline (aromatic amine), not an aliphatic amine. This provides a distinct chemoselective advantage:

  • Aliphatic Amines (e.g., Lysine):

    
    . Protonated (
    
    
    
    ) and unreactive at acidic pH.
  • Aniline (APTM):

    
    . Unprotonated (
    
    
    
    ) and nucleophilic at pH 4.5–6.0.

Expert Insight: By performing EDC-mediated coupling at pH 5.0–6.0, you can selectively conjugate APTM to carboxyl groups on a protein without triggering significant self-crosslinking of the protein's own Lysine residues.

Chemical Reaction Scheme

The following diagram illustrates the activation of a carboxylic acid followed by the nucleophilic attack of the APTM aniline.

ReactionScheme COOH Target Molecule (R-COOH) EDC Activation (EDC/NHS) COOH->EDC Activation Inter Active Ester (Semi-stable) EDC->Inter O-acylisourea / NHS Ester Product Stable Amide Conjugate Inter->Product Nucleophilic Attack (pH 5.5 - 7.0) APTM APTM (Aniline Nucleophile) APTM->Product Coupling

Caption: Reaction pathway for amide bond formation between a carboxylic acid and the aniline group of APTM.

Protocol A: Bioconjugation to Proteins/Polymers (Aqueous)

Application: Creating neoglycoproteins (e.g., BSA-Man) or functionalizing carboxylated nanoparticles. Chemistry: EDC/Sulfo-NHS activation.

Materials
  • Target: Protein or Polymer with surface -COOH groups (

    
    ).
    
  • Ligand: 4-Aminophenyl 1-thio-

    
    -D-mannopyranoside (APTM).
    
  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.[1]

  • Buffer A (Activation): 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Buffer B (Quenching): 1 M Hydroxylamine or Tris-HCl, pH 7.5.

  • Purification: Zeba Spin Desalting Columns (7K MWCO) or Dialysis cassettes.

Step-by-Step Workflow
  • Preparation: Dissolve the target protein in Buffer A to a concentration of

    
    .
    
    • Note: Avoid phosphate or carboxylate buffers (e.g., Citrate, Acetate) during activation as they compete with EDC.

  • Activation:

    • Add EDC (10-fold molar excess over total COOH groups).

    • Immediately add Sulfo-NHS (25-fold molar excess).

    • Incubate for 15 minutes at Room Temperature (RT).

  • Ligand Addition (The Critical Step):

    • Dissolve APTM in a minimal volume of Buffer A or DMSO (if solubility is limiting).

    • Add APTM to the activated protein mix.

    • Molar Ratio: Use 20–50 equivalents of APTM per protein molecule depending on desired substitution density.

    • Expert Tip: Maintain pH at 6.[2]0. At this pH, the aniline is reactive, but protein lysines are protonated, preventing unwanted protein polymerization.

  • Incubation: React for 2–4 hours at RT or overnight at

    
    .
    
  • Quenching: Add Hydroxylamine to a final concentration of

    
     to deactivate remaining NHS esters. Incubate for 30 mins.
    
  • Purification:

    • Perform size-exclusion chromatography (SEC) or dialysis against PBS (pH 7.4) to remove excess APTM and urea byproducts.

    • Validation: Verify removal of free APTM by monitoring absorbance at 254 nm (aniline absorption) in the flow-through.

Protocol B: Small Molecule Derivatization (Organic Solvent)

Application: Conjugating APTM to drug molecules or hydrophobic linkers. Chemistry: HATU/DIPEA (High efficiency amide coupling).

Materials
  • Carboxylic Acid (R-COOH): 1 equivalent.[3]

  • APTM: 1.1 equivalents.[3]

  • Coupling Agent: HATU (1.1 equivalents).

  • Base: DIPEA (Diisopropylethylamine), 3 equivalents.

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Workflow
  • Activation:

    • Dissolve R-COOH in anhydrous DMF under nitrogen atmosphere.

    • Add DIPEA (2 equivalents) and stir for 5 minutes.

    • Add HATU (1.1 equivalents). The solution should turn slightly yellow. Stir for 10–15 minutes to form the activated ester.

  • Coupling:

    • Add APTM (1.1 equivalents) to the reaction mixture.

    • Add remaining DIPEA (1 equivalent).

    • Stir at RT for 2–16 hours. Monitor via TLC or LC-MS.[3]

  • Work-up:

    • Dilute reaction with Ethyl Acetate.

    • Wash sequentially with:

      • 
         (removes unreacted amine/DIPEA).
        
      • Saturated

        
         (removes unreacted acid).
        
      • Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Quality Control & Characterization

MethodPurposeAcceptance Criteria
ESI-MS / MALDI Confirm Molecular WeightMass shift corresponding to APTM addition (

per moiety).
Lectin Binding Assay Functional ValidationStrong binding to Concanavalin A (ConA) or human Mannose Receptor.
TNBS Assay Quantification of Free AminesReduction in free amines is not a valid metric here if targeting COOH. Use Ellman's test if Thio-linkage integrity is (though it should be stable).
1H-NMR Structural IntegrityPresence of aromatic protons (

) and anomeric proton (

).

Experimental Workflow Diagram

Workflow Start Start: Carboxylated Target Choice Solubility? Start->Choice Aq_Act Aqueous: EDC/Sulfo-NHS (pH 6.0) Choice->Aq_Act Water Soluble Org_Act Organic: HATU/DIPEA (DMF/DMSO) Choice->Org_Act Organic Soluble Aq_Coup Add APTM (Selective Aniline Coupling) Aq_Act->Aq_Coup Aq_Pur Purification: Dialysis/SEC Aq_Coup->Aq_Pur QC QC: Mass Spec & Lectin Binding Aq_Pur->QC Org_Coup Add APTM Org_Act->Org_Coup Org_Pur Purification: Flash Chromatography Org_Coup->Org_Pur Org_Pur->QC

Caption: Decision tree for selecting the appropriate conjugation protocol based on target solubility.

Troubleshooting & Optimization

  • Low Conjugation Efficiency:

    • Cause: Hydrolysis of the Active Ester.[4]

    • Solution: Increase the concentration of EDC/NHS. Ensure buffers are fresh. For Protocol A, ensure pH is not

      
       during the addition of APTM, as the aniline does not require high pH to react, and high pH accelerates active ester hydrolysis.
      
  • Precipitation:

    • Cause: Over-modification of the protein changes its isoelectric point (pI).

    • Solution: Reduce the molar excess of APTM. Add a solubilizing PEG spacer if necessary.

  • Loss of Mannose Binding:

    • Cause: Steric hindrance.

    • Solution: If the target COOH is buried, use a linker (e.g., PEG4-hydrazide) or ensure the APTM is not reacting with the mannose hydroxyls (unlikely with EDC/HATU, but possible with non-specific crosslinkers).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS chemistry mechanisms).

  • Thermo Fisher Scientific. (n.d.). EDC Crosslinking Protocol. Retrieved from thermofisher.com. Link

  • Grande, R., et al. (2016). Synthesis of Mannosylated Lipopeptides with Receptor Targeting Properties. PubMed.[5] Link

  • BenchChem. (2025).[6] The Lynchpin of Bioconjugation: An In-depth Technical Guide to EDC-Mediated Amide Bond Formation. Link

  • PubChem. (2025).[5] 4-Aminophenyl alpha-D-mannopyranoside Compound Summary. Link

Sources

Application Note: Preparation of Mannose-Functionalized Gold Nanoparticles Using Amino-Thiomannosides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the protocol for synthesizing mannose-functionalized gold nanoparticles (Man-AuNPs) utilizing amino-thiomannosides (e.g., 2-aminoethyl-1-thio-α-D-mannopyranoside). Unlike simple O-mannosides, thiomannosides contain a sulfur-glycosidic bond (S-glycoside) that renders them resistant to enzymatic hydrolysis by endogenous mannosidases, significantly enhancing in vivo stability.

The "amino" functionality serves as a critical orthogonal handle for covalent attachment to the nanoparticle surface. This protocol employs a "Grafting-To" strategy via amide coupling. First, citrate-stabilized AuNPs are converted to carboxyl-terminated AuNPs using a thiol-linker (e.g., 11-Mercaptoundecanoic acid, MUA). Subsequently, the amino-thiomannoside is conjugated to the carboxyl surface using EDC/NHS chemistry. This method ensures a robust, covalent display of mannose ligands ideal for targeting C-type lectin receptors (e.g., DC-SIGN, Mannose Receptor CD206) on dendritic cells and macrophages.

Materials & Reagents

Chemical Precursors
  • Gold Precursor: Hydrogen tetrachloroaurate(III) trihydrate (

    
    ) (99.9%).
    
  • Reducing/Capping Agent: Trisodium citrate dihydrate.

  • Surface Linker: 11-Mercaptoundecanoic acid (11-MUA) or Lipoic Acid (for enhanced stability).

  • Target Ligand: 2-Aminoethyl-1-thio-α-D-mannopyranoside (Amino-Thiomannoside).

    • Note: The S-glycosidic bond ensures enzymatic resistance; the ethyl-amine tail provides steric flexibility.

  • Coupling Agents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).

    • N-Hydroxysuccinimide (NHS) or Sulfo-NHS.

  • Buffers:

    • Milli-Q Water (

      
      ).
      
    • MES Buffer (10 mM, pH 5.5-6.0) – Critical for EDC efficiency.

    • PBS (10 mM, pH 7.4) – For final storage.

Equipment
  • UV-Vis Spectrophotometer (Spectral range: 400–800 nm).

  • Dynamic Light Scattering (DLS) & Zeta Potential Analyzer.

  • Transmission Electron Microscope (TEM).[1][2]

  • Centrifuge (capable of

    
    ).
    
  • Bath Sonicator.

Experimental Protocol

Phase 1: Synthesis of Citrate-Stabilized AuNPs (Turkevich Method)

Objective: Produce monodisperse, ~14 nm gold cores.

  • Preparation: Clean all glassware with Aqua Regia (3:1 HCl:HNO3), rinse thoroughly with Milli-Q water, and dry.

  • Boiling: Bring 100 mL of 1 mM

    
     solution to a rolling boil under vigorous stirring.
    
  • Reduction: Rapidly add 10 mL of 38.8 mM Trisodium Citrate solution.

  • Reaction: The color will change from pale yellow

    
     colorless 
    
    
    
    dark blue/black
    
    
    wine red.
  • Annealing: Continue boiling for 15 minutes. Remove from heat and stir until cooled to room temperature (RT).

  • QC Check: Measure UV-Vis.

    
     should be ~520 nm.
    
Phase 2: Surface Priming (Carboxylation)

Objective: Replace weak citrate ligands with a stable thiol-carboxyl linker (MUA).

  • Ligand Exchange: To 50 mL of Citrate-AuNPs, add 10 mg of 11-Mercaptoundecanoic acid (dissolved in minimal ethanol/water).

  • Incubation: Stir gently overnight (12-16 h) at RT. The thiol group of MUA displaces citrate due to the strong Au-S bond.

  • Purification: Centrifuge at

    
     for 20 min. Discard supernatant (removes excess MUA and citrate).
    
  • Resuspension: Resuspend the pellet in 10 mM MES buffer (pH 6.0). Repeat wash 2x.

    • Note: The Zeta potential should shift to a highly negative value (approx. -30 to -40 mV) due to terminal -COOH groups.

Phase 3: Conjugation of Amino-Thiomannoside

Objective: Covalently link the mannose mimetic to the AuNP surface via amide bonds.

  • Activation: To the MUA-AuNPs in MES buffer (OD ~1.0), add EDC (final conc. 2 mM) and NHS (final conc. 5 mM).

  • Reaction: Stir for 15-30 minutes at RT to form the semi-stable NHS-ester intermediate.

  • Coupling: Add 2-Aminoethyl-1-thio-α-D-mannopyranoside in 5-10 fold molar excess relative to surface carboxyl groups.

  • Incubation: Adjust pH to 7.2-7.4 using dilute NaOH (critical for amine reactivity). Stir for 4-6 hours at RT.

  • Blocking (Optional): Add Ethanolamine (10 mM) for 30 min to quench unreacted NHS esters.

  • Final Purification: Centrifuge (

    
    , 20 min) and wash 3x with PBS (pH 7.4) to remove unbound ligands and byproducts.
    
  • Storage: Store at 4°C. Do not freeze.

Characterization & Quality Control

ParameterTechniqueExpected Outcome (Man-AuNP)Significance
Core Size TEM13-15 nm (unchanged)Confirms no core aggregation.
Hydrodynamic Size DLS20-25 nm (increase of ~5-8 nm)Indicates successful ligand shell formation.
Surface Charge Zeta Potential-10 to -20 mVShift from highly negative (-40 mV) to less negative indicates neutralization of COOH by amide bond formation.
Optical Properties UV-Vis

~522-525 nm
Slight Red-shift (~2-5 nm) confirms surface modification (LSPR sensitivity).
Ligand Identity FTIRAmide I (~1650 cm⁻¹) & II (~1550 cm⁻¹)Confirms covalent amide linkage between MUA and Amino-Thiomannoside.

Mechanism & Workflow Visualization

The following diagram illustrates the chemical transformation from the precursor amino-thiomannoside to the final functionalized nanoparticle, highlighting the stability of the S-glycosidic bond.

ManAuNP_Synthesis cluster_chem Chemical Interface Structure AminoMan Amino-Thiomannoside (Reagent) ManAuNP Mannose-Functionalized AuNP (Final Product) AminoMan->ManAuNP Nucleophilic Attack (-NH2 targets NHS) AuCitrate Citrate-AuNP (Precursor) AuMUA Carboxyl-AuNP (Intermediate) AuCitrate->AuMUA Ligand Exchange (+ MUA, - Citrate) Activation NHS-Ester Activation (EDC/NHS) AuMUA->Activation Surface Activation Activation->ManAuNP Amide Coupling Structure Au_Surface — S — (CH2)10 — CO — NH — (CH2)2 — S — Mannose (Au-Thiol Anchor)      (Linker)      (Amide Bond)      (Spacer)      (S-Glycoside)

Figure 1: Step-by-step synthesis workflow and the resulting chemical architecture of the Mannose-AuNP interface.

Scientific Rationale & Troubleshooting

Why Amino-Thiomannosides?

Standard mannose conjugation often uses O-glycosides (oxygen linkage). However, in vivo, these are rapidly degraded by glycosidases. Thiomannosides (S-glycosides) replace the exocyclic oxygen with sulfur. This atomic substitution maintains the chair conformation required for lectin recognition (e.g., by DC-SIGN) while rendering the bond hydrolytically stable [1, 5]. The "amino" group provides a chemically distinct handle from the "thio" glycosidic bond, allowing the sugar to be tethered without interfering with its recognition motif.

Troubleshooting Guide
  • Aggregation (Blue Shift/Precipitate):

    • Cause: Loss of electrostatic repulsion during ligand exchange or low pH during EDC coupling.

    • Solution: Ensure MUA exchange is complete (overnight). Keep pH > 7.0 during the amine addition step. Add a small amount of Tween-20 (0.05%) if stability is critical.

  • Low Conjugation Efficiency:

    • Cause: Hydrolysis of NHS ester before amine addition.

    • Solution: Use Sulfo-NHS for higher water stability. Add the amino-thiomannoside immediately after the 15-min activation step. Use MES buffer for activation and PBS for coupling.

References

  • Functionalization of Gold Nanoparticles with Monosaccharide Mannose. Source: ResearchGate.[3][4] URL:[Link]

  • Mannoside-Modified Branched Gold Nanoparticles for Photothermal Therapy. Source: NCBI / PMC. URL:[Link]

  • Mannose-functionalized "pathogen-like" polyanhydride nanoparticles target C-type lectin receptors on dendritic cells. Source: PubMed. URL:[Link]

  • Gold Nanoparticles Decorated with Mannose-6-phosphate Analogues. Source: NCBI / PMC. URL:[Link]

  • Technetium-Radiolabeled Mannose-Functionalized Gold Nanoparticles as Nanoprobes. Source: MDPI Molecules. URL:[Link]

Sources

Technical Application Note: Surface Engineering with Thio-Glycomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Immobilization of 4-Aminophenyl β-D-thiomannopyranoside

Part 1: Core Directive & Strategic Analysis

1.1 The Molecule: Why 4-Aminophenyl β-D-thiomannopyranoside? In the development of glycomimetic drugs and diagnostic surfaces, native carbohydrates often fail due to rapid hydrolysis by endogenous glycosidases. 4-Aminophenyl β-D-thiomannopyranoside (APTM) represents a strategic "thio-switch" where the exocyclic oxygen is replaced by sulfur.

  • Metabolic Stability: The C–S glycosidic bond renders the molecule resistant to hydrolysis by

    
    - and 
    
    
    
    -mannosidases, ensuring the surface remains active during prolonged biological assays (e.g., bacterial adhesion or serum profiling).
  • The Phenyl Linker: Acts as a rigid spacer, projecting the mannose moiety away from the surface hydration layer to reduce steric hindrance for lectin binding (e.g., Concanavalin A, FimH).

  • The Amine Handle: The para-aniline group (

    
    ) offers unique chemoselectivity compared to aliphatic amines (
    
    
    
    ), allowing coupling at lower pH values where hydrolysis of activated esters is minimized.

1.2 Experimental Design Strategy We will detail three distinct immobilization protocols tailored to specific substrate requirements.

ApplicationSurface TypeCoupling ChemistryKey Advantage
SPR / Biosensors Carboxylated Gold/DextranEDC/NHS Amide Coupling High stability, standard workflow.
Electrochemistry Carbon / Gold ElectrodesDiazonium Grafting Covalent C-C or Au-C bond; high density; conductive interface.
Glycan Arrays NHS-Activated GlassDirect Nucleophilic Attack High throughput screening of lectins.
Part 2: Detailed Protocols
Protocol A: Covalent Amide Coupling (SPR & Magnetic Beads)

Target Surface: Carboxylated Sensor Chips (e.g., CM5) or COOH-Magnetic Beads.

The "Aniline Advantage": Unlike aliphatic amines (e.g., Lysine), the aniline nitrogen of APTM is largely unprotonated at pH 5.5. This allows us to perform coupling in acidic buffers where the active NHS-ester intermediate is most stable, significantly increasing coupling efficiency.

Reagents:

  • Ligand: 4-Aminophenyl β-D-thiomannopyranoside (10 mM in water).

  • Activation: 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 0.1 M NHS (N-hydroxysuccinimide) in water.

  • Coupling Buffer: 10 mM Sodium Acetate, pH 5.5. (CRITICAL)

  • Blocking: 1 M Ethanolamine-HCl, pH 8.5.

Workflow:

  • Surface Activation:

    • Inject/Incubate EDC/NHS mixture for 7 minutes.

    • Mechanism:[1][2][3][4][5] Converts surface -COOH to reactive NHS-esters.

  • Ligand Coupling:

    • Dilute APTM to 1 mM in Sodium Acetate pH 5.5 .

    • Inject/Incubate for 7–15 minutes.

    • Note: At pH 5.5, the aniline is nucleophilic (

      
      ), while aliphatic amines would be protonated (
      
      
      
      ) and unreactive.
  • Deactivation (Blocking):

    • Inject 1 M Ethanolamine (pH 8.5) for 7 minutes.

    • Mechanism:[1][2][3][4][5] Hydrolyzes remaining esters and caps unreacted sites.

  • Conditioning:

    • Wash with running buffer (HBS-EP+) to remove non-covalently bound ligand.

Protocol B: Electrochemical Diazonium Grafting

Target Surface: Glassy Carbon (GCE) or Gold Electrodes. Use Case: Creating robust, conductive monolayers for impedance-based biosensing.

Mechanism: The aromatic amine is converted in situ to a diazonium salt, which is then electrochemically reduced to form a radical that covalently attacks the surface.

Reagents:

  • Ligand: 2 mM APTM.

  • Acid: 0.5 M HCl.

  • Nitrite: 2 mM NaNO

    
     (Sodium Nitrite).
    

Workflow:

  • Diazotization (In Situ):

    • Mix 2 mM APTM in 0.5 M HCl.

    • Add 2 mM NaNO

      
       and incubate on ice for 5 minutes.
      
    • Reaction:

      
      .
      
  • Electrochemical Grafting:

    • Immerse the clean electrode into the solution.

    • Perform Cyclic Voltammetry (CV) :

      • Range: +0.4 V to -0.6 V (vs. Ag/AgCl).

      • Scan Rate: 100 mV/s.

      • Cycles: 2–5 scans.

    • Observation: A large irreversible reduction peak at ~ -0.2 V indicates the reduction of the diazonium to a phenyl radical and subsequent grafting.

  • Washing:

    • Sonicate in water and ethanol (5 mins each) to remove physisorbed multilayers.

Part 3: Visualization (Graphviz)

The following diagram illustrates the decision logic and chemical pathways for the immobilization processes described above.

ImmobilizationWorkflow Start Start: 4-Aminophenyl Thiomannoside (APTM) Substrate Select Substrate Start->Substrate RouteA Route A: Carboxyl Surface (SPR/Beads) Substrate->RouteA Insulating/Optical RouteB Route B: Conductive Surface (Gold/Carbon) Substrate->RouteB Electrochemical StepA1 Activation: EDC + NHS (Formation of NHS-Ester) RouteA->StepA1 StepB1 Diazotization: NaNO2 + HCl (In situ generation of -N2+) RouteB->StepB1 StepA2 Coupling: pH 5.5 Acetate Buffer (Aniline Nucleophile Active) StepA1->StepA2 Reactive Intermediate StepA3 Blocking: Ethanolamine pH 8.5 StepA2->StepA3 QC QC Validation: Lectin Binding (ConA) StepA3->QC StepB2 Electro-Reduction: Cyclic Voltammetry (-0.2V vs Ag/AgCl) StepB1->StepB2 StepB3 Grafting: Radical Attack -> Covalent Bond StepB2->StepB3 StepB3->QC

Figure 1: Decision tree and workflow for APTM immobilization via Amide Coupling (Top) and Diazonium Grafting (Bottom).

Part 4: Quality Control & Validation

Self-Validating the Protocol: To ensure the surface is functional and not just "coated," you must verify specific lectin recognition.

1. Lectin Binding Assay (ELLBA / SPR):

  • Probe: Concanavalin A (ConA) - a mannose-specific lectin.

  • Negative Control: Peanut Agglutinin (PNA) - galactose-specific (should NOT bind).

  • Procedure:

    • Flow ConA (10–100 nM) over the functionalized surface.

    • Observe signal increase (SPR RU or Impedance drop).

    • Specificity Check: Inject 100 mM free Methyl-

      
      -D-mannopyranoside. This should compete with the surface and cause dissociation of ConA (Signal drop). If the signal does not drop, the binding is non-specific.
      

2. Contact Angle Goniometry:

  • Gold/Glass is hydrophilic (<20°).

  • APTM monolayer should result in a moderate contact angle (~40–50°) due to the phenyl ring, but remain wettable due to the sugar hydroxyls.

3. Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Ligand Density pH mismatch during coupling.Ensure coupling buffer is pH 5.0–6.0. If pH > 7, aniline is less reactive relative to NHS hydrolysis.
High Non-Specific Binding Incomplete blocking.Increase Ethanolamine incubation time or use BSA block.
No Lectin Binding Steric hindrance or wrong orientation.The phenyl linker usually prevents this, but ensure surface density isn't too high (crowding).
Part 5: References
  • Immobilized 4-aminophenyl 1-thio-beta-D-galactofuranoside as a matrix for affinity purification. Source: PubMed (Carbohydr Res. 1999). Context: Establishes the utility of aminophenyl-thioglycosides for robust affinity chromatography. URL:[Link]

  • Amine coupling through EDC/NHS: a practical approach. Source: Methods Mol Biol. 2010.[6] Context: Definitive guide on pH optimization for EDC/NHS coupling, critical for the aniline handle. URL:[Link]

  • Assay method for the lectin activity of mannan-binding protein. Source: Glycoscience Protocols (GlycoPODv2), NCBI Bookshelf. 2021. Context: Protocols for validating mannose-functionalized surfaces using lectin binding assays (ELLBA). URL:[Link]

  • Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting. Source: MDPI (Materials 2020). Context: Advanced surface grafting techniques relevant to thioglycoside functionalization. URL:[Link][2]

Sources

Application Note: Precision Coupling of p-Aminophenyl Mannosides to NHS-Activated Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for coupling aminophenyl mannosides to NHS-activated esters Content Type: Application Notes and Protocols

Abstract

This guide details the protocol for conjugating p-aminophenyl-α-D-mannopyranoside (p-APM) to N-hydroxysuccinimide (NHS) activated carriers (proteins, polymers, or surfaces).[1] Unlike standard aliphatic amine coupling, the conjugation of an aromatic amine (aniline derivative) requires specific attention to pH and reaction kinetics due to its significantly lower pKa (~4.6). This protocol leverages the unique nucleophilic properties of p-APM to achieve high-efficiency mannosylation while minimizing hydrolysis of the NHS ester, a critical factor in synthesizing defined glycoconjugates for dendritic cell targeting (e.g., via DC-SIGN) and vaccine development.

Introduction & Mechanistic Insight

The coupling of carbohydrates to carriers is a cornerstone of glyco-immunology. p-Aminophenyl mannosides are preferred over simple alkyl-mannosides because the phenyl linker provides a rigid spacer that can enhance lectin binding affinity and offers a UV-active chromophore for quantification.

The "Aniline" Advantage

The primary amine on p-APM is an aniline derivative. This fundamentally alters the coupling strategy compared to standard lysine (aliphatic amine) conjugation:

  • Aliphatic Amine (Lysine): pKa

    
     10.5. At physiological pH (7.4), >99.9% is protonated (
    
    
    
    ) and non-nucleophilic. Coupling relies on the small fraction of deprotonated amine, requiring pH 8.0–9.0 for optimal rates.
  • Aromatic Amine (p-APM): pKa

    
     4.6. At pH 7.4, >99% is deprotonated (
    
    
    
    ) and reactive.

Implication: You do not need high pH buffers. In fact, performing the reaction at pH 7.0–7.2 is superior. It maintains the p-APM in its reactive neutral state while significantly extending the half-life of the moisture-sensitive NHS ester, which hydrolyzes rapidly at pH > 8.0.

Reaction Scheme

The nucleophilic attack of the aromatic amine on the NHS-ester carbonyl forms a stable amide bond, releasing N-hydroxysuccinimide.

ReactionMechanism cluster_reactants Reactants cluster_products Products NHS NHS-Activated Carrier (Electrophile) Intermediate Tetrahedral Intermediate NHS->Intermediate Nucleophilic Attack (pH 7.0-7.5) APM p-Aminophenyl Mannoside (Nucleophile, pKa ~4.6) APM->Intermediate Conjugate Mannosylated Carrier (Stable Amide Bond) Intermediate->Conjugate Elimination Byproduct NHS Group (Released) Intermediate->Byproduct

Figure 1: Reaction mechanism for the coupling of p-aminophenyl mannoside to an NHS-ester.

Materials & Equipment

Reagents
ReagentSpecificationPurpose
p-Aminophenyl-α-D-mannopyranoside >95% Purity (HPLC)Mannose donor (Ligand)
NHS-Activated Carrier BSA, KLH, PEG-NHS, or NanoparticlesScaffold/Target
Anhydrous DMSO or DMF Water < 50 ppm, Amine-freeSolvent for p-APM (Stock)
PBS Buffer (10X) Phosphate Buffered SalineReaction Buffer base
Ethanolamine or Tris 1 M, pH 8.0Quenching agent
Zeba™ Spin Columns 7K MWCO (or dialysis tubing)Purification
Critical Buffer Preparation
  • Reaction Buffer: 1X PBS adjusted to pH 7.2 .

    • Note: Avoid nucleophilic buffers like Tris or Glycine during coupling.

  • Solvent Stock: Dissolve p-APM in anhydrous DMSO/DMF at 50–100 mg/mL immediately before use.

Experimental Protocol

Protocol A: Protein/Polymer Conjugation (Aqueous System)

Use this for BSA, KLH, Antibodies, or water-soluble polymers.

Step 1: Calculations & Preparation

Calculate the molar excess of p-APM required. For proteins, a 20-50x molar excess of p-APM over the protein is recommended to ensure high density mannosylation (or 1.5x excess relative to NHS groups if the NHS number is known).

Step 2: Solubilization
  • Dissolve the NHS-activated carrier in Reaction Buffer (PBS, pH 7.2) at 2–5 mg/mL .

    • Caution: Use immediately.[2] NHS esters degrade in water (t

      
       ~ hours at pH 7).
      
  • Dissolve p-APM in anhydrous DMSO to a concentration of 50 mM .

Step 3: Coupling Reaction[3][4][5][6]
  • Slowly add the p-APM/DMSO solution to the protein solution while vortexing gently.

  • Constraint: Ensure the final DMSO concentration is < 10% (v/v) to prevent protein precipitation.

  • Incubate the reaction at Room Temperature (20–25°C) for 2–4 hours with continuous gentle mixing (rocker or orbital shaker).

    • Expert Tip: Unlike aliphatic amines which react in minutes, the aniline derivative is less nucleophilic (steric/electronic effects). A minimum of 2 hours is required for high conversion.

Step 4: Quenching

Add 1 M Tris (pH 8.0) or Ethanolamine to a final concentration of 50 mM. Incubate for 15 minutes. This blocks any remaining unreacted NHS esters.[5]

Step 5: Purification

Remove excess small molecule (unreacted p-APM and NHS byproduct) using one of the following:

  • Dialysis: Against 1X PBS (3 buffer changes over 24 hours) using a suitable MWCO membrane (e.g., 10 kDa for BSA).

  • Desalting Columns: Zeba™ Spin Desalting Columns or PD-10 columns for rapid cleanup.

Protocol B: Small Molecule/Surface Conjugation (Anhydrous)

Use this for functionalizing hydrophobic polymers, lipids, or surfaces where water is excluded.

  • Dissolve the NHS-activated compound and p-APM in anhydrous DMF .

  • Base Addition: Add 1.0 equivalent of Triethylamine (TEA) relative to p-APM.

    • Why? Although p-APM is neutral, TEA acts as a proton scavenger for any acidic impurities and ensures the aniline remains non-protonated.

  • Incubation: Seal under nitrogen/argon and stir overnight at Room Temperature.

  • Workup: Precipitate the polymer in cold diethyl ether or dialyze if applicable.

Workflow Visualization

Workflow cluster_prep Preparation Phase start Start: Reagent Prep solubilize_apm Dissolve p-APM in DMSO (50mM) start->solubilize_apm solubilize_prot Dissolve NHS-Carrier in PBS pH 7.2 start->solubilize_prot mix Mixing: Add p-APM to Carrier (Keep DMSO < 10%) solubilize_apm->mix solubilize_prot->mix incubate Incubation: 2-4 Hours @ RT (Slow kinetics of aniline) mix->incubate quench Quenching: Add 50mM Tris pH 8.0 (15 mins) incubate->quench purify Purification: Dialysis or Size Exclusion (Remove free p-APM) quench->purify qc QC Validation: Phenol-Sulfuric Assay & Lectin Binding purify->qc

Figure 2: Step-by-step experimental workflow for aqueous conjugation.

Quality Control & Validation

Every conjugate must be validated to ensure the sugar is attached and accessible.

MethodPurposeExpected Outcome
Phenol-Sulfuric Acid Assay Quantify total sugar contentAbsorbance at 490 nm confirms mannose attachment. Compare against a mannose standard curve.
MALDI-TOF MS Determine Degree of Labeling (DOL)Mass shift corresponding to p-APM addition (+253 Da per mannose moiety).
Lectin Binding (ELLA) Verify bioactivityBinding to Concanavalin A (ConA) or DC-SIGN in an ELISA format confirms the mannose is accessible.

Calculation of Degree of Labeling (DOL) via UV: Since p-APM contains a phenyl ring, it absorbs UV. However, protein absorbance at 280 nm interferes. The Phenol-Sulfuric acid method is more reliable for sugar quantification.

Troubleshooting

Problem: Low Conjugation Efficiency

  • Cause 1: Hydrolysis of NHS. If the NHS-carrier was stored in moisture or dissolved in buffer too long before adding p-APM, the ester is dead. Solution: Use fresh NHS reagents and anhydrous solvents.

  • Cause 2: pH too low. While pKa is 4.6, reaction rates drop significantly below pH 6.0. Solution: Ensure pH is 7.0–7.4.

  • Cause 3: Steric Hindrance. The phenyl ring is bulky. Solution: Use a linker (e.g., LC-SMCC) if the NHS is directly on the carrier surface, or increase reaction time to overnight at 4°C.

Problem: Precipitation

  • Cause: Too much DMSO or over-modification of the protein (hydrophobic phenyl groups). Solution: Keep DMSO < 10%. Reduce the molar excess of p-APM.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on NHS chemistry and reaction conditions).

  • Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry and Protocol. Retrieved from Thermo Fisher. Link

  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules: Protocol and Optimization. Retrieved from Lumiprobe.[2][7] Link

  • PubChem. (n.d.).[8] p-Aminophenyl alpha-D-mannopyranoside Compound Summary. National Library of Medicine. Link

  • Reina, J. J., et al. (2008). 1,2-Mannobiosides: Synthesis and biological evaluation as potential inhibitors of FimH. Bioorganic & Medicinal Chemistry. (Discusses synthesis and properties of phenyl mannosides). Link

Sources

Application Note: Fabrication of High-Density Glycan Microarrays Using 4-Aminophenyl beta-D-thiomannopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the fabrication of robust and high-density glycan microarrays utilizing 4-Aminophenyl beta-D-thiomannopyranoside. We detail the covalent immobilization of this aminophenyl-functionalized thiomannoside onto N-hydroxysuccinimide (NHS)-ester activated glass slides, a widely adopted and reliable method for generating glycan arrays.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in glycobiology, immunology, and diagnostics. The protocols herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles and critical quality control checkpoints to ensure the generation of reproducible and high-quality data. Applications for the resulting mannose-displaying microarrays include the investigation of pathogen-host interactions, profiling of anti-glycan antibodies, and the characterization of mannose-binding lectins.[4][5]

Introduction: The Significance of Mannose in Glycobiology

Glycans, or complex carbohydrates, are integral to a vast array of biological processes, from cell-cell recognition and signaling to immune responses.[2] Mannose, a C-2 epimer of glucose, is a key monosaccharide in many of these vital glycans.[6] High-mannose N-glycans, for instance, are crucial for protein folding and quality control within the endoplasmic reticulum.[7] Furthermore, mannose-containing glycans on the surface of pathogens serve as pathogen-associated molecular patterns (PAMPs) that are recognized by innate immune receptors like C-type lectins, initiating an immune response.[5]

Glycan microarrays have emerged as a powerful high-throughput tool for studying these complex carbohydrate-protein interactions.[1][8][9] By immobilizing a diverse library of glycans onto a solid support, researchers can simultaneously screen for interactions with proteins, antibodies, or even whole cells and viruses.[10] The use of 4-Aminophenyl beta-D-thiomannopyranoside provides a stable and defined presentation of mannose, with the aminophenyl group serving as a versatile linker for covalent attachment to activated surfaces. The thioether linkage in the thiomannopyranoside offers enhanced stability against enzymatic degradation compared to O-glycosides.

Principle of Immobilization: Amine-NHS Ester Coupling

The fabrication method described here relies on the robust and specific reaction between a primary amine and an N-hydroxysuccinimide (NHS)-ester.[11][12][13] Commercially available glass slides are pre-activated with NHS-esters, which are highly reactive towards primary amines under slightly alkaline conditions (pH 8.0-9.0).[11] The 4-aminophenyl group of the thiomannopyranoside provides the necessary primary amine for this reaction. This covalent coupling results in the formation of a stable amide bond, securely anchoring the glycan to the microarray surface.[11][14]

Experimental Workflow Overview

The fabrication of glycan microarrays using 4-Aminophenyl beta-D-thiomannopyranoside can be broken down into four key stages: Preparation, Printing, Post-Processing, and Quality Control.

G cluster_0 Preparation cluster_1 Printing cluster_2 Post-Processing cluster_3 Quality Control & Storage A Reagent & Slide Preparation B Glycan Solution Preparation A->B C Microarray Printing B->C D Incubation & Drying C->D E Blocking D->E F QC with Mannose-Binding Lectin E->F G Storage F->G

Figure 1: High-level experimental workflow for glycan microarray fabrication.

Materials and Reagents
4.1. Key Components
Material/ReagentSupplier ExampleNotes
4-Aminophenyl beta-D-thiomannopyranosideCarbosynthEnsure high purity (≥98%).
NHS-ester activated glass slidesSchott Nexterion, PolyAnStore at -20°C in a desiccated environment.[15]
Microarray Printing BufferIn-house preparation300 mM Sodium Phosphate, pH 8.5.
Blocking BufferIn-house preparation3% (w/v) BSA in PBS.
Wash Buffer (PBST)In-house preparationPBS with 0.05% (v/v) Tween-20.
Fluorescently-labeled Mannose-binding LectinVector Laboratoriese.g., FITC-Concanavalin A (Con A).
Robotic MicroarrayerArrayjet, ScienionWith appropriate contact or non-contact pins.
Microarray ScannerMolecular Devices, AgilentCapable of detecting the chosen fluorescent label.
4.2. Reagent Preparation
  • Microarray Printing Buffer (300 mM Sodium Phosphate, pH 8.5): Prepare a stock solution of 300 mM sodium phosphate. Adjust the pH to 8.5 using phosphoric acid or sodium hydroxide. This slightly alkaline pH is optimal for the amine-NHS ester reaction.[1] Filter through a 0.22 µm filter before use.

  • Blocking Buffer (3% w/v BSA in PBS): Dissolve Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS) to a final concentration of 3%. This solution is used to block unreacted NHS-ester groups and prevent non-specific binding during subsequent assays.[8]

  • Wash Buffer (PBST): Add 0.05% (v/v) Tween-20 to PBS. Tween-20 is a non-ionic detergent that helps to reduce background noise during washing steps.

Detailed Protocols
5.1. Protocol 1: Preparation of Glycan Printing Solutions

Rationale: Proper preparation of the glycan solution is critical for efficient and uniform spot deposition. The concentration of the glycan will directly influence the density of the immobilized carbohydrate on the slide surface.

  • Stock Solution Preparation: Dissolve 4-Aminophenyl beta-D-thiomannopyranoside in molecular biology grade water to a final concentration of 1 mM.

  • Working Solution Preparation: Dilute the 1 mM stock solution with Microarray Printing Buffer to a final concentration of 100 µM.[1][15] For example, mix 10 µL of 1 mM glycan stock with 90 µL of Printing Buffer.

  • Control Solutions:

    • Positive Control: Prepare a solution of a known amine-containing fluorescent molecule (e.g., Alexa Fluor 555 amine) at 10 µg/mL in Printing Buffer. This will help to verify the printing process and the reactivity of the NHS-ester surface.

    • Negative Control: Use Printing Buffer alone to assess background signal.

  • Centrifugation: Centrifuge the prepared solutions at 10,000 x g for 5 minutes to pellet any precipitates that could clog the printing pins.[15] Transfer the supernatant to a 384-well source plate.

5.2. Protocol 2: Microarray Printing

Rationale: Robotic microarrayers provide the precision and reproducibility required for creating high-density arrays. Environmental control during printing is crucial for consistent spot morphology.

  • Slide Equilibration: Remove the NHS-ester activated slides from -20°C storage and allow them to equilibrate to room temperature inside a desiccator for at least 30 minutes.[15] This prevents condensation on the slide surface, which can hydrolyze the NHS-esters.

  • Printer Setup: Set up the robotic microarrayer according to the manufacturer's instructions. Ensure the humidity in the printing chamber is maintained between 50-60% to prevent evaporation of the nanoliter-volume droplets.

  • Printing: Program the arrayer to print the glycan and control solutions from the 384-well source plate onto the NHS-ester activated slides. Typically, each sample is printed in multiple replicates (e.g., 6 replicates) to ensure data robustness.[1] The volume of each spot is typically in the range of 0.5-1.0 nL.

5.3. Protocol 3: Post-Printing Processing

Rationale: Following printing, the slides must be incubated to allow the covalent coupling reaction to go to completion. Subsequently, any remaining reactive sites on the slide surface must be blocked to prevent non-specific binding in downstream applications.

  • Incubation: Place the printed slides in a humid chamber (e.g., a slide box with a damp paper towel) at room temperature for 1-2 hours, or overnight in a desiccator at room temperature.[15][16] This step allows the amine-NHS ester reaction to proceed to completion.

  • Blocking:

    • Place the slides in a slide holder.

    • Add enough Blocking Buffer to completely cover the arrayed surface.

    • Incubate for 1 hour at room temperature with gentle agitation.[16] This step deactivates any remaining NHS-ester groups.

  • Washing and Drying:

    • Wash the slides by dipping them in a series of beakers containing PBST (3 times) and then distilled water (2 times).

    • Dry the slides by centrifugation in a slide spinner or by blowing with a gentle stream of nitrogen gas.

  • Storage: The fabricated glycan microarrays can be used immediately or stored at -20°C in a desiccated, dark container for long-term use.[15]

Quality Control and Validation

Rationale: A critical, self-validating step is to confirm the successful immobilization and accessibility of the printed mannose glycans. This is achieved by probing the array with a fluorescently-labeled lectin known to bind mannose.

G cluster_0 Array Hydration & Blocking cluster_1 Lectin Incubation cluster_2 Washing & Drying cluster_3 Data Acquisition A Rehydrate Array in PBST B Block with 3% BSA in PBS A->B C Incubate with FITC-Con A (1-10 µg/mL) B->C D Wash with PBST C->D E Wash with PBS D->E F Dry Slide E->F G Scan at appropriate wavelength F->G H Analyze Signal Intensity G->H

Figure 2: Workflow for quality control using a mannose-binding lectin.

6.1. Protocol 4: Lectin Staining for Quality Control
  • Rehydration and Blocking: If the slides have been stored, allow them to come to room temperature. Rehydrate the array by incubating with PBST for 5 minutes. If not previously blocked, perform the blocking step as described in Protocol 3.

  • Lectin Incubation: Prepare a solution of FITC-labeled Concanavalin A (Con A) in sample dilution buffer (e.g., 1% BSA in PBST) at a concentration of 1-10 µg/mL.[8] Apply the lectin solution to the microarray and incubate for 1 hour at room temperature in a humid chamber, protected from light.

  • Washing: Wash the slides as described in Protocol 3 to remove unbound lectin.

  • Scanning and Analysis: Dry the slides and scan them using a microarray scanner at the appropriate excitation and emission wavelengths for FITC.

  • Expected Outcome: A successful microarray will show high fluorescence intensity specifically on the spots where 4-Aminophenyl beta-D-thiomannopyranoside was printed. The negative control spots (printing buffer only) should have minimal signal.

Troubleshooting
IssuePossible CauseSuggested Solution
Low or no signal on glycan spots Inefficient couplingVerify pH of printing buffer (should be 8.5). Ensure NHS-slides were stored correctly and not expired.
Inactive lectinTest lectin activity in a separate assay.
High background fluorescence Insufficient blockingIncrease blocking time to 2 hours. Ensure fresh blocking buffer is used.
Insufficient washingIncrease the number of wash steps or the duration of each wash.
Irregular spot morphology ("comets") Printing pin touched the surface too hard or was dirty.Optimize printing parameters. Ensure pins are thoroughly cleaned between samples.[8]
Precipitates in printing solutionCentrifuge glycan solutions immediately before printing.[15]
Conclusion

This application note provides a detailed, field-proven methodology for the fabrication of glycan microarrays using 4-Aminophenyl beta-D-thiomannopyranoside. By adhering to these protocols, researchers can reliably produce high-quality mannose-displaying arrays for a wide range of applications in fundamental and translational research. The covalent immobilization chemistry ensures a stable and reproducible surface, while the integrated quality control steps provide confidence in the resulting data. These arrays serve as a powerful platform for advancing our understanding of the complex roles of mannose in biology and disease.

References
  • Campbell, C. T., Zhang, Y., & Gildersleeve, J. C. (n.d.). Construction and Use of Glycan Microarrays. Current Protocols in Chemical Biology.
  • Glycan and Custom Microarray Printing. (n.d.). Emory University.
  • Song, X., Lasanajak, Y., & Cummings, R. D. (2011). Preparation and Analysis of Glycan Microarrays. In Current Protocols in Protein Science. John Wiley & Sons, Inc. Retrieved from [Link]

  • Lee, Y., Lee, E. K., Cho, Y. W., Matsui, T., Kang, I. C., Kim, T. S., & Han, M. H. (2010). One-Step, Acid-Mediated Method for Modification of Glass Surfaces with N-Hydroxysuccinimide Esters and Its Application to the Construction of Microarrays for Studies of Biomolecular Interactions. Bioconjugate Chemistry, 21(7), 1244–1251. Retrieved from [Link]

  • Scenini, G., Prieto-Simon, B., & Voelcker, N. H. (2022). The Role of Surface Chemistry in the Efficacy of Protein and DNA Microarrays for Label-Free Detection: An Overview. Micromachines, 13(12), 2099. Retrieved from [Link]

  • Lee, Y., Lee, E. K., Cho, Y. W., Matsui, T., Kang, I. C., Kim, T. S., & Han, M. H. (2010). One-step, acid-mediated method for modification of glass surfaces with N-hydroxysuccinimide esters and its application to the construction of microarrays for studies of biomolecular interactions. Bioconjugate Chemistry, 21(7), 1244-1251. Retrieved from [Link]

  • Olivera-Ardid, S., Khasbiullina, N., Nokel, A., Formanovsky, A., Popova, I., Tyrtysh, T., Kunetskiy, R., Shilova, N., Bovin, N., Bello-Gil, D., & Mañez, R. (2018). Printed Glycan Array: A Sensitive Technique for the Analysis of the Repertoire of Circulating Anti-carbohydrate Antibodies in Small Animals. Journal of Visualized Experiments, (138), e57662. Retrieved from [Link]

  • Ruprecht, C., et al. (2019). Practical considerations for printing high-density glycan microarrays to study weak carbohydrate-protein interactions. Carbohydrate Research. Retrieved from [Link]

  • Vigil, A., et al. (2011). Evaluation of Surface Chemistries for Antibody Microarrays. In Microarrays. InTech. Retrieved from [Link]

  • Rillahan, C. D., & Paulson, J. C. (2011). Glycan microarrays for decoding the glycome. Annual Review of Biochemistry, 80, 797–823. Retrieved from [Link]

  • Singh, R. S., Singh, S., & Kumar, M. (2022). Applications of mannose-binding lectins and mannan glycoconjugates in nanomedicine. Applied Microbiology and Biotechnology, 106(21), 7039–7055. Retrieved from [Link]

  • Haab, B. B., et al. (2010). Surface Chemistries for Antibody Microarrays. In Antibody Engineering. Springer. Retrieved from [Link]

  • Song, X., & Cummings, R. D. (2014). Chemistry of Natural Glycan Microarray. In Glycoscience: Biology and Medicine. Springer. Retrieved from [Link]

  • Z-Biotech. (n.d.). Oligomannose Glycan Array. Retrieved from [Link]

  • PolyAn. (n.d.). Microarray Slides for glycan (carbohydrate) applications. Retrieved from [Link]

  • Song, X., et al. (2018). Glycan Microarrays as Chemical Tools for Identifying Glycan Recognition by Immune Proteins. Frontiers in Chemistry, 6, 421. Retrieved from [Link]

  • Guna, A., & Varki, A. (2022). CRISPR screens and lectin microarrays identify high mannose N-glycan regulators. bioRxiv. Retrieved from [Link]

  • Wang, D., Liu, S., Trummer, B. J., Deng, C., & Wang, A. (2012). Fabrication of Glyconanoparticle Microarrays. Bioconjugate Chemistry, 23(8), 1636–1643. Retrieved from [Link]

  • Song, X., & Cummings, R. D. (2012). Glycan microarrays. Methods in Molecular Biology, 808, 163–171. Retrieved from [Link]

Sources

Synthesis of bivalent mannosides using 4-Aminophenyl beta-D-thiomannopyranoside

Application Note: Synthesis of Bivalent -D-Thiomannosides

High-Fidelity Conjugation via Squaric Acid Diester Chemistry

Introduction & Scientific Rationale

The Target: Bivalent Mannosides

Multivalent glycoconjugates are critical tools in glycobiology for probing lectin-carbohydrate interactions. The "Cluster Glycoside Effect" describes the phenomenon where multivalent presentation of sugars results in binding affinities that are exponentially higher than the sum of individual monovalent interactions. While


-mannosides
  • Hydrolytic Stability: The thio-glycosidic linkage (

    
    -glycoside) renders the molecule resistant to glycoside hydrolases, making these compounds excellent metabolic probes and stable competitive inhibitors.
    
  • Specific Targeting:

    
    -Mannose residues are core components of N-linked glycans and are specific targets for 
    
    
    -mannosidases and antibodies involved in lysosomal storage disorders (e.g.,
    
    
    -mannosidosis).
  • Negative Controls: In FimH studies,

    
    -mannosides often serve as precise stereochemical negative controls to validate 
    
    
    -specific binding.
The Linker Strategy: Squaric Acid Diethyl Ester (SADE)

To synthesize the bivalent compound from 4-Aminophenyl


-D-thiomannopyranosideSquaric Acid Diethyl Ester (SADE)12
  • Sequential Substitution: The reaction kinetics of the squarate ring allow for the controlled addition of two amines. The first amine substitution deactivates the ring, requiring a higher pH or temperature for the second addition. This prevents uncontrolled polymerization.

  • UV-Vis Characterization: The resulting squaramide linkage has a distinct UV absorbance (~290–300 nm), allowing for easy quantification of ligand loading.

  • Aqueous Compatibility: The reaction can proceed in aqueous-organic mixtures, ideal for unprotected carbohydrates.

Material Specifications & Pre-Synthesis Considerations

Starting Material: 4-Aminophenyl -D-thiomannopyranoside
  • Structure: A mannose ring attached via a

    
    -thio linkage to a para-aniline aglycone.
    
  • Synthesis Note: Unlike glucose/galactose, the synthesis of

    
    -mannosides is challenging due to the "
    
    
    -mannoside problem" (the 1,2-cis configuration and lack of neighboring group participation). If not commercially available, this compound is best synthesized via the Crich method (low-temperature
    
    
    displacement of an
    
    
    -mannosyl triflate by 4-nitrothiophenol), followed by catalytic reduction of the nitro group to the amine [1].
  • Purity Requirement: >95% (HPLC). Free thiols (from degradation) must be absent as they will compete with the amine for the squarate.

Reagents
  • Linker: 3,4-Diethoxy-3-cyclobutene-1,2-dione (Diethyl Squarate).[3]

  • Solvents: Ethanol (anhydrous), 0.1 M Phosphate Buffer (pH 7.0), 0.1 M Borate Buffer (pH 9.0).

  • Purification: Sephadex LH-20 (Size Exclusion) or C18 Reverse Phase Cartridges.

Experimental Protocol

Workflow Overview

The synthesis proceeds in two distinct pH-controlled steps to ensure the formation of a discrete dimer (bivalent) rather than oligomers.

GStart4-Aminophenylbeta-D-thiomannosideStep1Step 1: Activation(pH 7.0, EtOH/H2O)Formation of MonoamideStart->Step1 1.0 eq AmineStep2Step 2: Dimerization(pH 9.0, Temp 35°C)Addition of 2nd AmineStart->Step2 1.0 eq Amine(Second Addition)SADEDiethyl Squarate(Linker)SADE->Step1 1.2 eq ExcessStep1->Step2 IntermediateIsolated or One-PotPurifyPurification(Sephadex LH-20)Step2->PurifyFinalBivalentSquaramide MannosidePurify->Final

Figure 1: Stepwise conjugation workflow utilizing the differential reactivity of diethyl squarate.

Step 1: Activation (Synthesis of the Mono-Squarate Intermediate)

This step attaches the linker to the first mannoside unit.

  • Preparation: Dissolve Diethyl Squarate (15 mg, 0.088 mmol, 1.2 equiv) in Ethanol (1 mL).

  • Amine Addition: Dissolve 4-Aminophenyl

    
    -D-thiomannopyranoside  (20 mg, 0.073 mmol, 1.0 equiv) in 0.1 M Phosphate Buffer (pH 7.0)  (1 mL).
    
    • Note: If solubility is an issue, add ethanol to the buffer (up to 50% v/v).

  • Reaction: Dropwise add the amine solution to the squarate solution with vigorous stirring.

  • Incubation: Stir at Room Temperature (20–25°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate:Methanol:Water 7:2:1) or LC-MS. The product (Mono-ester mono-amide) will appear as a new spot/peak. The amine starting material should disappear.

  • Workup (Optional but Recommended): Concentrate the mixture in vacuo to remove ethanol. Extract the aqueous layer with Dichloromethane (DCM) to remove excess unreacted diethyl squarate (the sugar-squarate intermediate will remain in the aqueous phase).

Step 2: Dimerization (Coupling the Second Mannoside)

This step forces the second amine onto the deactivated squarate ring to form the bivalent structure.

  • pH Adjustment: Adjust the aqueous solution containing the Mono-squarate intermediate to pH 9.0–9.5 using 0.1 M Borate Buffer or careful addition of 0.1 M NaOH.

  • Second Addition: Add a second equivalent of 4-Aminophenyl

    
    -D-thiomannopyranoside  (20 mg, 0.073 mmol) dissolved in a minimal amount of buffer/ethanol.
    
  • Reaction: Stir the mixture at 35–40°C for 24–48 hours.

    • Why Heat? The second ethoxy group on the squarate ring is much less reactive after the first amine is attached (vinylogous amide resonance). Mild heating and basic pH are required to drive the reaction to completion [2].

  • Monitoring: Monitor by LC-MS. Look for the mass corresponding to [2x Sugar + Squarate - 2x EtOH].

    • Target Mass Calculation:

      • Amine MW

        
         285.3 (C12H17NO5S)
        
      • Squarate Linker contribution

        
         +80.0 (C4O2)
        
      • Expected MW

        
         650.6 Da.
        
Step 3: Purification and Characterization
  • Neutralization: Acidify the reaction mixture to pH 7.0 using dilute acetic acid.

  • Size Exclusion Chromatography: Load the crude mixture onto a Sephadex LH-20 column equilibrated with Water/Methanol (1:1).

    • Elution: Collect fractions. The bivalent dimer (larger MW) will elute first, followed by any unreacted monomer or salts.

  • Lyophilization: Pool pure fractions and freeze-dry to obtain a white/off-white powder.

Data Analysis & Validation

Expected Analytical Results
TechniqueExpected SignalInterpretation
1H NMR (D2O)

7.3–7.5 ppm (d, Phenyl)
Aromatic protons of the linker/aglycone.
1H NMR (D2O)

5.1–5.3 ppm (s, H-1)
Anomeric proton. Crucial: For

-mannose,

is small (< 2 Hz) or a singlet, but the chemical shift is distinct from

(usually

5.5).
13C NMR

180–185 ppm
Squarate carbonyl carbons (distinctive broad peaks).[3]
UV-Vis

~290–300 nm
Characteristic of the squaramide (amino-cyclobutenedione) chromophore.
ESI-MS

or

Confirm the bivalent mass (approx 650–670 Da).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation during Step 1 Low solubility of the aminophenyl glycoside.Increase Ethanol content to 50% or use DMF as a co-solvent.
Incomplete Dimerization (Stuck at Mono-ester) pH too low or temperature too low.Ensure pH is >9.0. Increase temp to 45°C. Reaction time may need extension to 72h.
Hydrolysis of Squarate Buffer contains nucleophiles (e.g., Tris).Critical: Use only Phosphate or Borate buffers. Avoid Tris or primary amine buffers.

References

  • Crich, D., & Sun, S. (1998). Direct Synthesis of

    
    -Mannopyranosides by the Sulfoxide Method. Journal of Organic Chemistry, 63(21), 7233–7238. Link
    
  • Tietze, L. F., et al. (1991). Squaric Acid Diethyl Ester: A New Coupling Reagent for the Formation of Drug Biopolymer Conjugates.[4] Chemische Berichte, 124(5), 1215–1221.[4] Link

  • Wurm, F. R., & Klok, H. A. (2013). Be squared: expanding the horizon of squaric acid-mediated conjugations. Chemical Society Reviews, 42(21), 8220-8236. Link

  • Touaibia, M., et al. (2007). Synthesis and biological activity of bivalent mannosides. Journal of Carbohydrate Chemistry, 26(2), 97-112. Link

Troubleshooting & Optimization

Improving solubility of 4-Aminophenyl beta-D-thiomannopyranoside in aqueous buffers

Technical Support Center: Solubilization Strategies for 4-Aminophenyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -D-thiomannopyranoside[1]

Ticket Topic: Optimization of Solubility & Stability in Aqueous Buffers Product Class: Functionalized Thioglycosides / Lectin Probes Applicable For: Ligand binding assays (FimH), Surface Plasmon Resonance (SPR) immobilization, and metabolic decoy studies.

Executive Summary

4-Aminophenyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


This guide provides a tiered approach to solubilization, prioritizing chemical stability and experimental reproducibility.

Module 1: The Chemistry of Solubility

To troubleshoot effectively, one must understand the molecular behavior of the compound in solution.[1]

Structural Analysis[1]
  • The Hydrophilic Engine: The mannose ring contains multiple hydroxyl (-OH) groups, driving solvation in water.[1]

  • The Hydrophobic Brake: The phenyl ring is lipophilic.

  • The pH Switch: The primary amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) is the critical solubility toggle.
    
    • pH < 4.0: Amine is protonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ). High Solubility. 
      
    • pH > 5.0: Amine is deprotonated (neutral). Lower Solubility.

  • The Sulfur Linkage: Unlike O-glycosides, the S-glycosidic bond is resistant to enzymatic hydrolysis (mannosidases), making it highly stable in bio-assays, but the sulfur atom is slightly less polar than oxygen, marginally reducing hydrophilicity compared to its O-analogues.[1]

Solubility Data Matrix

Data derived from structural analogues (e.g., 4-aminophenyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Solvent SystemSolubility Limit (Est.)StabilityRecommended Use
Pure DMSO > 100 mMHigh (Frozen)Primary Stock Solution
0.1 M HCl (aq) ~ 50 mMModerateRapid conjugation protocols
PBS (pH 7.4) ~ 5-10 mM*Low (Oxidation risk)Immediate biological assays
Ethanol/Water (1:1) ~ 20 mMModerateSurface coating / Evaporation

*Note: Solubility in PBS is concentration-dependent.[1] At >10 mM, kinetic precipitation (crashing out) is common without cosolvents.[1]

Module 2: Standard Solubilization Protocol

The "Gold Standard" method for biological assays. Goal: Create a stable, high-concentration stock that can be diluted into aqueous buffer without precipitation.[1]

Step 1: Preparation of DMSO Stock (100 mM)
  • Weigh the target amount of AP-thio-Man powder.[1]

  • Add high-grade DMSO (Dimethyl Sulfoxide) to achieve a concentration of 100 mM .[1]

    • Why DMSO? It fully solvates the hydrophobic phenyl ring and prevents aggregation. It is also sterile and bacteriostatic.

  • Vortex vigorously until the solution is clear.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C.

Step 2: Aqueous Dilution (The "Drop-wise" Technique)

Critical: Do not add solid powder directly to PBS.

  • Pre-warm the aqueous buffer (e.g., PBS, HEPES) to 25°C or 37°C.[1]

  • While vortexing the buffer gently, add the DMSO stock drop-wise .[1]

  • Limit the final DMSO concentration to < 1-5% (v/v) depending on cell/protein tolerance.

    • Example: To make 1 mM working solution, add 10 µL of 100 mM Stock to 990 µL Buffer.[1]

Module 3: Troubleshooting & FAQs

Q1: The solution turned brown/yellow overnight. Is it ruined?

Diagnosis: Oxidation. Explanation: The aniline (aminophenyl) group is susceptible to air oxidation, forming colored imino-quinone species.[1] This is accelerated by light and basic pH. Solution:

  • Prevention: Always use degassed buffers. Add a reducing agent like DTT (0.5 mM) or TCEP if compatible with your downstream protein target.

  • Storage: Store stocks in amber vials under inert gas (Nitrogen/Argon) if possible.

Q2: I see a fine precipitate after diluting into PBS.

Diagnosis: "Crash out" effect. Explanation: Rapid change in polarity caused the hydrophobic phenyl tails to aggregate before being solvated by water. Solution:

  • Sonication: Sonicate the working solution in a water bath for 5–10 minutes at 30-40°C.

  • Surfactant Spike: Add 0.05% Tween-20 or Triton X-100 to the buffer before adding the compound.[1] This stabilizes the phenyl group.

Q3: Can I dissolve it directly in water for conjugation (e.g., to carboxyl beads)?

Diagnosis: pH mismatch. Explanation: For EDC/NHS coupling, you often need high concentrations (e.g., 50 mM).[1] Neutral water may not support this. Solution: Use 0.1 M MES buffer (pH 4.5 - 5.0) . The lower pH protonates the amine, significantly boosting solubility, and is also the optimal pH for EDC activation.[1]

Module 4: Visual Decision Guides

Solubility Workflow Decision Tree

Use this logic flow to determine the correct solvent system for your experiment.

SolubilityLogicStartStart: 4-AP-thio-Man PowderGoalWhat is your End Goal?Start->GoalBioAssayBiological Assay(Cell/Protein Binding)Goal->BioAssayConjugationChemical Conjugation(Surface/Bead Coupling)Goal->ConjugationStorageLong-term StorageGoal->StorageDMSO_StockMake 100mM Stockin Pure DMSOBioAssay->DMSO_StockAcidicDissolve in0.1 M MES (pH 4.7)Conjugation->AcidicStorage->DMSO_StockAmberStore at -20°C(Amber Vial)DMSO_Stock->AmberDilutionDilute DMSO Stockinto Buffer (PBS/HEPES)DMSO_Stock->DilutionDropwiseCheckPrecCheck for PrecipitateDilution->CheckPrecSonicateSonicate 5 mins+ 0.05% Tween-20CheckPrec->SonicateCloudySuccess1Ready for Assay(Use within 4 hours)CheckPrec->Success1ClearSonicate->Success1Success2Ready for EDC CouplingAcidic->Success2

Caption: Decision tree for selecting the optimal solvent system based on experimental intent.

Molecular Interaction Map

Understanding the competing forces on the molecule.

MolecularForcesMolecule4-Aminophenylbeta-D-thiomannosideSugarMannose Ring(Hydrophilic)Molecule->SugarLinkerThio Linkage(Stable/Hydrolysis Resistant)Molecule->LinkerPhenylPhenyl Ring(Hydrophobic)Molecule->PhenylAmineAmine (-NH2)(pH Sensitive)Molecule->AmineWaterAqueous BufferSugar->WaterPromotes SolubilityLinker->WaterNo EnzymaticDegradationPhenyl->WaterResists SolubilityDMSODMSOPhenyl->DMSOHigh SolubilityAcidAcid (H+)Amine->AcidProtonation (-NH3+)Increases Solubility

Caption: Interaction map highlighting the amphiphilic nature of the molecule and the stabilizing role of the thio-linkage.[1]

References

  • Vertex Pharmaceuticals / NIH. (2018). Thioglycosides Are Efficient Metabolic Decoys of Glycosylation that Reduce Selectin Dependent Leukocyte Adhesion.[2] Demonstrates the stability of thioglycosides vs O-glycosides in cellular assays.[1][3]

  • Sigma-Aldrich. (n.d.).[1] 4-Aminophenyl β-D-galactopyranoside Product Sheet. Provides baseline solubility data for aminophenyl glycoside analogues (50 mg/mL in water). [1]

  • GoldBio. (n.d.). 4-Aminophenyl-β-D-galactopyranoside Properties. Confirms the release of 4-aminophenyl group upon cleavage and its electro-active properties.[1][4]

  • Synthose. (n.d.). 4-Aminophenyl 1-thio-β-D-galactopyranoside Data. Lists DMSO and Water as primary solvents for thioglycoside analogues.

Purification methods for 4-Aminophenyl thiomannoside synthesis intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Aminophenyl Thiomannoside Intermediates

Executive Summary & Workflow Overview

Subject: 4-Aminophenyl 1-thio-


-D-mannopyranoside (APTM) Synthesis
Primary Application:  Glycobiology probes, FimH antagonist development, and surface conjugation.
Critical Challenge:  The synthesis involves handling oxidation-prone thiols, separating anomers, and managing extreme polarity shifts between protected intermediates and the final product.

The following guide details the purification logic for the three critical stages of APTM synthesis.

Synthesis & Purification Workflow

APTM_Purification Start Start: Peracetylated Mannose + 4-Nitrothiophenol Step1 Step 1: Thioglycosylation (Lewis Acid Promoted) Start->Step1 Inter1 Intermediate A: 4-Nitrophenyl Thio-Mannoside (Protected) Step1->Inter1 Pur1 Purification 1: Flash Chromatography (Remove Disulfides & Anomers) Inter1->Pur1 Crude Mixture Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/HCl) Pur1->Step2 Pure α-Anomer Inter2 Intermediate B: 4-Aminophenyl Thio-Mannoside (Protected) Step2->Inter2 Pur2 Purification 2: Catalyst Filtration & Short Pad Silica (Remove Metal Residues) Inter2->Pur2 Crude Amine Step3 Step 3: Global Deprotection (Zemplén Transesterification) Pur2->Step3 Pure Protected Amine Final Final Product: 4-Aminophenyl 1-thio-α-D-mannopyranoside Step3->Final Pur3 Purification 3: Resin Neutralization & Crystallization (Remove Salts) Final->Pur3

Figure 1: Logical flow of synthesis and purification stages for 4-aminophenyl thiomannoside.

Critical Intermediates Data Sheet

IntermediateStructure DescriptionPolarity (TLC)SolubilityKey Impurity to Remove
Intermediate A 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-

-D-mannopyranoside
Moderate (

in 1:1 Hex/EtOAc)
Soluble in DCM, EtOAc, CHCl3Bis(4-nitrophenyl)disulfide (Less polar),

-anomer (More polar)
Intermediate B 4-Aminophenyl 2,3,4,6-tetra-O-acetyl-1-thio-

-D-mannopyranoside
Polar Organic (

in 1:1 Hex/EtOAc)
Soluble in DCM, MeOHMetal Catalyst (Pd/C, Fe), Aniline oxidation byproducts
Final Product 4-Aminophenyl 1-thio-

-D-mannopyranoside
Highly Polar (

in 4:1 DCM/MeOH)
Water, MeOHSodium Methoxide salts , Hydrolysis products

Troubleshooting & FAQs

Phase 1: Thioglycosylation (Formation of Intermediate A)

Q1: I see a persistent yellow spot running faster than my product on TLC. What is it? A: This is likely bis(4-nitrophenyl)disulfide .

  • Cause: Thiophenols are easily oxidized by air or during the reaction workup.

  • Impact: It is not reactive in subsequent steps but complicates NMR interpretation and yield calculation.

  • Solution: The disulfide is significantly less polar than the acetylated sugar.

    • Protocol: Use a gradient flash column starting with 100% Hexanes (or Toluene) to elute the disulfide first, then ramp to 30-40% EtOAc to elute the sugar.

Q2: How do I ensure I have the


-anomer? 
A:  Mannose derivatives naturally favor the 

-anomer due to the anomeric effect and neighboring group participation (if C2-acetate is present).
  • Mechanism: The C2-acetate forms a dioxolenium ion intermediate on the top face (

    
    -face), forcing the thiophenol nucleophile to attack from the bottom (
    
    
    
    -face).
  • Verification: Check the

    
     NMR coupling constant (
    
    
    
    ).
    • 
      -anomer: 
      
      
      
      Hz (Broad singlet/doublet).
    • 
      -anomer: 
      
      
      
      Hz (often difficult to distinguish) or larger if ring distortion occurs, but typically the
      
      
      -anomer is distinct by its chemical shift (
      
      
      ppm).
    • Note: If you used a non-participating group at C2 (like benzyl), you might get mixtures. Silica chromatography separates them; the

      
      -anomer typically elutes faster (less polar) than the 
      
      
      
      -anomer in thiomannosides [1].
Phase 2: Nitro Reduction (Formation of Intermediate B)

Q3: After hydrogenation with Pd/C, my product turned dark/black upon concentration. A: You likely have colloidal palladium or residual acid passing through the filter.

  • Cause: Amines can chelate metals, dragging them into the organic phase.

  • Solution:

    • Filter the reaction mixture through a tight pad of Celite 545 .

    • If color persists, treat the filtrate with activated charcoal for 30 minutes, then re-filter.

    • Alternative: Use Iron/Acetic acid reduction if Pd/C fails, but this requires an aqueous workup (NaHCO3 wash) to remove iron salts.

Phase 3: Global Deprotection (Final Product)

Q4: My final product is a sticky syrup that won't crystallize. How do I get a powder? A: Thioglycosides are notoriously difficult to crystallize when impure.

  • Cause: Residual sodium methoxide (NaOMe) or salts from neutralization.

  • Protocol:

    • Neutralization: Do NOT use aqueous acid (HCl). This will hydrolyze the thioglycosidic bond (releasing toxic thiol). Use Amberlite IR-120 (H+) ion-exchange resin.

    • Monitoring: Add resin until pH is neutral (wet pH paper).

    • Filtration: Filter off the resin immediately.

    • Trituration: Dissolve the syrup in a minimum amount of Methanol, then add diethyl ether dropwise until cloudy. Store at 4°C.

Detailed Experimental Protocols

Protocol A: Purification of Protected Intermediate (Flash Chromatography)

Target: Removal of disulfide and isolation of


-anomer.
  • Sample Prep: Dissolve the crude yellow syrup in a minimum volume of Toluene or Dichloromethane (DCM). Avoid using EtOAc for loading as it broadens bands.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase:

    • Solvent A: Hexanes (or Petroleum Ether)

    • Solvent B: Ethyl Acetate (EtOAc)

  • Gradient Strategy:

    • 0–5% B (2 CV): Elutes non-polar impurities and disulfides (Check UV 254nm).

    • 10–20% B (5 CV): Elutes the

      
      -anomer (Major product).
      
    • 30–50% B: Elutes the

      
      -anomer (if present) and other polar byproducts.
      
  • Validation: Spot fractions on TLC. The product should be UV active and char brown with

    
    /EtOH stain.
    
Protocol B: Resin Neutralization for Final Product

Target: Salt-free deprotection without hydrolysis.

  • Reaction: Perform Zemplén deacetylation (0.1 eq NaOMe in dry MeOH, pH ~9-10).

  • Preparation: Wash Amberlite IR-120 (H+) resin with Methanol (3x) to remove interstitial water and color.

  • Neutralization: Add the washed resin beads directly to the reaction flask.

    • Critical: Stir gently.[1] Do not use a magnetic stir bar that grinds the beads.

  • Endpoint: Test pH every 5 minutes. Stop when pH reaches 6.5–7.0.

    • Warning: Excess acidity (pH < 5) will cleave the S-glycosidic bond, releasing the foul-smelling aminothiophenol.

  • Workup: Filter through a sintered glass funnel. Wash resin with MeOH. Concentrate filtrate at

    
     to avoid thermal decomposition.
    

References

  • Crich, D., & Li, H. (2000).[2] Direct Stereoselective Synthesis of

    
    -Thiomannosides. The Journal of Organic Chemistry, 65(3), 801–805.[2] 
    
  • Deng, S., et al. (2012). Efficient Synthesis of 4-Aminophenyl 1-Thio-mannopyranosides. Carbohydrate Research, 358, 12-18. (Methodology for nitro reduction and handling thiols).
  • Sigma-Aldrich. (n.d.). 4-Aminophenyl

    
    -D-mannopyranoside Product Analysis. 
    
  • Megazyme. (n.d.). 4-Nitrophenyl

    
    -D-mannopyranoside Technical Data. 
    

(Note: While specific "purification only" papers are rare, the protocols above are synthesized from standard carbohydrate chemistry practices described in the cited synthesis literature.)

Sources

Technical Support Center: Surface Functionalization with Aminophenyl Thiomannosides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: APTM-FUNC-001

Introduction: The System & The Challenge

Welcome to the technical support hub for Aminophenyl Thiomannosides (APTM) . You are likely working with this specific derivative because you require the enzymatic stability of the thio-glycosidic bond (S-linked) combined with the versatile conjugation potential of the aromatic amine .

Whether you are developing pathogen detectors (e.g., E. coli FimH sensing) or studying lectin-carbohydrate interactions (e.g., ConA, DC-SIGN), the success of your platform relies on three variables: Chemisorption Efficiency , Ligand Orientation , and Surface Density .

This guide bypasses generic advice to address the specific physicochemical hurdles of grafting aminophenyl-sugars onto gold, glass, or polymeric surfaces.

Module 1: Conjugation Chemistry Troubleshooting

Core Protocol: Amide Coupling (COOH-Surface)

Most users couple APTM to Carboxyl-SAMs (Self-Assembled Monolayers) on gold or carboxylated magnetic beads.

The Issue: "I followed the standard EDC/NHS protocol, but my surface has zero lectin binding activity."

Root Cause Analysis: The aromatic amine on the APTM is less nucleophilic than an aliphatic amine (like lysine) due to resonance delocalization. Standard protocols optimized for proteins often fail here because the activated ester hydrolyzes before the slow-reacting aniline can attack.

Troubleshooting Matrix: EDC/NHS Coupling
SymptomProbable CauseCorrective Action
Zero Signal Buffer Incompatibility CRITICAL: Did you use Tris or Glycine? These contain amines that compete with your ligand. Switch to MES (pH 5-6) for activation and PBS (pH 7.[1]4) for coupling.
Low Signal Hydrolysis of NHS-Ester The intermediate is unstable.[2] Protocol Adjustment: Increase APTM concentration to 5–10 mM. Perform the coupling step at pH 7.5–8.0 to deprotonate the aniline (pKa ~4.6), increasing nucleophilicity.
Aggregation (NPs) Loss of Charge Repulsion Activation of COOH groups removes negative charge. Add 0.05% Tween-20 to the buffer or perform a "one-pot" reaction where EDC is added after the ligand to maintain some surface charge.
Advanced Protocol: Electrografting (Bare Gold/Carbon)

For users requiring robust, conductive interfaces.

The Issue: "The monolayer strips off during washing/regeneration."

Solution: Convert the aminophenyl group to a Diazonium salt for covalent electrografting. This forms a C-Au or C-C bond, which is significantly stronger than Thiol-Au bonds.

Workflow Visualization (Graphviz):

ConjugationWorkflow Start Start: Aminophenyl Thiomannoside Surface Select Surface Start->Surface COOH COOH-Functionalized (SAM/Bead) Surface->COOH Standard Bare Bare Conductive (Au/Carbon) Surface->Bare Robustness Act Activate: EDC/sNHS (pH 5.5, MES) COOH->Act Diaz Diazotization: NaNO2 + HCl Bare->Diaz Coup Coupling: pH 7.5 (PBS) Act->Coup Graft Electrografting: Cyclic Voltammetry Diaz->Graft Result1 Amide Bond (Semi-Stable) Coup->Result1 Result2 C-C / C-Au Bond (Ultra-Stable) Graft->Result2

Figure 1: Decision tree for functionalization pathways. Choose Electrografting for sensors requiring harsh regeneration; choose Amide Coupling for standard SPR/ELISA.

Module 2: The "Cluster Glycoside Effect" & Ligand Density

The Issue: "My surface is functionalized (confirmed by XPS/IR), but the lectin (


) isn't binding."

Scientific Insight: Carbohydrate-protein interactions are inherently weak. Nature solves this via the Cluster Glycoside Effect —multivalent presentation increases affinity exponentially.

  • Too Low Density: The lectin cannot bridge multiple mannosides; binding is too weak to detect.

  • Too High Density: "Steric Crowding." The mannosides are so packed that the lectin's binding pocket cannot access them.

Optimization Protocol: Linker & Dilution

You must space the mannosides out laterally and vertically.

  • Vertical Spacing: Do not attach APTM directly to the surface. Use a PEG linker (PEG3 to PEG6). This overcomes the "glycocalyx" barrier and allows the mannoside to tumble freely.

  • Lateral Spacing: Use a "Backfill" molecule (e.g., short PEG-OH or Ethanolamine) to dilute the ligand.

Data: Surface Density vs. ConA Binding Affinity

Representative data for Mannoside-functionalized Gold Nanoparticles.

Ligand Ratio (Mannoside : OH-Spacer)Surface Density (pmol/cm²)Apparent

(ConA)
Observation
100 : 0 ~45> 100 µMPoor Binding. Steric crowding prevents deep pocket insertion.
50 : 50 ~2215 µMModerate binding.
20 : 80 ~90.5 µM Optimal. "Island" spacing allows chelate binding.
1 : 99 < 1> 500 µMDensity too low for multivalent effect.

Module 3: Stability & Signal Noise

The Issue: "I see high background signal or my signal degrades over 24 hours."

FAQ: Thiomannoside vs. O-Mannoside

  • Q: Why use the thio-derivative?

    • A: Native O-glycosidic bonds are susceptible to hydrolysis by glycosidases (often present in serum or crude lysates). The S-glycosidic bond in your APTM is resistant to these enzymes, preserving your sensor's shelf-life.

Troubleshooting Non-Specific Binding (NSB): The aromatic phenyl ring in APTM is hydrophobic. If not properly blocked, it attracts albumin and other serum proteins via hydrophobic interaction.

Protocol: The "Dual-Block" Strategy

  • Chemical Block: Quench unreacted NHS-esters with Ethanolamine (high concentration, pH 8.5).

  • Protein Block: Incubate with 0.1% BSA + 0.05% Tween-20 .

    • Note: If working with ConA, avoid BSA (it contains glycoproteins). Use PVA (Polyvinyl alcohol) instead.

Diagnostic Flowchart: Why is my Assay Failing?

Troubleshooting Start Problem: No Lectin Binding Signal Check1 1. Check Surface Chemistry (XPS / Contact Angle) Start->Check1 Func Is Surface Functionalized? Check1->Func NoFunc NO: Reaction Failed Func->NoFunc Low N% YesFunc YES: Bio-Interface Issue Func->YesFunc High N% Action1 Check pH of Coupling (Must be > pKa of Aniline) NoFunc->Action1 Action2 Check Reagents (Old EDC? Wet NHS?) NoFunc->Action2 Check2 2. Check Sterics YesFunc->Check2 Linker Is a Linker Used? Check2->Linker NoLinker NO: Steric Hindrance Linker->NoLinker YesLinker YES: Check Density Linker->YesLinker Action3 Add PEG Spacer (Reduce Crowding) NoLinker->Action3 Action4 Dilute Ligand (Backfill with OH-PEG) YesLinker->Action4

Figure 2: Step-by-step troubleshooting logic for aminophenyl-glycoside surfaces.

References

  • The Cluster Glycoside Effect: Lundquist, J. J., & Toone, E. J. (2002). The Cluster Glycoside Effect. Chemical Reviews, 102(2), 555–578. [Link]

  • Electrografting Diazonium Salts: Pinson, J., & Podvorica, F. (2005). Attachment of Organic Layers to Conductive or Semiconductive Surfaces by Reduction of Diazonium Salts. Chemical Society Reviews, 34(5), 429-439. [Link]

  • EDC/NHS Coupling Optimization: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 3: Zero-Length Crosslinkers). [Link]

  • Thiomannoside Stability: Crich, D., & Li, H. (2000). Direct Stereoselective Synthesis of β-Thiomannosides. The Journal of Organic Chemistry, 65(3), 801–805. [Link]

  • Surface Density & Lectin Binding: Cairo, C. W., et al. (2002). Control of Multivalent Interactions by Binding Epitope Density. Journal of the American Chemical Society, 124(8), 1615–1619. [Link]

Sources

Navigating the Labyrinth of Sulfur Oxidation in Thiomannopyranoside Chemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to a critical challenge in carbohydrate chemistry: preventing the unwanted oxidation of the sulfur atom in thiomannopyranoside derivatives. The thioether linkage in these valuable compounds is susceptible to oxidation, primarily to the corresponding sulfoxide, which can introduce undesired impurities, complicate purification, and potentially alter biological activity. This guide, structured in a practical question-and-answer format, offers in-depth troubleshooting advice, detailed experimental protocols, and preventative strategies to ensure the integrity of your thiomannopyranoside derivatives throughout their synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: My thiomannopyranoside appears to have oxidized to the sulfoxide. How can I confirm this?

A1: The most reliable methods for identifying sulfoxide formation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • NMR Spectroscopy: In ¹H NMR, the protons on the carbon adjacent to the sulfur (the anomeric proton and protons on the aglycone) will experience a downfield shift upon oxidation to the sulfoxide. The magnitude of this shift is typically in the range of 0.2-0.5 ppm. In ¹³C NMR, the anomeric carbon will also show a significant downfield shift.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a powerful tool to confirm oxidation. The mass of the sulfoxide derivative will be exactly 15.9949 Da (the mass of one oxygen atom) greater than the parent thiomannopyranoside. Creative Proteomics offers advanced mass spectrometry services for the detailed structural analysis of thioglycosides and their oxidized metabolites.[1]

Q2: What are the most common sources of oxidation in my experimental workflow?

A2: Oxidation can be introduced at various stages of your experimental process. Key sources to be aware of include:

  • Atmospheric Oxygen: Prolonged exposure to air, especially in solution and at elevated temperatures, can lead to slow oxidation.

  • Residual Oxidizing Agents: Reagents from previous synthetic steps, such as peroxides or hypervalent iodine compounds, if not meticulously removed, can cause oxidation in subsequent steps.

  • Solvent Impurities: Peroxides can form in certain solvents (e.g., THF, diethyl ether) upon prolonged storage and exposure to air and light.

  • Silica Gel Chromatography: The slightly acidic nature of standard silica gel, combined with atmospheric oxygen, can promote oxidation during purification.

  • Trace Metal Contamination: The presence of trace amounts of redox-active transition metals can catalyze the oxidation of thiols and thioethers.[2][3][4]

Q3: How can I prevent the oxidation of my thiomannopyranoside derivatives during storage?

A3: Proper storage is crucial for maintaining the integrity of your compounds. For long-term stability, thiolated polymers and other thiol-containing compounds should be stored as a lyophilized powder at -20°C or below, under an inert atmosphere (argon or nitrogen), and protected from light.[5][6] If the compound is in solution, it should be stored in a degassed solvent at low temperature. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Oxidation Observed During Reaction Workup

Symptoms: TLC or LC-MS analysis of the crude reaction mixture after quenching and extraction shows a new, more polar spot corresponding to the mass of the sulfoxide.

Root Causes & Solutions:

  • Cause: Exposure to atmospheric oxygen during aqueous workup, especially if the process is lengthy or involves vigorous stirring in air.

  • Solution: Degassed Solvents and Inert Atmosphere:

    • Use solvents that have been thoroughly degassed by methods such as the freeze-pump-thaw technique or by bubbling with an inert gas like argon or nitrogen for an extended period.[5][7][8][9][10][11][12]

    • Perform the aqueous workup under a positive pressure of an inert gas.

  • Cause: The quenching agent itself or impurities within it are oxidative.

  • Solution: Use of Reducing Quenchers:

    • Instead of just water or brine, consider quenching with a mild reducing agent. A freshly prepared solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) can neutralize residual oxidizing agents and scavenge dissolved oxygen.

Issue 2: Oxidation During Chromatographic Purification

Symptoms: A pure fraction of the thiomannopyranoside collected from a silica gel column shows the presence of the sulfoxide upon subsequent analysis.

Root Causes & Solutions:

  • Cause: On-column oxidation catalyzed by the silica gel surface.

  • Solution: Modified Purification Techniques:

    • Deactivated Silica Gel: Use silica gel that has been deactivated by treatment with a base, such as triethylamine. This can be done by adding a small percentage (0.1-1%) of triethylamine to the eluent.

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or reverse-phase silica (C18).

    • Rapid Purification: Minimize the time the compound spends on the column. Use flash chromatography with slightly higher pressure to expedite the separation.

    • Inert Atmosphere: If possible, pack and run the column under a positive pressure of an inert gas.

Issue 3: Gradual Decomposition/Oxidation in Storage

Symptoms: A previously pure sample of a thiomannopyranoside derivative shows the appearance of the sulfoxide peak in NMR or LC-MS after a period of storage.

Root Causes & Solutions:

  • Cause: Improper storage conditions allowing for slow oxidation by atmospheric oxygen or light-induced degradation.

  • Solution: Rigorous Storage Protocol:

    • Solid vs. Solution: Whenever possible, store the compound as a solid. Lyophilization to a fluffy powder is ideal.

    • Inert Atmosphere: Store the solid or solution under a blanket of argon or nitrogen in a tightly sealed vial. For solids, flushing the vial with inert gas before sealing is recommended.

    • Low Temperature: Store at -20°C or, for very sensitive compounds, at -80°C.[8][13]

    • Light Protection: Use amber vials or wrap vials in aluminum foil to protect from light.

    • Solvent Purity: If stored in solution, use high-purity, degassed solvents.

Experimental Protocols

Protocol 1: Degassing Solvents using the Freeze-Pump-Thaw Method

This is the most effective method for removing dissolved gases from solvents.

Materials:

  • Schlenk flask or a heavy-walled sealed tube

  • High-vacuum line

  • Liquid nitrogen

  • Inert gas source (argon or nitrogen)

Procedure:

  • Place the solvent in the Schlenk flask.

  • Freeze the solvent by immersing the flask in a dewar of liquid nitrogen until it is completely solid.

  • With the solvent still frozen, open the flask to the high-vacuum line and evacuate for 2-3 minutes.

  • Close the stopcock to the vacuum line.

  • Remove the liquid nitrogen and allow the solvent to thaw completely.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final thaw, backfill the flask with an inert gas.

A degassed solvent in a sealed Schlenk flask can typically be stored for 1-2 days.[5][7][10]

Protocol 2: General Procedure for Handling Air-Sensitive Thiomannopyranoside Derivatives

This protocol outlines the best practices for manipulating these compounds to minimize exposure to air.

Equipment:

  • Schlenk line or glove box

  • Oven-dried glassware

  • Syringes and needles (oven-dried)

  • Rubber septa

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas.[9][14]

  • Inert Atmosphere Setup: Assemble the reaction apparatus while hot and flush with a continuous, slow stream of inert gas.

  • Reagent Transfer:

    • For liquid reagents, use a dry, nitrogen-flushed syringe to transfer them from a Sure/Seal™ bottle or a flask sealed with a septum.[9][14][15]

    • For solid reagents, transfer them in a glove box or under a positive flow of inert gas.

  • Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.

Visualization & Data

Diagram 1: Troubleshooting Workflow for Thiomannopyranoside Oxidation

G start Oxidation Suspected (e.g., new polar spot on TLC) confirm Confirm Sulfoxide Formation (NMR, HRMS) start->confirm stage Identify Stage of Oxidation confirm->stage workup During Workup stage->workup Workup purification During Purification stage->purification Purification storage During Storage stage->storage Storage sol_workup Use Degassed Solvents Use Reducing Quenchers (e.g., Na2S2O3) workup->sol_workup sol_purification Deactivate Silica Gel (Et3N) Use Alternative Stationary Phase (Alumina, C18) Minimize Column Time purification->sol_purification sol_storage Store Solid Under Inert Gas Store at -20°C or -80°C Protect from Light storage->sol_storage end Oxidation Prevented sol_workup->end sol_purification->end sol_storage->end

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Technical Support Center: Purification of 4-Aminophenyl β-D-thiomannopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of commercial 4-Aminophenyl β-D-thiomannopyranoside. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the attainment of high-purity material essential for downstream applications.

Introduction

4-Aminophenyl β-D-thiomannopyranoside is a crucial reagent in glycobiology and medicinal chemistry, often employed in the synthesis of glycoconjugates, enzyme substrates, and as a ligand for affinity chromatography. The purity of this compound is paramount for the reliability and reproducibility of experimental results. Commercial batches, however, can contain various impurities arising from the synthetic process or degradation over time. This guide offers practical, field-proven solutions to identify and remove these contaminants.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-Aminophenyl β-D-thiomannopyranoside in a question-and-answer format.

Question 1: My TLC analysis of the commercial 4-Aminophenyl β-D-thiomannopyranoside shows multiple spots. What are the likely impurities and how can I get a single spot?

Answer:

Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of impurities. For 4-Aminophenyl β-D-thiomannopyranoside, these are often starting materials, byproducts of the synthesis, or degradation products.

Common Impurities to Consider:

  • 4-Aminophenol: A common starting material in the synthesis.

  • 4,4'-Dithiodianiline: An oxidation product of the aminophenyl thiol moiety, forming a disulfide-linked dimer.[1][2] This is a very common impurity in aminophenyl thioglycosides.

  • Unreacted Mannose Derivatives: Acetylated or otherwise protected mannose precursors may be present.

  • α-Anomer: While the β-anomer is the desired product, the α-anomer can form as a byproduct during synthesis.

  • Degradation Products: Hydrolysis of the glycosidic bond can lead to free mannose and 4-aminophenol.[3][4]

Recommended Purification Strategy: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating these impurities. Due to the polar nature of 4-Aminophenyl β-D-thiomannopyranoside, a normal-phase silica gel column is typically employed.[5][6]

Experimental Protocol: Flash Column Chromatography

  • Column Preparation: Pack a glass column with silica gel 60 (particle size 40-63 µm) in the chosen mobile phase. The column size will depend on the amount of material to be purified.

  • Sample Preparation: Dissolve the crude 4-Aminophenyl β-D-thiomannopyranoside in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., methanol). If solubility is an issue, the sample can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: A gradient elution is often most effective. Start with a less polar mobile phase and gradually increase the polarity. A common solvent system is a mixture of dichloromethane (DCM) and methanol (MeOH).

    • Initial Mobile Phase: 100% DCM

    • Gradient: Gradually increase the percentage of MeOH (e.g., from 0% to 10% over several column volumes).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • TLC Analysis of Fractions: Spot the collected fractions on a silica gel TLC plate. A suitable developing solvent is DCM:MeOH (e.g., 9:1 v/v). Visualize the spots using a UV lamp (254 nm) and/or by staining with a potassium permanganate solution. The desired product, being polar, will have a lower Rf value than less polar impurities.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Data Presentation: TLC Analysis

CompoundTypical Rf Value (DCM:MeOH 9:1)Visualization
4-Aminophenyl β-D-thiomannopyranoside~0.3UV active, stains with KMnO4
4,4'-Dithiodianiline~0.6UV active, stains with KMnO4
4-Aminophenol~0.5UV active, stains with KMnO4

Note: Rf values are approximate and can vary based on the specific TLC plate, solvent mixture, and ambient conditions.

Workflow Visualization: Purification by Flash Chromatography

Caption: Workflow for the purification of 4-Aminophenyl β-D-thiomannopyranoside using flash column chromatography.

Question 2: My NMR spectrum shows signals that I cannot assign to the desired product. How can I identify these unknown impurities?

Answer:

¹H NMR spectroscopy is a powerful tool for assessing the purity of your compound. Unassigned signals often correspond to the common impurities mentioned in Question 1.

Interpreting the ¹H NMR Spectrum:

  • Aromatic Protons: The protons on the aminophenyl ring of the desired product typically appear as two doublets in the aromatic region (around 6.5-7.5 ppm). The presence of additional signals in this region could indicate impurities like 4-aminophenol or 4,4'-dithiodianiline.

  • Anomeric Proton: The anomeric proton (H-1) of the β-thiomannopyranoside is a key diagnostic signal. For the β-anomer, it usually appears as a doublet with a large coupling constant (J ≈ 9-10 Hz). The presence of a signal with a smaller coupling constant could indicate the α-anomer.

  • Sugar Protons: The other protons of the mannose ring will appear in the region of 3.0-4.5 ppm. Broad signals or a complex multiplet pattern that cannot be resolved might suggest the presence of multiple sugar-containing species.

  • Solvent Impurities: Always check for residual solvents from the previous steps (e.g., ethyl acetate, DCM, methanol).

Using Mass Spectrometry for Identification:

High-resolution mass spectrometry (HRMS) can provide the exact mass of the impurities, which is invaluable for determining their molecular formulas.

Expected Mass-to-Charge Ratios (m/z) for Common Species (Positive Ion Mode):

CompoundMolecular Formula[M+H]⁺[M+Na]⁺
4-Aminophenyl β-D-thiomannopyranosideC₁₂H₁₇NO₅S288.0855310.0674
4-AminophenolC₆H₇NO110.0606132.0425
4,4'-DithiodianilineC₁₂H₁₂N₂S₂249.0469271.0288

Logical Relationship: Identifying Impurities

G cluster_0 Analytical Data cluster_1 Potential Impurities TLC Multiple Spots on TLC Impurity1 Starting Materials (e.g., 4-Aminophenol) TLC->Impurity1 Impurity2 Side Products (e.g., α-anomer) TLC->Impurity2 Impurity3 Degradation Products (e.g., Disulfide Dimer) TLC->Impurity3 NMR Unassigned Signals in NMR NMR->Impurity1 NMR->Impurity2 NMR->Impurity3 MS Unexpected m/z Peaks in Mass Spec MS->Impurity1 MS->Impurity3

Caption: Correlating analytical data with potential impurities for identification.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in commercial 4-Aminophenyl β-D-thiomannopyranoside and why?

A1: The most frequently observed impurity is 4,4'-dithiodianiline .[1][2] This is due to the susceptibility of the thiol group in the p-aminobenzenethiol starting material, and the final product itself, to oxidation. The presence of air (oxygen) can facilitate the formation of a disulfide bond between two molecules, leading to this dimeric impurity. This process can occur during synthesis, purification, or even during storage if the material is not handled under an inert atmosphere.

Q2: Can I use recrystallization to purify 4-Aminophenyl β-D-thiomannopyranoside?

A2: Recrystallization can be an effective method for purification, particularly if the impurities have significantly different solubilities from the desired product. However, finding a suitable solvent system can be challenging due to the compound's polarity. A mixed solvent system is often required. A good starting point would be to dissolve the compound in a minimal amount of a hot polar solvent like methanol or ethanol and then slowly add a less polar co-solvent (e.g., diethyl ether or dichloromethane) until turbidity is observed. Cooling the mixture slowly should induce crystallization of the pure product. It is crucial to perform small-scale solubility tests to identify the optimal solvent pair and ratios.

Q3: How should I store purified 4-Aminophenyl β-D-thiomannopyranoside to prevent degradation?

A3: To ensure the long-term stability of your purified compound, it should be stored under the following conditions:

  • Temperature: At -20°C.[7]

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation to the disulfide dimer.

  • Light: Protected from light, as aminophenyl compounds can be light-sensitive.[7]

  • Moisture: In a desiccated environment to prevent hydrolysis.

Q4: What are the key features to look for in the ¹H NMR and ¹³C NMR spectra to confirm the identity and purity of 4-Aminophenyl β-D-thiomannopyranoside?

A4:

  • ¹H NMR:

    • Anomeric Proton (H-1): A doublet around 4.5-5.0 ppm with a J-coupling of approximately 9-10 Hz is characteristic of the β-anomer.

    • Aromatic Protons: Two distinct doublets in the aromatic region (typically between 6.5 and 7.5 ppm), integrating to 2 protons each, corresponding to the AA'BB' system of the p-substituted benzene ring.

    • Sugar Protons: A series of multiplets between 3.0 and 4.5 ppm corresponding to the mannose ring protons.

  • ¹³C NMR:

    • Anomeric Carbon (C-1): A signal around 85-90 ppm.

    • Aromatic Carbons: Four signals in the aromatic region (around 115-150 ppm).

    • Sugar Carbons: Signals corresponding to the other five carbons of the mannose ring, typically in the range of 60-80 ppm.

The absence of significant unassigned peaks in both spectra is a strong indicator of high purity.

References

  • Yip, V. L. Y., & Withers, S. G. (2006). Family 4 glycosidases carry out efficient hydrolysis of thioglycosides by an alpha,beta-elimination mechanism. Angewandte Chemie International Edition, 45(37), 6179–6182. [Link]

  • van der Vorm, S., et al. (2023). Site-selective introduction of thiols in unprotected glycosides. Chemical Science, 14(23), 6237-6243. [Link]

  • Li, W., et al. (2019). Protecting-group-free S-glycosylation towards thioglycosides and thioglycopeptides in water. Chemical Communications, 55(75), 11255-11258. [Link]

  • Dinkelaar, J., et al. (2009). Hydrolysis of Thioglycosides using Anhydrous NIS and TFA. Carbohydrate Chemistry: Proven Synthetic Methods, 1, 15. [Link]

  • Li, Z., et al. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules, 27(18), 5989. [Link]

  • PubChem. (n.d.). 4,4'-Thiodianiline. National Center for Biotechnology Information. [Link]

  • Yip, V. L. Y., & Withers, S. G. (2006). Family 4 glycosidases carry out efficient hydrolysis of thioglycosides by an alpha,beta-elimination mechanism. Angewandte Chemie International Edition, 45(37), 6179-6182. [Link]

  • Iino, Y., & Jeanloz, R. W. (1976). An improved method for the syntheses of p-aminophenyl 1-thio-beta-D-glycosides. Carbohydrate Research, 51(2), 223-228. [Link]

  • Jia, L., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. [Link]

  • Biotage. (n.d.). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Pornsuriyasak, P., et al. (2013). Thio-arylglycosides with Various Aglycon Para-Substituents, a Probe for Studying Chemical Glycosylation Reactions. The Journal of organic chemistry, 78(17), 8496-8511. [Link]

  • Wang, Y., et al. (2023). Electrochemically dehydrogenative C(sp2)–H/S–H cross-coupling: efficient synthesis of ortho-aminophenyl thioglycoside derivatives. Organic Chemistry Frontiers, 10(12), 3021-3027. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • SIELC Technologies. (2018, February 16). 4,4'-Dithiodianiline. [Link]

  • mzCloud. (2018, March 28). 4 4' Thiodianiline. [Link]

  • Confluore. (n.d.). Aminophenyl. [Link]

  • Mega, T., & Matsushima, Y. (1974). Glycosidases. Ligands for affinity chromatography. III. Syntheses of p-aminophenyl 2-acetamido-2-deoxy-1-thio-beta-D-glucopyranoside and -galactopyranoside. Carbohydrate Research, 36(2), 241-245. [Link]

  • Dziadek, S., et al. (2011). Synthesis of Mucin O-glycan Core Structures as Their P-Nitro- And P-Aminophenyl Glycosides. European Journal of Organic Chemistry, 2011(25), 4819-4832. [Link]

  • Zhang, Y., et al. (2025). Thioglycoside functionalization via chemoselective phosphine acceleration of a photocatalytic thiol–ene reaction. Nature Communications, 16(1), 1-9. [Link]

  • BVL. (2026, January). Product chemistry - Relevant impurities of technical active substances. [Link]

  • Ando, H. (2021). Conversion of thioglycosides into hemiacetals. In Glycoscience Protocols. [Link]

  • Gatti, R., et al. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. Journal of Pharmaceutical and Biomedical Analysis, 35(2), 339-348. [Link]

  • Gatti, R., et al. (1998). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. International journal of cosmetic science, 20(4), 215-225. [Link]

  • Agilent Technologies. (n.d.). Identification of Therapeutic Peptide and its Impurities. [Link]

  • Gea, A. (2021, August 4). HPLC Analysis of Thiolysis Reaction Products? ResearchGate. [Link]

  • Del Grosso, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. [Link]

  • Weller, M. G. (2021). Investigation of Impurities in Peptide Pools. Methods and Protocols, 4(2), 26. [Link]

  • Demchenko, A. V. (2021). New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL. [Link]

  • Borchers, V., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Organic Process Research & Development, 27(5), 920-928. [Link]

Sources

Solvent compatibility for 4-Aminophenyl thiomannoside conjugation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Aminophenyl Thiomannoside (APTM) Conjugation

Ticket ID: APTM-CONJ-001 Subject: Solvent Compatibility & Optimization for APTM Conjugation Assigned Specialist: Senior Application Scientist, Glycobiology Division[1]

Overview

You are working with 4-Aminophenyl 1-thio-α-D-mannopyranoside (APTM) .[1] This molecule is a powerful tool for introducing mannose residues onto surfaces, proteins, or nanoparticles to target mannose receptors (e.g., on macrophages or dendritic cells).

Unlike simple aliphatic amines (like Lysine residues), the amine on APTM is an aromatic amine (aniline) . This fundamental chemical difference dictates your solvent choice, pH strategy, and reaction kinetics. This guide addresses the unique physicochemical properties of APTM to ensure high-efficiency conjugation.

Part 1: Solvent Compatibility Matrix

The solubility of APTM is governed by two competing domains: the hydrophilic sugar moiety (mannose) and the hydrophobic aromatic aglycone (phenyl ring).

Status Key:

  • Recommended: Optimal solubility and reaction inertness.[2]

  • ⚠️ Caution: Use with specific limitations (concentration/time).

  • Incompatible: Will cause precipitation or side reactions.

SolventCompatibilityTechnical Notes
DMSO (Anhydrous) Primary Choice Excellent solubility for APTM (>50 mg/mL).[1] Miscible with aqueous buffers. Ideal for preparing stock solutions.
DMF (Anhydrous) Alternative Good solubility. Ensure it is amine-free (degradation products of DMF can compete with NHS esters).[1]
Water / PBS ⚠️ Conditional APTM is water-soluble, but if you are reacting with NHS esters, dissolving the ester in water causes rapid hydrolysis.[1] Use Water/Buffer only for the target molecule (e.g., protein), not the linker stock.
Methanol / Ethanol ⚠️ Caution Soluble, but protic solvents can interfere with certain sensitive activated esters. High concentrations precipitate proteins.
DCM / Chloroform Incompatible The hydrophilic sugar moiety makes APTM insoluble in non-polar organic solvents.

Part 2: The Science of the Reaction (Expertise & Logic)

To troubleshoot effectively, you must understand the mechanism.

The Nucleophile Challenge (Aniline vs. Aliphatic Amine)

Most conjugation protocols are written for aliphatic amines (e.g., Lysine side chains, pKa ~10.5).

  • The Difference: APTM has an aromatic amine (aniline derivative). The pKa is significantly lower (~4.0–5.0).

  • The Consequence: At neutral pH (7.0–7.4), APTM is almost 100% deprotonated (active form). However, the benzene ring withdraws electron density, making it a weaker nucleophile than a Lysine amine.

  • Optimization: You do not need high pH (8.5+) to deprotonate APTM. In fact, lower pH (7.0–7.2) is often better because it slows down the hydrolysis of your NHS-ester linker while the APTM remains active.[1]

The Thio-Linkage Advantage

You are using the thio-mannoside, not the O-mannoside.[1]

  • Stability: The S-glycosidic bond is resistant to enzymatic cleavage by glycosidases.[1] This ensures that your mannose ligand remains attached during in vivo studies or cell assays, providing a distinct advantage over O-linked analogs [1].[1]

Part 3: Decision Logic & Workflow

The following diagram illustrates the critical decision path for solvent and linker selection based on your target carrier.

APTM_Conjugation_Workflow Start Start: APTM Conjugation Solubility_Check Step 1: Solubilize APTM (Make 50-100 mM Stock) Start->Solubility_Check Solvent_Decision Select Solvent Solubility_Check->Solvent_Decision DMSO Anhydrous DMSO (Recommended) Solvent_Decision->DMSO Standard DMF Anhydrous DMF (Alternative) Solvent_Decision->DMF If DMSO interferes Target_Selection Step 2: Select Target Molecule DMSO->Target_Selection DMF->Target_Selection Target_Protein Protein Carrier (BSA, KLH, Antibody) Target_Selection->Target_Protein Target_Surface Surface/Nanoparticle (Gold, Silica, Polymer) Target_Selection->Target_Surface Linker_Choice_Prot Linker: Homobifunctional NHS (e.g., BS3, DSG) or Isothiocyanate Target_Protein->Linker_Choice_Prot Linker_Choice_Surf Linker: Thiol-Reactive (if Au) or Silane Target_Surface->Linker_Choice_Surf Reaction_Cond Reaction Condition: Keep Organic Solvent <10-20% pH 7.2 - 7.5 Linker_Choice_Prot->Reaction_Cond Linker_Choice_Surf->Reaction_Cond Purification Purification: Dialysis or Desalting Reaction_Cond->Purification

Figure 1: Logical workflow for APTM solubilization and conjugation, emphasizing the critical limit of organic solvent concentration when working with proteins.

Part 4: Standard Operating Procedure (SOP)

Protocol: Conjugation of APTM to BSA via NHS-Ester Chemistry This protocol creates a neoglycoprotein (Mannose-BSA) suitable for lectin binding assays.[1]

Materials:

  • APTM (Powder)[3]

  • BSA (Bovine Serum Albumin), Fatty Acid Free[4]

  • Linker: Disuccinimidyl glutarate (DSG) or similar homobifunctional NHS ester.

  • Solvent: Anhydrous DMSO.[5]

  • Buffer: 1X PBS (pH 7.2–7.4). Do not use Tris or Glycine. [6]

Procedure:

  • Prepare APTM Stock:

    • Dissolve APTM in anhydrous DMSO to a concentration of 50 mM .

    • Why: High concentration allows small volume addition, minimizing solvent shock to the protein.

  • Activate the Linker (Two-Step Method Recommended):

    • If using a homobifunctional linker (like DSG), dissolve DSG in DMSO (25 mM).

    • Mix APTM stock with DSG stock at a 1:1.2 molar ratio (slight excess of linker).

    • Incubate for 1–2 hours at Room Temperature (RT).

    • Mechanism: The aniline amine of APTM attacks one side of the NHS ester. Because APTM is a slower nucleophile, pre-conjugating it to the linker ensures high efficiency before the protein is introduced [2].

  • Protein Preparation:

    • Dissolve BSA in PBS (pH 7.[7]4) at 5–10 mg/mL.

    • Ensure the buffer is free of primary amines (No Tris, No Azide).

  • Conjugation:

    • Add the APTM-Linker mixture (from Step 2) to the BSA solution slowly while vortexing.[1]

    • Crucial Limit: Ensure the final volume of DMSO does not exceed 10-15% of the total reaction volume to prevent BSA denaturation [3].

    • Target Molar Ratio: Use a 20-fold to 50-fold molar excess of APTM-Linker over BSA, depending on desired density.[1]

  • Incubation:

    • Incubate overnight at 4°C or 4 hours at RT.

  • Purification:

    • Dialyze against PBS (10 kDa MWCO) for 24 hours with 3 buffer changes to remove unreacted APTM and hydrolyzed linker.

Part 5: Troubleshooting (FAQ)

Q1: My reaction mixture turned cloudy immediately after adding the APTM stock. What happened?

  • Cause: The organic solvent concentration (DMSO/DMF) likely exceeded the tolerance of your protein (BSA), causing denaturation/precipitation.

  • Solution: Ensure the final organic solvent percentage is <10%. If you need high loading, add the APTM stock in multiple small aliquots over 30 minutes rather than all at once.

Q2: I used Tris buffer, and my conjugation yield is near zero.

  • Cause: Tris contains a primary amine.[6][8] It is a better nucleophile than the aromatic amine on APTM and will outcompete it for the NHS ester.

  • Solution: Switch to PBS, HEPES, or Bicarbonate buffer.[8] Use Tris only for quenching the reaction at the end.

Q3: Can I use the isothiocyanate derivative of APTM instead of NHS esters?

  • Answer: Yes. Isothiocyanates react with amines to form stable thioureas.

  • Adjustment: This reaction is slower and often requires a slightly higher pH (pH 9.0–9.5). However, be careful with pH >9.0 as it may degrade the protein. The NHS method (at pH 7.[8]4) is generally gentler for proteins [4].

Q4: How do I verify the mannose is actually attached?

  • Method: Use a lectin-binding assay.[1] Immobilize your conjugate and probe with Concanavalin A (ConA), a lectin that specifically binds α-mannose.[1] Alternatively, use MALDI-TOF MS to observe the mass shift of the BSA (each attached APTM adds ~271 Da + linker mass).

References

  • Monsigny, M., et al. (1984). Properties of succinylated wheat-germ agglutinin and its use for membrane-glycoconjugate purification.[1] European Journal of Biochemistry. (Context: Stability of glycoside derivatives).

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 1: Functional Targets (Amines).
  • Thermo Fisher Scientific. Crosslinking Technical Handbook. (Context: DMSO limits and NHS ester hydrolysis kinetics).

  • Sigma-Aldrich. Product Information: 4-Aminophenyl α-D-mannopyranoside.[1] (Context: Solubility and general properties).

Sources

Technical Support Center: Minimizing Non-Specific Binding in Assays with Thiomannoside Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you minimize non-specific binding (NSB) in assays utilizing thiomannoside ligands. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and reproducibility of your results.

Understanding the Challenge: The Nature of Non-Specific Binding

Non-specific binding is a common hurdle in ligand-based assays, leading to high background signals that can obscure true results.[1][2] This phenomenon arises from various interactions, including hydrophobic and electrostatic forces, where molecules bind to unintended targets on assay surfaces, such as microplates or membranes.[1][3] In the context of thiomannoside-based assays, which are often used to study carbohydrate-binding proteins like lectins, minimizing NSB is critical for accurately characterizing specific ligand-receptor interactions.[4][5][6][7]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with thiomannoside ligand assays.

Q1: What are the primary causes of high background in my thiomannoside assay?

High background is one of the most solvable challenges in these assays.[8] The most common culprits include:

  • Inadequate Blocking: The blocking agent is not effectively saturating all non-specific binding sites on the assay surface.[9][10]

  • Suboptimal Reagent Concentrations: Concentrations of detection reagents, like antibodies or enzyme conjugates, may be too high, leading to increased non-specific interactions.[8][9][11]

  • Insufficient Washing: Residual unbound reagents that contribute to background are not being thoroughly removed.[8][10][11]

  • Contaminated Reagents: Buffers or other reagents may be contaminated, introducing interfering substances.[2][9][10]

Q2: Which blocking agent is best for my assay: Bovine Serum Albumin (BSA) or Casein?

The choice between BSA and casein depends on your specific assay system.

  • Casein is often considered a more effective blocking agent than BSA because it is a heterogeneous mixture of proteins with a wide range of molecular weights, allowing it to fill a variety of non-specific binding sites.[12][13] Studies have shown that casein can provide a better signal-to-noise ratio.[14]

  • BSA , a single protein, is also a widely used and effective blocking agent.[1][15] However, it's important to use high-quality, IHC-grade BSA to avoid potential contaminants.[16]

It's important to note that if your assay involves avidin-biotin systems, milk-based blockers like casein should be avoided as they can contain biotin, which will interfere with the assay.[17]

Q3: What is the role of detergents like Tween-20, and what concentration should I use?

Non-ionic detergents like Tween-20 are crucial for reducing NSB.[18][19] They work by disrupting hydrophobic interactions that cause proteins to stick non-specifically to surfaces.[19][20]

  • In Wash Buffers: Typically, a concentration of 0.05% to 0.1% Tween-20 in your wash buffer (e.g., PBS or TBS) is effective for removing loosely bound molecules without disrupting specific antibody-antigen interactions.[20]

  • In Blocking Buffers: Adding ~0.05% Tween-20 to your blocking buffer can further minimize hydrophobic interactions.[20]

Q4: Can the type of microplate I'm using contribute to non-specific binding?

Yes, the properties of the polystyrene plate can influence the degree of non-specific binding. High-binding plates can sometimes lead to increased attachment of immunoglobulins even in the presence of detergents.[21] If you are using streptavidin-coated plates for biotinylated thiomannoside ligands, be aware that some serum samples can exhibit non-specific binding to streptavidin.[22] In such cases, optimizing the streptavidin concentration or pre-absorbing the serum with streptavidin may be necessary.[22]

Troubleshooting Guides

This section provides structured approaches to resolving common issues encountered in thiomannoside ligand assays.

Issue 1: High Background Signal

A high background signal can mask the specific signal from your thiomannoside ligand, making data interpretation difficult.[8][10]

Troubleshooting Workflow:

High_Background_Troubleshooting Start High Background Detected Step1 Optimize Washing Procedure Start->Step1 End Background Reduced Step1->End Improved No_Change1 No Change Step1->No_Change1 No Change Step2 Evaluate Blocking Efficiency Step2->End Improved No_Change2 No Change Step2->No_Change2 No Change Step3 Titrate Detection Reagents Step3->End Improved No_Change3 No Change Step3->No_Change3 No Change Step4 Check Reagent and Buffer Quality Step4->End Improved No_Change1->Step2 No_Change2->Step3 No_Change3->Step4

Step-by-Step Protocol for High Background Reduction:

  • Optimize Washing Procedure:

    • Rationale: Inadequate washing is a primary cause of high background, leaving behind unbound reagents.[2]

    • Action: Increase the number of wash steps (e.g., from 3 to 5).[10] Incorporate a short soaking step (30 seconds to 1 minute) with the wash buffer during each wash cycle.[10][23] Ensure complete removal of wash buffer between steps by gently tapping the inverted plate on a clean paper towel.[2]

  • Evaluate Blocking Efficiency:

    • Rationale: The blocking buffer must effectively saturate all non-specific binding sites on the plate.[1][24]

    • Action:

      • Increase the concentration of your current blocking agent (e.g., from 1% to 3% BSA or casein).[9]

      • Increase the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[24]

      • Test an alternative blocking agent. If you are using BSA, try casein, as its heterogeneity can be more effective.[12][13]

  • Titrate Detection Reagents:

    • Rationale: Excessively high concentrations of detection antibodies or enzyme conjugates can lead to increased non-specific binding.[9][11]

    • Action: Perform a titration experiment to determine the optimal concentration of your detection reagent. Create a dilution series (e.g., 1:1000, 1:2000, 1:5000, 1:10000) and identify the concentration that provides a good signal-to-noise ratio.

  • Check Reagent and Buffer Quality:

    • Rationale: Contaminated or improperly prepared reagents can introduce artifacts and increase background.[2][9]

    • Action: Prepare fresh blocking and wash buffers.[9] Ensure that the water used is of high purity.[2]

Issue 2: Inconsistent or Non-Reproducible Results

Inconsistent results can arise from minor variations in protocol execution.[25]

Troubleshooting Workflow:

Inconsistent_Results_Troubleshooting Start Inconsistent Results Step1 Review Pipetting Technique Start->Step1 End Results Reproducible Step1->End Improved No_Change1 No Change Step1->No_Change1 No Change Step2 Standardize Incubation Times & Temperatures Step2->End Improved No_Change2 No Change Step2->No_Change2 No Change Step3 Ensure Homogeneous Reagent Mixing Step3->End Improved No_Change3 No Change Step3->No_Change3 No Change Step4 Check for Edge Effects Step4->End Improved No_Change1->Step2 No_Change2->Step3 No_Change3->Step4

Step-by-Step Protocol for Improving Reproducibility:

  • Review Pipetting Technique:

    • Rationale: Inaccurate or inconsistent pipetting is a common source of variability.[26][27]

    • Action: Ensure pipettes are properly calibrated.[2] When adding reagents, pipette gently against the side of the wells to avoid bubbles.[26] Whenever possible, prepare a master mix for reagents to be added to multiple wells.[26]

  • Standardize Incubation Times and Temperatures:

    • Rationale: Deviations in incubation conditions can affect reaction kinetics and binding equilibrium.[26]

    • Action: Use a timer for all incubation steps. Ensure consistent temperature across the plate by using a properly calibrated incubator and allowing plates to equilibrate to room temperature before adding reagents if necessary.

  • Ensure Homogeneous Reagent Mixing:

    • Rationale: Incompletely dissolved or mixed reagents will lead to uneven reactions.

    • Action: Thoroughly, but gently, mix all thawed components before use.[26]

  • Check for Edge Effects:

    • Rationale: Wells on the edge of the plate can experience more rapid evaporation, leading to changes in reagent concentration and higher background.

    • Action: To mitigate this, you can fill the outer wells with PBS or water. Alternatively, avoid using the outermost wells for critical samples and standards.

Data Summary: Recommended Reagent Concentrations

ReagentTypical Concentration RangePurpose
Blocking Agents (BSA or Casein) 1% - 5% (w/v)To saturate non-specific binding sites on the assay surface.[1][24]
Tween-20 (in wash buffer) 0.05% - 0.1% (v/v)To reduce non-specific hydrophobic interactions and aid in the removal of unbound reagents.[20]
Tween-20 (in blocking/antibody buffer) ~0.05% (v/v)To further minimize non-specific binding during incubation steps.[20]

References

  • Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences.
  • Behind the Blot: Everything You Need to Know About Tween 20. Lab Blog.
  • Comparison of Blocking Agents for ELISA. Thermo Fisher Scientific.
  • Non-specific serum binding to streptavidin in a biotinylated peptide based enzyme immunoassay. Journal of Immunoassay.
  • Detergents: Triton X-100, Tween-20, and More. Labome.
  • ELISA blocking agent: BSA or sodium caseinate?
  • For biosensing (or ELISA), is Tween20 a good detergent to dilute plasma/serum to reduce non-specific binding?
  • Casein versus BSA.
  • Streptavidin Coated Plates for High Affinity Binding of Biotin. G-Biosciences.
  • THE APPROPRIATE BLOCKER – A SHORT OVERVIEW. CANDOR Bioscience GmbH.
  • Blocking Agent and Detergent in ELISA. Fisher Scientific.
  • Tween-20 increases the immunoreactivity of apolipoprotein A-I in plasma. PubMed.
  • Streptavidin and Neutravidin Biotin Binding Surfaces.
  • Pierce Streptavidin Coated 96-Well Pl
  • Biotin-Binding Pl
  • High Background in ELISA: Causes, Fixes, and Tips. Astor Scientific.
  • What Is the Role of Blocking Agents in Immunoassays? MEXC News.
  • Causes Of High Background In ELISA Tests and How to Solve Them. Caltag Medsystems.
  • Lysine-based Cluster Mannosides That Inhibit Ligand Binding to the Human Mannose Receptor at Nanomolar Concentration.
  • TROUBLESHOOTING GUIDE FOR ENZYM
  • IHC Troubleshooting Guide. Thermo Fisher Scientific - US.
  • Elisa troubleshooting tips – High background. ARP American Research Products, Inc..
  • Synthetic Neoglycoconjugates of Hepta‐ and Nonamannoside Ligands for Eliciting Oligomannose‐Specific HIV‐1‐Neutralizing Antibodies.
  • 5 Tips for Reducing Non-specific Signal on Western Blots. Nordic Biosite.
  • What Causes High Background in ELISA Tests? Surmodics IVD.
  • Strategies for reducing non-specific binding in receptor assays. Benchchem.
  • What are the reasons for high background in ELISA?
  • Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays. PubMed.
  • Immunoassay Blocking Reagents. Meridian Bioscience.
  • Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses. NIH.
  • How to eliminate non-specific binding?
  • Bradford Assay Troubleshooting Guide Common Errors and Fixes. ZAGENO.
  • Assay Troubleshooting. MB - About.
  • Immunoassay Blocking Agents. Meridian Bioscience.
  • Does anyone has experience with troubleshooting inconsistent ELISA results?
  • Best way to reduce non-specific binding for western blots? Reddit.
  • APPLICATION NOTE - Critical Factors in Immunoassay Optimiz
  • LC-MS/MS bioanalysis of peptides – How to manage non specific binding?
  • Protocol for Octet® Mannose Glycans Screening Assays. Sartorius.
  • On-Bead Screening of Combinatorial Libraries: Reduction of Nonspecific Binding by Decreasing Surface Ligand Density. PMC.
  • A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities.
  • Controlling Interfering Antibodies in Diagnostic Assays. Merck Millipore.
  • A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. bioRxiv.
  • Lectin-Based Approaches to Analyze the Role of Glycans and Their Clinical Applic
  • Lectins Applic
  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems.

Sources

Technical Support Center: Stability & Storage of 4-Aminophenyl Glycosides

[1][2]

Executive Summary & Chemical Nature[1][2][3]

Welcome to the Technical Support Center. This guide addresses the stability profile of 4-Aminophenyl glycosides (4-APGs) , a class of chromogenic substrates and linker molecules used extensively in glycobiology and affinity chromatography.[1][2]

The Stability Paradox: While the glycosidic bond is moderately stable, the 4-aminophenyl (aniline) aglycone is the "Achilles' heel" of this molecule.[2] It renders the compound susceptible to three simultaneous degradation vectors:

  • Oxidative discoloration (browning) via the primary amine.[2]

  • Hydrolytic cleavage catalyzed by moisture and trace acids.[2]

  • Photodecomposition triggered by UV/visible light exposure.[2]

To maintain assay reliability, you must treat these compounds not just as sugars, but as light-sensitive, hygroscopic amines .[1]

The Degradation Triad (Mechanism of Failure)[2]

Understanding why these compounds fail allows you to prevent it.[2] The following diagram illustrates the two primary pathways that render 4-APGs unusable.

Visualization: Degradation Pathways[2]

degradation_pathwayAPGIntact 4-AminophenylGlycoside (White/Off-White)HydrolysisHydrolysis(Rate Limiting Step)APG->Hydrolysis+ H2O / H+OxidationAuto-oxidation& PolymerizationAPG->OxidationSlow Direct OxidationSugarFree Sugar(Galactose/Glucose)Hydrolysis->SugarPAPp-Aminophenol(Toxic Aglycone)Hydrolysis->PAPPAP->Oxidation+ O2 / Light / pH > 7BrownAzo Dimers /Quinone Imines(Brown/Black Precipitate)Oxidation->Brown

Figure 1: The degradation cascade.[1][2] Hydrolysis releases p-aminophenol, which rapidly oxidizes to form colored contaminants that interfere with optical density (OD) readings.[1][2]

Storage Protocols

A. Solid State Storage (Lyophilized Powder)

Status: Most Stable[2]

The solid powder is hygroscopic.[2] If moisture enters the vial, it creates a localized aqueous environment that promotes hydrolysis.[2]

ParameterRecommendationScientific Rationale
Temperature -20°C Arrhenius kinetics dictate that lower temperatures significantly retard the rate of spontaneous hydrolysis and oxidation.[1][2]
Atmosphere Desiccated Crucial.[2] Use a desiccator cabinet or store with silica gel packets.[2] Moisture is the primary catalyst for degradation.[2]
Gas Overlay Argon or N₂ (Optional but recommended) Displacing oxygen prevents the amine group from oxidizing (turning brown) during long-term storage.[1][2]
Light Dark / Amber Vial Anilines are photosensitive.[2] Photon energy can generate free radicals that accelerate oxidative polymerization.[2]
B. Solution Storage (Reconstituted)

Status: High Risk[2]

Once dissolved, the clock starts ticking.[2] The dielectric constant of water and the presence of dissolved oxygen accelerate degradation.

Standard Protocol:

  • Solvent Choice:

    • Water: Unstable.[2] Use immediately.

    • DMSO/DMF: More stable, but DMSO is hygroscopic .[2] Use fresh, anhydrous DMSO. Old DMSO contains water and peroxides.[2]

  • Aliquotting: Never freeze-thaw the master stock. Aliquot into single-use volumes (e.g., 50–100 µL).

  • Temperature: Store aliquots at -80°C for up to 6 months. At -20°C, stability is reduced to ~1 month.[1]

Visualization: Storage Decision Matrix

storage_logicStart4-APG SampleStatePhysical State?Start->StateSolidSolid PowderState->SolidLiquidIn SolutionState->LiquidSolidActionStore at -20°C+ Desiccant+ DarkSolid->SolidActionSolventSolvent Type?Liquid->SolventAqueousAqueous / BufferSolvent->AqueousOrganicDMSO / DMFSolvent->OrganicAqActionDo NOT Store.Prepare Fresh.Aqueous->AqActionOrgActionAliquot & Storeat -80°C (3-6 mo)Organic->OrgAction

Figure 2: Decision tree for determining optimal storage based on physical state and solvent.[1][2]

Troubleshooting & FAQs

Q1: My powder has turned from white to light brown. Is it still usable?

Diagnosis: Oxidation. The amine group has partially oxidized.[2] Action:

  • For Affinity Chromatography: Likely Unusable .[2] The oxidized products (azo dimers) may covalently bind to your resin or protein non-specifically, ruining the purification.[2]

  • For Enzymatic Assays (Qualitative): Potentially usable if the background noise is low.[2] Perform a blank run.

  • For Kinetics (Quantitative): Discard. The brown color will interfere with absorbance readings (usually 405–420 nm), and the effective concentration of the substrate is now unknown.[2]

Q2: The compound is not dissolving in water at 50 mg/mL.

Mechanism: While 4-APGs are water-soluble, the crystal lattice energy can be high.[1][2] Solution:

  • Sonicate: Use an ultrasonic bath for 5–10 minutes at ambient temperature.

  • Warm: Gently warm to 37°C. Do not boil, as this promotes hydrolysis. 3

Validation & Comparative

Enzymatic Stability Comparison: 4-Aminophenyl Thiomannoside vs. O-Mannoside

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Aminophenyl 1-thio-


-D-mannopyranoside (Thio-mannoside)  exhibits superior enzymatic stability compared to its O-glycosidic analogue (O-mannoside) . While 4-aminophenyl O-mannoside is a rapid substrate for 

-mannosidases (specifically Class II GH38 enzymes like Jack Bean

-mannosidase), the thio-analogue is effectively inert to hydrolysis.

For researchers developing glycomimetic drugs or targeted delivery systems (e.g., mannosylated liposomes for dendritic cell targeting), Thio-mannoside is the requisite choice for in vivo stability, whereas O-mannoside should be restricted to use as a positive control for enzymatic activity or ex vivo binding studies where degradation is not a confounding variable.

Mechanistic Basis of Stability

The divergence in stability stems from the fundamental bioisosteric replacement of the exocyclic oxygen atom with sulfur. This substitution alters the glycosidic bond's susceptibility to the acid-base catalytic mechanism employed by glycoside hydrolases.

The Catalytic Mismatch

-Mannosidases (e.g., EC 3.2.1.24) typically employ a retaining mechanism  involving two critical carboxylic acid residues in the active site: one acting as a nucleophile and the other as a general acid/base.
  • O-Mannoside Hydrolysis: The glycosidic oxygen is protonated by the general acid residue, making the aglycone (4-aminophenol) a good leaving group. This facilitates the formation of a glycosyl-enzyme intermediate.[1][2]

  • Thio-Mannoside Resistance: The sulfur atom is a poorer hydrogen bond acceptor than oxygen, making it difficult for the general acid residue to protonate the glycosidic linkage. Furthermore, the C–S bond is longer (

    
     vs 
    
    
    
    ) and the C–S–C angle is more acute, which distorts the geometry required for the oxocarbenium ion-like transition state. Consequently, the enzyme binds the thio-mannoside (often acting as a competitive inhibitor) but cannot cleave it.
Graphviz Diagram: Hydrolysis vs. Resistance

The following diagram illustrates the kinetic divergence at the enzyme active site.

EnzymaticMechanism cluster_O O-Mannoside Pathway (Hydrolysis) cluster_S Thio-Mannoside Pathway (Stability) Enzyme α-Mannosidase (Active Site) O_Sub 4-AP-O-Mannoside O_Complex Michaelis Complex (Protonation of O) Enzyme->O_Complex S_Complex Inert Complex (No Protonation) Enzyme->S_Complex O_Sub->Enzyme Binding (Kd ~ mM) O_TS Transition State (Oxocarbenium Ion) O_Complex->O_TS k_cat (Fast) O_Prod Hydrolysis Products (Mannose + 4-Aminophenol) O_TS->O_Prod S_Sub 4-AP-Thio-Mannoside S_Sub->Enzyme Binding (Kd ~ mM) S_Result Intact Substrate (Competitive Inhibition) S_Complex->S_Result k_cat ≈ 0 S_Result->Enzyme Reversible Release

Figure 1: Mechanistic divergence showing the catalytic stall of thio-mannosides due to failed protonation and transition state stabilization.

Comparative Performance Data

The following data summarizes the stability profile based on standard kinetic assays using Jack Bean


-mannosidase (a rigorous model for lysosomal stability).
Parameter4-Aminophenyl O-Mannoside 4-Aminophenyl Thiomannoside
Bond Type O-Glycosidic (Acetal)S-Glycosidic (Thioacetal)
Enzymatic Hydrolysis Rapid (

min under optimized conditions)
Negligible (

degradation after 24h)
Role in Assays Substrate / Positive ControlStable Ligand / Competitive Inhibitor
Lectin Binding (ConA) High AffinityHigh Affinity (Retained post-incubation)
Serum Stability Low (Degraded by serum mannosidases)High (Resists serum glycosidases)

Critical Insight: While Thio-mannosides are resistant to hydrolysis, they often retain similar binding affinity to lectins (e.g., Concanavalin A, DC-SIGN) compared to their O-counterparts. This makes them ideal for targeted drug delivery where the targeting moiety must survive the bloodstream but does not need to be processed by the target cell's lysosomes.

Self-Validating Experimental Protocol

Objective: To quantitatively verify the enzymatic stability of 4-Aminophenyl Thiomannoside versus the O-Mannoside using High-Performance Liquid Chromatography (HPLC).

Rationale: This protocol is "self-validating" because it includes an internal positive control (O-mannoside) that must degrade for the assay to be considered valid, ensuring the enzyme is active.

Materials
  • Enzyme:

    
    -Mannosidase from Canavalia ensiformis (Jack Bean), 
    
    
    
    units/mg protein (Sigma M7257 or equivalent).
  • Substrate A (Control): 4-Aminophenyl

    
    -D-mannopyranoside.
    
  • Substrate B (Test): 4-Aminophenyl 1-thio-

    
    -D-mannopyranoside.
    
  • Buffer: 50 mM Sodium Citrate, pH 4.5 (Optimum for lysosomal/acidic mannosidases).

  • Stop Solution: 1M Glycine-NaOH, pH 10.0 (Inactivates enzyme and maximizes UV absorbance of the phenol leaving group).

Workflow Diagram

ProtocolWorkflow cluster_Reactions Parallel Reaction Vessels (37°C) Start Start: Prepare 1mM Substrate Solutions (in Citrate Buffer pH 4.5) EnzymePrep Prepare Enzyme Master Mix (0.5 U/mL α-Mannosidase) Start->EnzymePrep R3 Vessel C: No Enzyme (Negative Control) Start->R3 R1 Vessel A: O-Mannoside (Positive Control) EnzymePrep->R1 R2 Vessel B: Thio-Mannoside (Test Sample) EnzymePrep->R2 Sampling Time-Point Sampling (0, 30, 60, 120, 240 min, 24h) R1->Sampling R2->Sampling R3->Sampling Quench Quench with 1M Glycine pH 10 (Stops Reaction) Sampling->Quench Analysis HPLC Analysis (C18 Column, 254 nm) Quench->Analysis Decision Check Vessel A (O-Man) Analysis->Decision Valid Result: >50% Hydrolysis in A Assay VALID Decision->Valid Degradation Observed Invalid Result: <10% Hydrolysis in A Assay INVALID (Check Enzyme) Decision->Invalid No Degradation Comparison Compare Peak Area of Substrate vs Product Calculate % Remaining Valid->Comparison

Figure 2: Workflow for the comparative enzymatic stability assay with built-in validation steps.

Step-by-Step Methodology
  • Preparation: Dissolve both substrates to a final concentration of 1 mM in 50 mM Sodium Citrate buffer (pH 4.5).

  • Enzyme Activation: Prepare the Jack Bean

    
    -mannosidase solution at 0.5 U/mL in the same buffer. Note: Ensure Zinc ions (
    
    
    
    ) are present if using a purified recombinant version, though crude Jack Bean extracts usually retain sufficient Zn.
  • Incubation:

    • Mix

      
       of Substrate solution with 
      
      
      
      of Enzyme solution.
    • Incubate at

      
       with gentle shaking.
      
  • Sampling: At

    
     minutes and 24 hours, remove 
    
    
    
    aliquots.
  • Quenching: Immediately add

    
     of 1M Glycine-NaOH (pH 10) to the aliquot. This shifts the pH to >9, irreversibly denaturing the enzyme.
    
  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: Gradient 5% to 50% Acetonitrile in Water (0.1% TFA).

    • Detection: UV Absorbance at 254 nm (detects the phenyl ring).

    • Quantification: Monitor the disappearance of the Substrate peak and the appearance of the 4-aminophenol (aglycone) peak.

Expected Results
  • O-Mannoside: Rapid decrease in substrate peak area; appearance of 4-aminophenol peak within 30 minutes.

  • Thio-Mannoside: Substrate peak area remains constant (>99%) over 24 hours. No 4-aminophenol peak detected.

Applications and Relevance

Drug Delivery Systems (Liposomes/Nanoparticles)

When functionalizing liposomes with mannose to target Dendritic Cells (via DC-SIGN) or Macrophages (via Mannose Receptor/CD206) , the stability of the linker is paramount.

  • Problem: O-mannosides can be cleaved by serum mannosidases before reaching the target tissue, stripping the "address label" from the nanoparticle.

  • Solution: 4-Aminophenyl thiomannoside provides a stable anchor. The thio-linkage ensures the ligand remains attached during circulation, maximizing cellular uptake.

Lectin Binding Studies

In assays involving crude cell lysates or in vivo environments, endogenous glycosidases can degrade O-glycoside probes, leading to false negatives. Thio-mannosides act as robust probes that maintain lectin binding capability without degradation.

References

  • Li, Y. T. (1967). Studies on the Glycosidases in Jack Bean Meal. Journal of Biological Chemistry, 242(23), 5474–5480. Link

  • Driguez, H. (2001).[3] Thiooligosaccharides as tools for structural biology. ChemBioChem, 2(5), 311–318. Link

  • He, X., & Liu, X. (2019). Oligomannose Glycopeptide Conjugates Elicit Antibodies Targeting the Glycan Core Rather than Its Extremities.[3] ACS Central Science, 5(2), 237–249. Link

  • Sigma-Aldrich. (n.d.). ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Mannosidase from Canavalia ensiformis (Jack bean) Product Information.[4][5][6][7] Link
    
  • MedChemExpress. (2024). 4-Aminophenyl-alpha-D-mannopyranoside Product Guide. Link

Sources

A Comparative Guide to the Validation of Concanavalin A Binding: 4-Aminophenyl β-D-thiomannopyranoside as a High-Affinity Tool

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals leveraging the unique carbohydrate-binding properties of Concanavalin A (ConA), rigorous validation of its binding specificity is a cornerstone of reliable experimental design. ConA, a lectin isolated from the jack bean (Canavalia ensiformis), exhibits a well-characterized affinity for α-D-mannosyl and α-D-glucosyl residues, making it an invaluable tool in glycobiology for the purification and characterization of glycoproteins.[1][2] This guide provides an in-depth comparison of methods to validate ConA binding, with a special focus on the utility of 4-Aminophenyl β-D-thiomannopyranoside as a potent and versatile competitive inhibitor. We will delve into the mechanistic rationale, present a detailed experimental protocol, and offer a comparative analysis against other common validation approaches.

The Imperative of Validating ConA's Specificity

Concanavalin A's function as a tetramer at physiological pH, with each subunit possessing an independent carbohydrate-binding site, underpins its utility in applications ranging from affinity chromatography to studies of cellular agglutination and immune response modulation.[2] However, the assumption of specificity is not sufficient. Experimental validation is crucial to confirm that the observed interactions are indeed due to the targeted mannose or glucose-containing glycans and not a result of non-specific binding. This is particularly critical when working with complex biological samples. The most common and robust method for this validation is through competitive inhibition, where a small, soluble sugar that mimics the target glycan is introduced to compete for ConA's binding sites.[3]

4-Aminophenyl β-D-thiomannopyranoside: A Superior Validation Ligand

While methyl α-D-mannopyranoside is a widely used competitive inhibitor for ConA, 4-Aminophenyl β-D-thiomannopyranoside offers several distinct advantages. The introduction of the 4-aminophenyl group provides a versatile chemical handle for immobilization on surfaces or conjugation to reporter molecules, a feature absent in simple methyl glycosides.[4] Furthermore, the thioether linkage in the thiomannopyranoside, as opposed to the oxygen glycosidic bond, can confer greater enzymatic stability in biological assays.

The core principle of validation using 4-Aminophenyl β-D-thiomannopyranoside lies in its ability to competitively displace ConA from its glycoprotein ligand. A reduction or complete abolition of ConA binding in the presence of this inhibitor serves as strong evidence that the interaction is specific to mannose residues.

Experimental Workflow: Validation of ConA Binding via Competitive Inhibition

The following workflow outlines a typical competitive inhibition assay to validate the binding of a fluorescently-labeled ConA to a glycoprotein of interest immobilized on a microplate.

G cluster_prep Preparation cluster_binding Binding & Inhibition cluster_analysis Analysis p1 Immobilize Glycoprotein on Microplate p2 Block Non-specific Binding Sites p1->p2 b2 Incubate Solutions in Coated Wells p2->b2 b1 Prepare ConA Solutions: - Fluorescent ConA (Control) - Fluorescent ConA + 4-Aminophenyl β-D-thiomannopyranoside - Fluorescent ConA + Methyl α-D-mannopyranoside b1->b2 a1 Wash to Remove Unbound ConA b2->a1 a2 Measure Fluorescence (Plate Reader) a1->a2 a3 Compare Fluorescence: Control vs. Inhibitor Wells a2->a3

Figure 1. A generalized workflow for the validation of ConA binding using competitive inhibitors.

Detailed Experimental Protocol

1. Immobilization of Glycoprotein:

  • Dilute the glycoprotein of interest to a concentration of 10-20 µg/mL in a suitable coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).
  • Add 100 µL of the glycoprotein solution to each well of a high-binding 96-well microplate.
  • Incubate the plate overnight at 4°C.

2. Blocking:

  • Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).
  • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
  • Incubate for 1-2 hours at room temperature.

3. Competitive Inhibition and Binding:

  • Prepare the following solutions in a binding buffer (e.g., Tris-buffered saline with 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4):
  • Control: Fluorescently-labeled ConA (e.g., FITC-ConA) at a final concentration of 5-10 µg/mL.
  • Test Inhibitor: Fluorescently-labeled ConA (5-10 µg/mL) pre-incubated with a concentration range of 4-Aminophenyl β-D-thiomannopyranoside (e.g., 10 µM to 100 mM).
  • Reference Inhibitor: Fluorescently-labeled ConA (5-10 µg/mL) pre-incubated with a concentration range of methyl α-D-mannopyranoside (e.g., 10 µM to 100 mM).
  • Aspirate the blocking buffer from the glycoprotein-coated plate and wash three times with wash buffer.
  • Add 100 µL of the control, test inhibitor, and reference inhibitor solutions to their respective wells.
  • Incubate for 1-2 hours at room temperature, protected from light.

4. Washing and Detection:

  • Aspirate the solutions from the wells and wash five times with wash buffer to remove unbound ConA.
  • Add 100 µL of PBS to each well.
  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore used.

5. Data Analysis:

  • Subtract the background fluorescence from a blank well (no ConA).
  • Plot the fluorescence intensity against the concentration of the inhibitor.
  • A significant decrease in fluorescence in the presence of the inhibitors compared to the control validates the mannose-specific binding of ConA.

Comparative Analysis of ConA Binding Validators

The choice of a competitive inhibitor for validating ConA binding can significantly impact the interpretation of results. Below is a comparison of 4-Aminophenyl β-D-thiomannopyranoside with other common alternatives.

Feature4-Aminophenyl β-D-thiomannopyranosideMethyl α-D-mannopyranosideEnzymatic Deglycosylation (e.g., PNGase F)
Mechanism Competitive InhibitionCompetitive InhibitionRemoval of N-linked glycans
Pros - High affinity and specificity.- Versatile for conjugation and immobilization.[4]- Potential for enhanced stability.- Well-established and widely used.[5]- Cost-effective.- Provides definitive evidence of glycan involvement.
Cons - May be more expensive.- Limited published data on direct comparative inhibitory constants.- Lacks a functional group for easy conjugation.- May require higher concentrations for effective inhibition compared to higher affinity analogs.[6]- Can be time-consuming.- Requires specific buffer conditions.- May not be suitable for all glycoproteins.
Typical Use Case - Quantitative binding assays (e.g., ELISA, SPR).- Development of affinity matrices.- Probing subtle differences in ConA binding.- Routine validation of ConA affinity chromatography.- General confirmation of mannose-specific binding.- In-depth structural studies to confirm the role of N-glycosylation.

Mechanistic Insight: The Competitive Binding Landscape

The interaction between ConA, its glycoprotein ligand, and a competitive inhibitor can be visualized as a dynamic equilibrium. The inhibitor, present in a higher molar concentration, effectively outcompetes the immobilized glycoprotein for the carbohydrate-binding sites on ConA.

G cluster_0 Specific Binding (Control) cluster_1 Competitive Inhibition ConA ConA Glycoprotein Immobilized Glycoprotein (with Mannose) ConA->Glycoprotein Binding ConA_inhib ConA Inhibitor 4-Aminophenyl β-D-thiomannopyranoside ConA_inhib->Inhibitor Preferential Binding Glycoprotein_inhib Immobilized Glycoprotein (with Mannose)

Figure 2. Competitive inhibition of ConA binding.

Conclusion: Enhancing Confidence in Your Glycobiology Research

References

  • Concanavalin A: A Key Tool for Glycobiology and Immune System Research. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Concanavalin A-binding Glycoproteins Profiling.
  • Enhanced Concanavalin A Binding to Preorganized Mannose Nanoarrays in Glycodendrimersomes Revealed Multivalent Interactions. (2017). PMC.
  • Concanavalin A. Wikipedia.
  • Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indic
  • Selective interactions of Co2+–Ca2+–concanavalin A with high mannose N-glycans. Dalton Transactions.
  • Concanavalin A binds to a mannose-containing ligand in the cell wall of some lichen phycobionts. (2004). PubMed.
  • Concanavalin A (Con A). (2020).
  • The fine specificity of mannose-binding and galactose-binding lectins revealed using outlier motif analysis of glycan array d
  • How To Elute Tightly Bound Glyoproteins from Concanavalin A (Con A) Agarose. (2015). G-Biosciences.
  • A structure of the complex between concanavalin A and methyl-3,6-di-O-(alpha-D-mannopyranosyl). (1996). PubMed.
  • Characterization of carbohydrate-binding specificity of concanavalin A by competitive binding of pyridylamino sugar chains. (1992). PubMed.
  • Release of cell-associated concanavalin A by methyl alpha-D-mannopyranoside reveals three binding states of concanavalin-A receptors on mouse fibroblasts. (1983). PubMed.
  • Analysis of Glycan Recognition by Concanavalin A Using Absolute Binding Free Energy Calculations.
  • Interaction of ConA with immobilized p-aminophenyl a-D-mannopyranoside ligand.
  • Profiling of Concanavalin A-Binding Glycoproteins in Human Hepatic Stellate Cells Activated with Transforming Growth Factor-β1. PubMed Central.
  • Schematic presentation of the ConA inhibition assay (left) and direct...
  • Competition between concanavalin A-induced stimulatory and inhibitory effects in the in vitro immune response to antigen. (1975). PubMed.
  • Blocking mannose binding with methyl α-D-mannopyranoside reduces THP-1...
  • A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. PMC.
  • 4-Aminophenyl b-D-thiomannopyranoside. CymitQuimica.
  • Superpositions of the concanavalin A-methyl-3,6-di-O(-D-mannopyranosyl).
  • A Novel Confocal Scanning Protein–Protein Interaction Assay (PPI-CONA) Reveals Exceptional Selectivity and Specificity of CC0651, a Small Molecule Binding Enhancer of the Weak Interaction between the E2 Ubiquitin-Conjugating Enzyme CDC34A and Ubiquitin.
  • PEGylation of Concanavalin A to Improve Its Stability for an In Vivo Glucose Sensing Assay. Analytical Chemistry.
  • Competitive vs Non-Competitive Enzyme Inhibition. BOC Sciences.
  • 4-AMINOPHENYL-1-THIO-BETA-D-GALACTOPYRANOSIDE. ChemicalBook.
  • 4-Aminophenyl-β-D-galactopyranoside. GoldBio.
  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
  • Competitive Inhibition: Understanding its Role in Enzyme Regulation and Exploring Deficiencies in Biological Systems. (2023). Allied Academies.
  • 4-Aminophenyl β-D-galactopyranoside β-galactosidasesubstr
  • 4-Aminophenyl-β-D-thiogalactopyranoside-Agarose 4B. Sigma-Aldrich.
  • Prodrugs of the Archetypal Dynamin Inhibitor Bis‐T‐22. ResearchOnline@JCU.
  • N-isonicotinoyl-(L)-4-aminophenylalanine derivatives as tight binding VLA-4 antagonists. (2003). PubMed.
  • 4-Aminophenyl β-D-thioglucopyranoside by CD BioGlyco. Labshake.

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Thermodynamic Profiling of Thiomannoside-Lectin Interactions: A Comparative Guide to ITC Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Affinity Paradox

In the development of anti-adhesive therapeutics for urinary tract infections (UTIs) and Crohn’s disease, FimH antagonists are a critical target class.[1][2] While natural O-mannosides bind FimH with high specificity, they suffer from rapid hydrolytic degradation in vivo by glycosidases. Thiomannosides (S-glycosides) offer a solution: the C-S bond renders them metabolically stable.[3]

However, replacing the bridging oxygen with sulfur increases the bond length (


1.4 Å to 

1.8 Å) and alters the bond angle (

110° to

100°). This structural perturbation often results in enthalpy-entropy compensation , where a loss in enthalpic gain (

) is offset by entropic freedom (

), masking the true binding mechanism if only affinity (

) is measured.

This guide argues that Isothermal Titration Calorimetry (ITC) is the only technique capable of deconvoluting these thermodynamic contributions, providing the "mechanism of action" data necessary to optimize thiomannoside scaffolds that other techniques (SPR, MST) miss.

Technical Deep Dive: Why ITC for S-Glycosides?

The Thermodynamic Signature of the S-Linkage

When a lectin (e.g., FimH or ConA) binds a carbohydrate, the interaction is typically driven by a favorable enthalpy change (


) arising from hydrogen bond networks and van der Waals contacts (the "enthalpic lock").
  • O-Mannosides: Tight "lock and key" fit; highly exothermic.

  • S-Mannosides: The longer C-S bond pushes the sugar ring slightly out of the canonical binding pocket.

    • Result: The hydrogen bonds are often longer or distorted (less negative

      
      ).
      
    • Compensation: The S-linkage is more flexible, reducing the entropic penalty upon binding (less negative

      
      ).
      

Critical Insight: If you only measure


 (via SPR or Fluorescence Polarization), an O-mannoside and an S-mannoside might appear equipotent (e.g., 

nM). ITC reveals that the quality of binding has shifted from enthalpic to entropic, a vital detail for lead optimization.

Comparative Technology Assessment

While ITC is the thermodynamic gold standard, it is not always the correct logistical choice. The following analysis compares ITC against Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) specifically for lectin-carbohydrate interactions.

Table 1: Performance Matrix for Lectin-Thiomannoside Profiling
FeatureITC (Isothermal Titration Calorimetry) SPR (Surface Plasmon Resonance) MST (Microscale Thermophoresis)
Primary Readout Thermodynamics (

)
Kinetics (

)
Affinity (

)
Labeling Requirement Label-Free (Native state)Label-free (but requires immobilization)Fluorescent Label Required
Lectin Compatibility High (Solves solubility issues via cell/syringe swap)Low (Lectins clog chips; immobilization artifacts)Medium (Labeling lysine may block binding site)
Sample Consumption High (200–300

L per run)
Low (< 50

L)
Very Low (< 10

L)
Sensitivity (

)
mM to nM (Direct); pM (Displacement)mM to pMmM to nM
Throughput Low (10–12 runs/day)High (Hundreds/day)Medium (96-well format)
"S-Effect" Detection Excellent (Resolves

vs

)
Poor (Only sees affinity/kinetics)Poor (Only sees affinity)
Decision Logic: When to Use What?

Use the following decision matrix to select the appropriate instrument for your stage of drug development.

DecisionMatrix Start Start: Thiomannoside Evaluation Screening Phase: Primary Screening (>100 compounds) Start->Screening HitValidation Phase: Hit Validation (<20 compounds) Start->HitValidation LeadOpt Phase: Lead Optimization (Mechanism of Action) Start->LeadOpt UseFP Use Fluorescence Polarization (FP) (High Throughput) Screening->UseFP Fastest ImmobCheck Can Lectin be Immobilized? HitValidation->ImmobCheck AffinityCheck Est. Affinity? LeadOpt->AffinityCheck UseITC Use ITC (Thermodynamic Profile) AffinityCheck->UseITC mM to nM range AffinityCheck->UseITC <10 nM (Displacement Mode) UseSPR Use SPR (Kinetics focus) ImmobCheck->UseSPR Yes UseMST Use MST (Low sample vol) ImmobCheck->UseMST No (Lectin unstable)

Figure 1: Strategic Instrument Selection for Carbohydrate-Lectin Interactions.

Critical Experimental Protocol: FimH-Thiomannoside ITC

Lectins are notoriously difficult to work with in ITC due to aggregation and low solubility. The following protocol is optimized for FimH , a uropathogenic E. coli adhesin, but applies to ConA and DC-SIGN.

Pre-Experiment Checklist (The "Trustworthiness" Pillar)
  • Buffer Matching: The single largest source of error. The protein and ligand must be in the exact same buffer.

    • Method: Dialyze the FimH protein (overnight, 4°C) against the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Use the final dialysis buffer to dissolve the thiomannoside ligand.

  • Concentration Determination:

    • FimH: Use

      
       with calculated extinction coefficient.
      
    • Thiomannoside: Use analytical balance (if powder) or quantitative NMR (qNMR) if hygroscopic.

  • The C-Value Check:

    • 
      .
      
    • Ideal

      
       is 10–100.
      
    • Problem: Many carbohydrate interactions are weak (

      
      M), leading to low 
      
      
      
      values (< 1).
    • Solution: For weak binders, use "Low-c ITC" (fix

      
       during fitting) or increase protein concentration to >50 
      
      
      
      M if solubility permits.
Step-by-Step Workflow

ITCWorkflow Prep 1. Sample Prep Dialysis & Degassing Load 2. Cell Loading Cell: FimH (20-50 µM) Syr: Ligand (300-500 µM) Prep->Load Run 3. Titration 25°C, 750 RPM 19 x 2µL Injections Load->Run Process 4. Processing Baseline Subtraction Integration Run->Process Fit 5. Data Fitting One-Site Model (Fix n=1 if c < 5) Process->Fit

Figure 2: Optimized ITC Workflow for Lectin-Ligand Binding.

Detailed Steps:
  • Degassing: Degas both samples for 10 minutes at a temperature slightly lower than the run temperature (e.g., 23°C for a 25°C run) to prevent bubble formation.

  • Cell Loading: Load FimH into the sample cell. Ensure no bubbles are trapped (bubbles cause "spikes" in the baseline).

  • Syringe Loading: Load the thiomannoside.

  • Injection Schedule:

    • Injection 1: 0.4

      
      L (discard this point in analysis—it accounts for diffusion at the tip).
      
    • Injections 2–20: 2.0

      
      L each.
      
    • Spacing: 150–180 seconds (allow signal to return to baseline).

    • Stirring: 750 RPM (ensure rapid mixing without protein denaturation).

  • Controls: Run a "Ligand into Buffer" titration to measure heat of dilution. Subtract this from the main dataset.

Data Interpretation & Reference Values

When analyzing the data, look for the following trends typical of thiomannosides versus O-mannosides.

Table 2: Representative Thermodynamic Parameters (FimH Interaction)
Ligand Type

(Affinity)

(kcal/mol)

(Enthalpy)

(Entropy)
Interpretation
Heptyl-O-Mannoside 5 nM-11.3-15.5+4.2Enthalpy Driven (Tight H-bonds)
Heptyl-S-Mannoside 12 nM-10.8-9.5-1.3Entropy Compensated (Looser fit, but solvent release drives binding)
Butyl-O-Mannoside 150 nM-9.3-12.0+2.7Standard Reference

Note: Values are representative approximations based on FimH structure-activity relationships (SAR) to illustrate the "S-effect" [1, 4].

Key Takeaway: The S-mannoside shows a less favorable enthalpy (


 drops from -15.5 to -9.5) due to the distorted bond geometry, but this is partially compensated by a favorable entropy term (

becomes negative), likely due to increased desolvation or ring flexibility.

References

  • Sattigeri, J. A., et al. (2018).[3] "Synthesis and evaluation of thiomannosides, potent and orally active FimH inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Comparison of Biomolecular Interaction Techniques. (2018). XanTec Bioanalytics White Paper. Link

  • Dam, T. K., & Brewer, C. F. (2002). "Thermodynamic studies of lectin-carbohydrate interactions by isothermal titration calorimetry." Chemical Reviews. Link

  • Wellens, A., et al. (2012). "The tyrosine gate as a potential target for the development of FimH antagonists."[4] PLoS One. Link

  • Abellán-Flos, M., et al. (2016). "ITC-based method for the quantitative analysis of glyconanoparticle-lectin interactions."[5] Beilstein Journal of Organic Chemistry. Link

Sources

Surface Plasmon Resonance (SPR) analysis of 4-Aminophenyl thiomannoside derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Surface Plasmon Resonance (SPR) Analysis of 4-Aminophenyl Thiomannoside Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the development of anti-adhesive therapeutics for Urinary Tract Infections (UTIs) and Crohn’s disease, targeting the bacterial adhesin FimH is a leading strategy. While natural O-mannosides bind FimH, they suffer from rapid enzymatic hydrolysis in vivo. 4-Aminophenyl thiomannoside derivatives have emerged as a superior alternative, offering a metabolically stable S-glycosidic linkage without compromising binding affinity.

This guide provides a technical comparison of 4-aminophenyl thiomannoside derivatives against standard O-mannosides and alkyl mannosides. It details the SPR protocols required to validate their kinetics, highlighting their utility as robust, reusable ligands for high-throughput screening of lectins (e.g., FimH, ConA).

Technical Background: The Stability-Affinity Nexus
1.1 The Challenge with O-Mannosides

Standard mannosides (e.g., Methyl


-D-mannopyranoside) possess an O-glycosidic bond susceptible to cleavage by glycosidases (e.g., 

-mannosidase) found in serum and cell lysates. In SPR, immobilizing O-mannosides can lead to ligand degradation over repeated cycles, causing "drift" in

and unreliable kinetic data.
1.2 The Thiomannoside Solution

Thiomannosides replace the exocyclic oxygen with sulfur. This substitution renders the glycosidic bond resistant to enzymatic hydrolysis.

  • Mechanism: The C–S bond length (1.82 Å) is longer than the C–O bond (1.43 Å), altering the conformational flexibility of the glycosidic linkage.

  • FimH Interaction: Despite this structural change, 4-aminophenyl thiomannosides maintain high affinity for FimH. The 4-aminophenyl aglycone engages in

    
    -
    
    
    
    stacking interactions with the "Tyrosine Gate" (Tyr48, Tyr137) at the entrance of the FimH binding pocket, compensating for any entropic penalty introduced by the sulfur atom.
Comparative Performance Analysis

The following data compares the 4-Aminophenyl Thiomannoside scaffold against the industry-standard Methyl Mannoside (low affinity reference) and 4-Aminophenyl O-Mannoside (direct structural analog).

Table 1: Comparative Kinetic & Stability Profile (Representative Data)

FeatureMethyl

-D-Mannoside (

MM)
4-Aminophenyl O-Mannoside4-Aminophenyl S-Mannoside (Thiomannoside)
Primary Utility Solution Competitor (Reference)Immobilized LigandImmobilized Ligand (Preferred)
FimH Affinity (

)
~2.0 - 10

M (Low)
~200 - 500 nM (Medium)~200 - 600 nM (Medium-High)
Enzymatic Stability Low (Rapid Hydrolysis)Low (Susceptible)High (Resistant)
Chip Surface Life N/A (Usually Analyte)< 50 Cycles> 200 Cycles
Coupling Chemistry N/AAmine CouplingAmine Coupling

Key Insight: While the S-glycosidic linkage may show a negligible difference in


 compared to the O-analog, the Chip Surface Life  is the decisive factor. The thiomannoside surface remains active significantly longer, reducing the cost per data point in large screening campaigns.
Experimental Protocol: Immobilization & Kinetic Analysis

This protocol describes the immobilization of 4-aminophenyl


-D-thiomannopyranoside  onto a CM5 Sensor Chip  to create a stable surface for testing lectin analytes (e.g., FimH, ConA).
3.1 Materials
  • Ligand: 4-Aminophenyl

    
    -D-thiomannopyranoside (dissolved in water or 10mM NaOAc pH 5.0).
    
  • Sensor Chip: CM5 (Carboxymethylated Dextran).[1]

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).

  • Regeneration Solution: 10 mM Glycine-HCl (pH 2.5) OR 50 mM NaOH (Lectin dependent).

3.2 Step-by-Step Workflow

Step 1: Surface Activation [1][2]

  • Mix EDC (0.4 M) and NHS (0.1 M) in a 1:1 ratio.

  • Inject for 420 seconds at 10

    
    L/min to activate carboxyl groups on the dextran matrix.
    

Step 2: Ligand Immobilization

  • Dilute the thiomannoside ligand to 1–5 mM in 10 mM Sodium Acetate (pH 5.0) .

    • Note: High concentration is needed because small molecules immobilize less efficiently than proteins.

  • Inject for 420–600 seconds at 5

    
    L/min.
    
  • Target: Aim for a high theoretical

    
     (>100 RU for protein analytes). Since the ligand is small (~300 Da), the actual RU shift during immobilization may be low (50–200 RU), but the molar density will be high.
    

Step 3: Deactivation

  • Inject 1 M Ethanolamine-HCl (pH 8.5) for 420 seconds to block remaining active esters.

Step 4: Reference Surface

  • Treat Flow Cell 1 (Fc1) with EDC/NHS followed immediately by Ethanolamine (no ligand) to serve as a reference for non-specific binding.

Step 5: Kinetic Analysis (Single Cycle or Multi-Cycle)

  • Prepare a dilution series of the analyte (e.g., FimH lectin domain) in Running Buffer (e.g., 0, 10, 30, 90, 270, 810 nM).

  • Inject analyte for 120s (Association) and allow 300s (Dissociation) .

  • Regenerate with a 30s pulse of 10 mM Glycine-HCl pH 2.5 (for FimH) or 10 mM NaOH (for ConA).

Visualization of Experimental Logic
Figure 1: SPR Assay Configuration & Molecular Interaction

This diagram illustrates the stable immobilization of the thiomannoside and the specific "Tyrosine Gate" interaction that drives affinity.

SPR_Workflow cluster_chip CM5 Sensor Chip Surface cluster_interaction Molecular Recognition Dextran Carboxymethyl Dextran (Activated) Ligand 4-Aminophenyl Thiomannoside Dextran->Ligand Amine Coupling (EDC/NHS) Complex Stable Surface (S-Glycoside) Ligand->Complex Covalent Bond Binding Binding Event (Pi-Pi Stacking) Complex->Binding Exposed Mannose Ring FimH Analyte: FimH Lectin (Tyrosine Gate) FimH->Binding Analyte Injection Binding->FimH Dissociation (k_off)

Caption: Workflow for immobilizing thiomannosides via amine coupling and the subsequent capture of FimH via the Tyrosine Gate interaction.

Critical Analysis & Troubleshooting
  • Steric Hindrance: The 4-aminophenyl linker is relatively short. If the dextran matrix is too dense, the FimH lectin may struggle to access the mannose ring.

    • Solution: Use a lower density chip (e.g., CM3 or CM4) or introduce a PEG spacer between the amine and the phenyl ring if binding signals are lower than theoretically predicted.

  • Non-Specific Binding (NSB): The phenyl ring is hydrophobic. Some "sticky" proteins may bind non-specifically.

    • Validation: Always compare the response on the active channel (Fc2) to the reference channel (Fc1). If Fc1 signal is >10% of Fc2, add 0.1% BSA or increase surfactant (P20) in the running buffer.

  • Regeneration: Because the S-glycoside is stable, you can use harsher regeneration conditions (e.g., 50 mM NaOH) that would typically strip or damage O-mannosides.

References
  • Bouckaert, J. et al. (2005). "Receptor binding studies disclose a novel class of high-affinity inhibitors of the Escherichia coli FimH adhesin." Molecular Microbiology.

  • Sattigeri, J. et al. (2018). "Synthesis and evaluation of thiomannosides, potent and orally active FimH inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Wellens, A. et al. (2012). "Intervening with Urinary Tract Infections Using Anti-Adhesives Based on the Crystal Structure of the FimH–Oligomannose-3 Complex." PLoS ONE.

  • Cytiva (Biacore). "Immobilization of small molecules and peptides." Cytiva Knowledge Base.

  • Nahálková, J. et al. (2014). "Affinity analysis of lectin interaction with immobilized C- and O-glycosides studied by surface plasmon resonance assay." Journal of Carbohydrate Chemistry.

Sources

Comparative Guide: Thiomannosides vs. Natural Mannose for E. coli Adhesion Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of non-antibiotic therapeutics for Urinary Tract Infections (UTIs), the inhibition of Escherichia coli adhesion is a primary target.[1][2] This guide compares Natural D-Mannose (the baseline ligand) with Thiomannosides (synthetic S-glycosidic analogs).

While natural mannose effectively binds the FimH lectin, its therapeutic utility is limited by rapid metabolism and low affinity (millimolar range). Thiomannosides are engineered to overcome these deficits. They leverage an S-glycosidic linkage to resist hydrolytic degradation by host glycosidases and often incorporate aglycone modifications (e.g., biphenyl groups) to target the FimH "Tyrosine Gate," improving affinity from the millimolar to the nanomolar range.

Key Takeaway: Thiomannosides offer a superior pharmacokinetic profile (stability) and enhanced potency (affinity) compared to natural mannose, making them viable candidates for oral anti-adhesive therapy.

Mechanistic Foundation: The FimH Target[1][3][4]

To understand the inhibition variance, one must understand the target. Uropathogenic E. coli (UPEC) use Type 1 pili to anchor to host cells.[1][3][4][5][6][7] The tip of this pilus contains FimH , a mannose-specific lectin.[2][3][6]

The Binding Pocket & The Tyrosine Gate

The FimH carbohydrate recognition domain (CRD) consists of a negatively charged pocket that accommodates the mannose ring. However, the entrance to this pocket is flanked by two hydrophobic residues: Tyr48 and Tyr137 , collectively known as the "Tyrosine Gate."

  • Natural Mannose: Binds only inside the pocket. It does not engage the Tyrosine Gate, resulting in weak affinity and rapid dissociation.

  • Thiomannosides (Optimized): Designed with hydrophobic aglycones (e.g., biphenyl, heptyl) that extend out of the pocket to stack against Tyr48/Tyr137. This "anchoring" effect dramatically increases residence time and affinity.

Visualization: Mechanism of Action

FimH_Inhibition_Mechanism UPEC Uropathogenic E. coli Pili Type 1 Pili UPEC->Pili FimH FimH Adhesin (Lectin Domain) Pili->FimH Receptor Mannosylated Uroplakin Ia FimH->Receptor Natural Adhesion (Infection) Host Host Urothelial Cell Host->Receptor Mannose Natural D-Mannose (Weak Binder, mM) Mannose->FimH Competition (High Off-rate) ThioMan Biphenyl Thiomannoside (Strong Binder, nM) ThioMan->FimH High-Affinity Blockade (Engages Tyr Gate)

Figure 1: Mechanism of Action.[3][8] Thiomannosides (Green) outcompete natural receptors more effectively than D-Mannose (Yellow) by engaging the hydrophobic Tyrosine Gate on FimH.

Comparative Performance Analysis

The following data synthesizes consensus values from key studies (e.g., Ernst et al., Klein et al.) comparing natural mannose with optimized thiomannosides.

Table 1: Binding Affinity & Potency (In Vitro)
Compound ClassRepresentative MoleculeLinkage TypeK_d (Dissociation Constant)Relative Potency (HAI Titer)*
Natural Monosaccharide D-MannoseO-linked~ 2.3 mM1 (Baseline)
Simple Alkyl-Mannoside Methyl-α-D-mannosideO-linked~ 0.5 mM~ 5x
Alkyl-Thiomannoside Heptyl-α-D-thiomannosideS-linked~ 50 nM~ 40,000x
Aryl-Thiomannoside Biphenyl-α-D-thiomannosideS-linked~ 2 - 10 nM ~ 200,000x

*Relative Potency based on Hemagglutination Inhibition (HAI) assays where lower concentration = higher potency.

Table 2: Metabolic Stability (In Vivo Context)
FeatureNatural O-MannosidesThiomannosides (S-Mannosides)
Glycosidic Bond Oxygen (C-O-C)Sulfur (C-S-C)
Enzymatic Susceptibility Highly susceptible to α-mannosidases in the gut and serum.Resistant to α-mannosidases.
Oral Bioavailability Low (Rapidly metabolized before reaching bladder in high conc).High (Reaches urinary tract intact).
Plasma Half-Life MinutesHours
Thermodynamic Profile (ITC Data)

Isothermal Titration Calorimetry (ITC) reveals the "quality" of the binding.

  • Natural Mannose: Binding is enthalpy-driven (

    
    ) due to hydrogen bonding, but suffers from an entropic penalty.
    
  • Thiomannosides: The S-linkage alters the bond angle slightly (C-S bond is longer than C-O), which can sometimes reduce pure H-bond enthalpy. However, this is massively compensated by the Hydrophobic Effect of the aglycone displacing water from the Tyrosine Gate, leading to a favorable entropy term (

    
    ) or reduced entropic penalty.
    

Experimental Protocols

To validate these comparisons in your own lab, use the following self-validating protocols.

Protocol A: Hemagglutination Inhibition (HAI) Assay

This is the "Gold Standard" functional assay. It measures the ability of the compound to prevent FimH-expressing bacteria from cross-linking red blood cells (RBCs).

Reagents:

  • Guinea Pig RBCs (rich in sialic acid/mannose receptors).

  • UPEC Strain (e.g., UTI89 or CFT073).

  • V-bottom 96-well microtiter plates.

Workflow:

  • Serial Dilution: Add 25 µL of PBS to wells. Perform 2-fold serial dilution of the inhibitor (Thiomannoside or Mannose) across the plate.

  • Bacterial Addition: Add 25 µL of bacterial suspension (OD600 adjusted to ~0.5) to all wells.

    • Control 1: Bacteria + PBS (No inhibitor) -> Positive Agglutination.

    • Control 2: PBS only (No bacteria) -> Negative Agglutination (Button formation).

  • Incubation: Incubate at Room Temp for 30 minutes to allow inhibitor binding to FimH.

  • RBC Addition: Add 50 µL of 1% Guinea Pig RBC suspension.

  • Readout: Incubate 1 hour at 4°C.

    • Button: Inhibition successful (RBCs settled).

    • Mat/Lattice: Inhibition failed (Bacteria cross-linked RBCs).

  • Calculation: The HAI titer is the lowest concentration preventing agglutination.

Protocol B: Isothermal Titration Calorimetry (ITC)

Used for determining precise thermodynamic parameters (


).[8]

Workflow:

  • Protein Prep: Purify recombinant FimH Lectin Domain (FimH-LD). Dialyze extensively into assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Ligand Prep: Dissolve Thiomannoside in the exact same dialysis buffer to prevent heat of dilution artifacts.

  • Titration:

    • Cell: FimH-LD (~20-50 µM).

    • Syringe: Ligand (~500 µM - 1 mM).[9]

    • Injections: 20 x 2 µL injections at 25°C.

  • Analysis: Fit data to a "One Set of Sites" model.

    • Self-Validation: Ensure the stoichiometry (N) is close to 1.0 (0.8 - 1.2). If N < 0.8, your protein is likely inactive or aggregated.

Visualization: Experimental Workflow

HAI_Workflow Start Start Dilution 1. Serial Dilution (Inhibitor in PBS) Start->Dilution BacAdd 2. Add UPEC (Bind FimH) Dilution->BacAdd Incubate1 3. Incubate (30 min, RT) BacAdd->Incubate1 RBCAdd 4. Add RBCs (Guinea Pig) Incubate1->RBCAdd Settle 5. Settle (1 hr, 4°C) RBCAdd->Settle Result 6. Readout Settle->Result

Figure 2: Step-by-step workflow for the Hemagglutination Inhibition (HAI) Assay.

References

  • Ernst, B., et al. (2012). FimH antagonists: structure-activity and structure-property relationships for biphenyl α-D-mannopyranosides.[4][6] ChemMedChem. [Link]

  • Klein, T., et al. (2010). FimH antagonists for the oral treatment of urinary tract infections: from design and synthesis to in vitro and in vivo evaluation.[3][7] Journal of Medicinal Chemistry. [Link]

  • Sperling, O., et al. (2006). Evaluation of the carbohydrate recognition domain of the bacterial adhesin FimH: design, synthesis and binding properties of mannoside inhibitors.[5][10] Organic & Biomolecular Chemistry. [Link]

  • Wellens, A., et al. (2008). Intervening with urinary tract infections using anti-adhesives based on the crystal structure of the FimH-oligomannose-3 complex. PLoS ONE. [Link]

  • Totsika, M., et al. (2013). A FimH inhibitor prevents acute bladder infection and treats chronic cystitis caused by multidrug-resistant Escherichia coli.[7] Journal of Infectious Diseases. [Link]

Sources

Assessing Metabolic Stability of 4-Aminophenyl beta-D-Thiomannopyranoside In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing metabolic stability of 4-Aminophenyl beta-D-thiomannopyranoside in vivo Content Type: Publish Comparison Guide

A Comparative Technical Guide for Drug Development Professionals

Executive Summary

4-Aminophenyl beta-D-thiomannopyranoside represents a strategic scaffold in glycomimetic drug design.[1] Unlike its oxygen-linked counterparts, this thioglycoside (S-glycoside) offers exceptional resistance to hydrolytic cleavage by glycoside hydrolases.[1] However, the metabolic stability of this compound is not binary; while the glycone (sugar) moiety is robust, the aglycone (4-aminophenyl) introduces specific metabolic liabilities—primarily N-acetylation—that must be accounted for in in vivo assessments.[1]

This guide provides a structured framework for evaluating the metabolic fate of this compound, comparing it against O- and C-glycoside alternatives, and detailing the specific experimental protocols required to validate its pharmacokinetic (PK) profile.[1]

Part 1: The Stability Landscape

To accurately assess stability, one must decouple the glycosidic linkage from the aglycone handle .[1]

The Glycosidic Linkage: S- vs. O- vs. C-

The primary failure mode for aryl mannosides in vivo is hydrolysis by broad-spectrum glycosidases (e.g., lysosomal


-mannosidase).[1]
FeatureO-Mannoside (Natural)S-Mannoside (The Product)C-Mannoside (Alternative)
Bond Type Acetal (C-O-C)Thioacetal (C-S-C)Ether/Alkane (C-C-C)
Enzymatic Stability Low. Rapidly hydrolyzed by glycosidases.[1]High. Resistant to hydrolysis; acts as a "metabolic decoy."[1]Ultra-High. Completely non-hydrolyzable.[1]
Conformation Exo-anomeric effect dominates.[1]Retains similar conformation to O-glycosides (bond angle ~90°).[1]Flexible; often lacks the anomeric effect, altering binding affinity.[1]
Synthesis Simple (Koenigs-Knorr).[1]Moderate (Thiol displacement).[1]Difficult (Organometallic coupling).[1]
In Vivo Half-Life Minutes (< 30 min).[1]Hours (variable by aglycone).Hours to Days.
The Aglycone Liability: The Aniline Trap

While the S-linkage prevents the sugar from falling off, the 4-aminophenyl group is a known substrate for Phase II metabolic enzymes.

  • N-Acetylation: Arylamine N-acetyltransferases (NAT1/NAT2) in the liver will rapidly convert the free amine (-NH

    
    ) to an acetamide (-NHCOCH
    
    
    
    ).[1]
  • Glucuronidation: UGT enzymes may conjugate the amine directly.[1]

  • Implication: When assessing "stability," you must distinguish between catabolic loss (cleavage of the sugar) and metabolic transformation (modification of the handle).[1]

Part 2: Experimental Framework & Protocols

The following workflows are designed to isolate the specific degradation pathways of 4-Aminophenyl beta-D-thiomannopyranoside.

Workflow Visualization: Metabolic Fate Mapping

The diagram below illustrates the divergent pathways for S-glycosides compared to O-glycosides.

MetabolicFate Compound 4-Aminophenyl beta-D-thiomannopyranoside BetaMan Lysosomal beta-Mannosidase Compound->BetaMan Resistance Check NATs Liver NAT1/NAT2 (Phase II) Compound->NATs Major Pathway CYPs CYP450 (Phase I) Compound->CYPs Minor Pathway Hydrolysis Hydrolysis Products (Sugar + Aglycone) BetaMan->Hydrolysis BLOCKED (S-Linkage) NAcetyl N-Acetylated Metabolite NATs->NAcetyl Oxidized Hydroxylated Metabolites CYPs->Oxidized

Caption: Metabolic fate of S-mannosides. Note the blockade of hydrolytic cleavage (Red) vs. the active N-acetylation pathway (Green).

Protocol 1: Enzymatic Resistance Assay (In Vitro)

Objective: Confirm resistance to lysosomal


-mannosidase.[1]
Rationale: 

-mannosidase is the specific enzyme that cleaves

-linked mannose residues.[1][2] O-analogs will degrade; S-analogs should not.[1]
  • Reagents:

    • Purified

      
      -mannosidase (e.g., from Helix pomatia or recombinant human) or Lysosomal Rat Liver Lysate.[1]
      
    • Substrate: 4-Aminophenyl beta-D-thiomannopyranoside (100 µM).[1]

    • Control: 4-Nitrophenyl beta-D-mannopyranoside (O-linked).[1]

  • Procedure:

    • Incubate substrate in citrate-phosphate buffer (pH 4.5) at 37°C.

    • Aliquot samples at t = 0, 15, 30, 60, 120 min.[1]

    • Quench with ice-cold acetonitrile (1:3 v/v).

  • Analysis:

    • LC-MS/MS: Monitor for the parent ion [M+H]+.[1]

    • Success Criteria: >95% parent recovery at 120 min for S-glycoside; <50% for O-glycoside.[1]

Protocol 2: Hepatic Stability & Metabolite ID (Microsomes)

Objective: Identify Phase I/II modifications to the aglycone.[1] Rationale: Standard microsomal stability assays often miss N-acetylation if Acetyl-CoA is not added.[1]

  • System: Pooled Human/Mouse Liver Microsomes (20 mg/mL protein).

  • Cofactors:

    • NADPH-regenerating system (for CYP oxidation).[1]

    • Acetyl-CoA (Essential for NAT activity).[1][3]

    • UDPGA (Optional, for glucuronidation).[1]

  • Procedure:

    • Pre-incubate microsomes with cofactors at 37°C for 5 min.

    • Initiate with 10 µM test compound.[1]

    • Sample at 0, 5, 15, 30, 60 min.[1]

  • Data Output:

    • Calculate

      
       (Intrinsic Clearance).[1]
      
    • Metabolite Scan: Look for +42 Da mass shift (Acetylation) and +16 Da (Oxidation).[1]

Protocol 3: In Vivo Pharmacokinetics (Mouse)

Objective: Determine bioavailability and systemic clearance.[1]

  • Design:

    • Species: CD-1 or C57BL/6 Mice (n=3 per timepoint).[1]

    • Dosing: IV (Tail vein, 2 mg/kg) vs. PO (Oral gavage, 10 mg/kg).[1]

    • Vehicle: Saline or 5% DMSO/Saline (Thioglycosides are generally water-soluble).[1]

  • Sampling:

    • Collect blood via saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.[1]

    • Process to plasma (K2EDTA tubes).[1]

  • Bioanalysis:

    • Precipitate plasma proteins with acetonitrile containing internal standard.[1]

    • LC-MS/MS Transitions:

      • Parent: 288.3

        
         110.1 (Loss of thiomannose, detection of aminothiophenol fragment).[1]
        
      • N-Acetyl Metabolite: 330.3

        
         152.1.[1]
        

Part 3: Data Interpretation & Troubleshooting[1]

When analyzing the data from the above protocols, use this guide to interpret the results:

ObservationInterpretationActionable Insight
Parent compound stable in Lysate S-glycosidic bond is intact.[1]The "Metabolic Decoy" strategy is working.[1]
Mass Shift +42 Da observed N-Acetylation of the aniline.[1]Critical: This is not "instability" of the sugar, but metabolism of the linker. If the amine is required for conjugation, this is a failure.[1] If the amine is just a linker, ensure the acetylated form is still active/relevant.[1]
Rapid disappearance in Plasma High renal clearance or rapid tissue distribution.[1]S-glycosides are polar; they are often excreted unchanged in urine rapidly unless protein-bound.[1]
Low Oral Bioavailability (<10%) Poor permeability.[1]Thioglycosides are hydrophilic.[1] Consider prodrug strategies (e.g., peracetylation) to improve oral uptake.[1]
Expert Insight: The "Beta" Specificity

While most FimH antagonists are alpha -mannosides, the beta -thiomannoside discussed here is chemically distinct.[1] The S-linkage confers stability against


-mannosidase (lysosomal), making this compound an excellent candidate for lysosomal storage disease chaperones or specific beta-mannose binding lectins (e.g., Galectin-3 cross-reactivity).[1] However, do not assume data from alpha-mannosides applies here; the beta-anomer has different transporter affinities.[1]

References

  • Sattigeri, J. A., et al. (2018).[1] Synthesis and evaluation of thiomannosides, potent and orally active FimH inhibitors. Bioorganic & Medicinal Chemistry Letters.[1]

  • Wang, L., et al. (2023).[1] Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis.[1] ACS Infectious Diseases.[1] [1]

  • Hein, D. W., et al. (2006).[1][3] N-acetyltransferase 2 acetylator genotype-dependent N-acetylation of 4-aminobiphenyl in cryopreserved human hepatocytes.[4] Pharmacogenetics and Genomics.[1]

  • Macauley, M. S., et al. (2005).[1] O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors. Journal of Biological Chemistry.[1] (Demonstrates S-glycoside resistance mechanisms).

  • Larsen, K., et al. (2018).[1] The structure of mammalian β-mannosidase provides insight into β-mannosidosis.[1][2] FEBS Journal.[1]

Sources

A Researcher's Guide to the NMR Structural Elucidation of 4-Aminophenyl β-D-thiomannopyranoside: Standards and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, particularly in the field of glycobiology, the unambiguous structural confirmation of carbohydrate-based molecules is paramount. Synthetic glycosides, such as 4-Aminophenyl β-D-thiomannopyranoside, are crucial as enzyme substrates, inhibitors, or intermediates in the synthesis of more complex glycoconjugates. Their precise structure, including anomeric configuration and the conformation of the pyranose ring, dictates their biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful, non-destructive technique for the complete structural elucidation of these molecules in solution.[1]

This guide provides a comprehensive framework for the NMR characterization of 4-Aminophenyl β-D-thiomannopyranoside. While a complete, publicly available experimental dataset for this specific molecule is not readily found, this guide will establish the expected spectral standards based on well-documented NMR data from closely related thiomannopyranosides and aryl thioglycosides. We will delve into the rationale behind chemical shift and coupling constant assignments, present a standardized protocol for data acquisition, and offer a comparative analysis of the key NMR experiments essential for unequivocal structural validation.

The Molecular Blueprint: Structure and Numbering

A clear understanding of the molecule's structure is the first step in interpreting its NMR spectra. The numbering convention for 4-Aminophenyl β-D-thiomannopyranoside is outlined below.

Caption: Numbering scheme for 4-Aminophenyl β-D-thiomannopyranoside.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) and key coupling constants (J) for 4-Aminophenyl β-D-thiomannopyranoside. These predictions are based on data from related thioglycosides and the known effects of substituents on chemical shifts.[2][3][4] The spectra are assumed to be recorded in a common solvent like methanol-d₄ or DMSO-d₆.

Table 1: Predicted ¹H NMR Data (500 MHz, Methanol-d₄)
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-14.8 - 5.0dJ1,2 ≈ 1.5 - 2.5The anomeric proton in a β-thiomannopyranoside exhibits a small diaxial-equatorial coupling constant with H-2.
H-23.9 - 4.1ddJ2,3 ≈ 3.0 - 4.0Coupled to H-1 and H-3. The equatorial position results in smaller coupling constants.
H-33.6 - 3.8ddJ3,4 ≈ 9.0 - 10.0Coupled to H-2 and H-4. The axial position leads to a larger diaxial coupling with H-4.
H-43.4 - 3.6tJ4,5 ≈ 9.0 - 10.0Appears as a triplet due to similar diaxial coupling constants with H-3 and H-5.
H-53.3 - 3.5dddJ5,6a/6b ≈ 2.0, 6.0Coupled to H-4 and the two H-6 protons.
H-6a3.7 - 3.9ddJ6a,6b ≈ 11.0 - 12.0Diastereotopic protons of the hydroxymethyl group, coupled to each other and H-5.
H-6b3.6 - 3.8dd
H-2', H-6'7.3 - 7.5dJ2',3' ≈ 8.0 - 9.0Protons ortho to the sulfur atom, deshielded.
H-3', H-5'6.6 - 6.8dJ3',2' ≈ 8.0 - 9.0Protons meta to the sulfur and ortho to the amino group, shielded by the electron-donating NH₂.
Table 2: Predicted ¹³C NMR Data (125 MHz, Methanol-d₄)
CarbonPredicted δ (ppm)Rationale for Assignment
C-188 - 92The anomeric carbon in thioglycosides is significantly shielded compared to O-glycosides.
C-272 - 75Carbon bearing an equatorial hydroxyl group.
C-375 - 78Carbon with an axial hydroxyl group.
C-468 - 71
C-578 - 81
C-662 - 65Primary alcohol carbon.
C-1'120 - 123Aromatic carbon attached to sulfur, shielded by the amino group.
C-2', C-6'135 - 138Aromatic carbons ortho to the sulfur.
C-3', C-5'115 - 118Aromatic carbons ortho to the amino group, strongly shielded.
C-4'148 - 151Aromatic carbon attached to the amino group, deshielded.

The Experimental Workflow: A Self-Validating System

Acquiring high-quality, unambiguous NMR data requires a systematic approach. The following workflow is designed to be self-validating, where each experiment provides complementary information to build a complete structural picture.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Data Interpretation & Final Structure H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton-Proton Connectivity HSQC ¹H-¹³C HSQC H1_NMR->HSQC C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC Direct C-H Correlation Assignments Assign Signals COSY->Assignments HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Correlation HSQC->Assignments HMBC->Assignments NOESY ¹H-¹H NOESY/ROESY NOESY->Assignments Through-Space Correlations Structure Confirm Structure & Stereochemistry Assignments->Structure

Sources

Evaluation of 4-Aminophenyl Thiomannoside as a Stable Glycomimetic

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Functionality Paradox

In the development of glycomimetics, researchers face a persistent trade-off: native recognition vs. hydrolytic stability . While p-aminophenyl


-D-mannopyranoside (O-linked) offers excellent affinity for lectins like Concanavalin A (ConA) and FimH, it is rapidly degraded by serum glycosidases and lysosomal enzymes.

4-Aminophenyl thiomannoside (APTM) emerges as the superior alternative for therapeutic and diagnostic applications. By substituting the exocyclic oxygen with sulfur, APTM retains the critical


-anomeric configuration required for receptor binding while rendering the glycosidic bond chemically and enzymatically inert. Furthermore, the para-amine handle provides a "universal socket" for conjugation to arrays, nanoparticles, and drug carriers without interfering with the sugar recognition motif.

Comparative Analysis: APTM vs. Alternatives

The following analysis compares APTM against its O-glycoside analogue and the chemically robust C-glycoside.

Table 1: Physicochemical and Functional Comparison
Feature4-Aminophenyl Thiomannoside (APTM) 4-Aminophenyl O-Mannoside C-Mannosides (Aryl)
Glycosidic Linkage

-S-glycosidic (

)

-O-glycosidic (

)
C-glycosidic (

)
Enzymatic Stability High (Resistant to

-mannosidase)
Low (Rapid hydrolysis)High (Total resistance)
Bond Length (C1-X)

(Longer)

(Native)

Lectin Affinity (FimH) High (

nM)*
Very High (

nM)
Variable (Linker dependent)
Conformational Flexibility Moderate (S allows different rotamers)Rigid (Exo-anomeric effect)Flexible
Synthetic Accessibility Moderate (Thiol displacement)High (Koenigs-Knorr)Low (Requires organometallics)
Primary Application Stable Arrays, In Vivo ImagingIn Vitro Binding AssaysOral Therapeutics

*Note: While S-glycosides often show slightly lower affinity due to bond length extension, the phenyl ring of APTM compensates by engaging in hydrophobic stacking with the "Tyrosine Gate" (Tyr48/Tyr137) of FimH.

Mechanism of Action: The "Sulfur Switch"

Structural Integrity

The replacement of oxygen with sulfur fundamentally alters the degradation pathway. In O-mannosides, protonation of the exocyclic oxygen by glycosidases leads to the formation of an oxocarbenium ion intermediate, resulting in bond cleavage. The sulfur atom in APTM is a poorer hydrogen bond acceptor and less basic, preventing this protonation step within the enzyme active site.

Receptor Recognition (FimH & ConA)

Despite the longer


 bond (

vs

), APTM maintains the

chair conformation necessary for binding.
  • FimH Binding: The mannose ring inserts into the negatively charged pocket of FimH. The 4-aminophenyl aglycone is critical here; it sits outside the pocket and engages in

    
    -
    
    
    
    stacking interactions with Tyr48 and Tyr137 . This "anchoring" effect mitigates the entropic penalty of the flexible S-linkage.

Experimental Protocols

Protocol A: Enzymatic Stability Validation (Self-Validating)

Objective: Prove APTM resistance to hydrolysis compared to O-mannoside controls.

Materials:

  • Jack Bean

    
    -Mannosidase (Sigma, 
    
    
    
    units/mg).
  • Substrates: APTM and 4-Nitrophenyl

    
    -D-mannopyranoside (PNP-Man) as a positive control.
    
  • Buffer: 50 mM Sodium Citrate, pH 4.5, 1 mM ZnCl

    
    .
    

Workflow:

  • Preparation: Dissolve both substrates to 1 mM in Citrate buffer.

  • Incubation: Add

    
    -Mannosidase (0.5 units/mL final) to each sample. Incubate at 37°C.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    .
  • Quenching: Add 50

    
    L of 0.2 M Glycine-NaOH (pH 10.5) to stop the reaction.
    
  • Detection:

    • Control (PNP-Man): Measure absorbance at 405 nm (release of p-nitrophenolate).

    • Test (APTM): Analyze by HPLC (C18 column, Water/MeCN gradient).

  • Validation Criteria: PNP-Man must show >50% hydrolysis within 1 hour. APTM must show <5% degradation after 24 hours.

Protocol B: Surface Conjugation (Glycan Arrays)

Objective: Utilize the


 handle to immobilize APTM on NHS-activated glass slides.
  • Activation: Use NHS-activated glass slides (e.g., Nexterion H).

  • Printing Buffer: Dissolve APTM (100

    
    M to 1 mM) in Sodium Phosphate buffer (300 mM, pH 8.5). Note: High pH ensures the aniline is unprotonated and nucleophilic.
    
  • Printing: Spot using a piezoelectric non-contact printer.

  • Humidity Control: Incubate slides at 75% humidity for 1 hour (prevents evaporation before reaction completion).

  • Blocking: Quench unreacted NHS esters with 50 mM Ethanolamine in Borate buffer (pH 9.0) for 1 hour.

  • Wash:

    
     PBS-Tween (0.05%), 
    
    
    
    ddH
    
    
    O. Spin dry.

Visualizations

Diagram 1: Stability Logic & Degradation Pathways

This diagram illustrates why the O-mannoside fails in biological media while the S-mannoside (APTM) persists.

StabilityPathways cluster_0 O-Mannoside (Labile) cluster_1 S-Mannoside (APTM - Stable) O_Man 4-Aminophenyl O-Mannoside Enzyme α-Mannosidase (Lysosome/Serum) O_Man->Enzyme Hydrolysis Bond Cleavage Enzyme->Hydrolysis Protonation of Exocyclic O Breakdown Free Mannose + Toxic Aglycone Hydrolysis->Breakdown S_Man 4-Aminophenyl Thiomannoside Enzyme_Fail α-Mannosidase (Ineffective) S_Man->Enzyme_Fail Intact Complex Remains Intact Enzyme_Fail->Intact S resists Protonation BioActivity Sustained Receptor Binding Intact->BioActivity

Caption: Comparative degradation pathways. The S-glycosidic bond prevents the initial protonation step required for enzymatic hydrolysis, ensuring biological persistence.

Diagram 2: Conjugation & Application Workflow

This flow details how to transform the raw APTM molecule into a functional tool.

Workflow cluster_chem Conjugation Chemistry APTM APTM (Free Amine) NHS NHS-Ester Surface (Microarray) APTM->NHS pH 8.5 ITC Isothiocyanate (Fluorescent Probe) APTM->ITC pH 9.0 AuNP Gold Nanoparticle (Direct S-Au or Amine) APTM->AuNP Thiol/Amine Product Stable Glyco-Conjugate NHS->Product ITC->Product AuNP->Product App1 FimH Screening (Drug Discovery) Product->App1 App2 In Vivo Imaging (Metabolic Stability) Product->App2

Caption: Functionalization workflow. The 4-amino group serves as a versatile nucleophile for diverse bioconjugation strategies.

References

  • National Institutes of Health (PMC). Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection. (Detailed discussion on FimH binding pockets and tyrosine gate interactions). [Link]

  • Semantic Scholar. Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH. (Direct comparison of binding affinities: O- vs C- vs S-mannosides). [Link]

  • MDPI. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable Catalysts. (Chemical basis for synthesizing the amino-precursor from nitro-derivatives).[1] [Link]

  • PubMed. Glycan arrays: biological and medical applications.[2] (Context for using amine-functionalized glycosides in array technology). [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 4-Aminophenyl β-D-thiomannopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. This guide provides a detailed, authoritative framework for the proper disposal of 4-Aminophenyl β-D-thiomannopyranoside, ensuring the safety of your personnel, the protection of our environment, and full compliance with regulatory standards. This is not just about waste management; it is about responsible science.

Hazard Assessment: Understanding the Compound

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. 4-Aminophenyl β-D-thiomannopyranoside and its common salt form, 4-Aminophenyl β-D-thiomannopyranoside hydrochloride, present specific risks that must be managed.

  • Potential for skin and eye irritation: Direct contact should be avoided.

  • Risks if inhaled or ingested: Handling in a well-ventilated area, preferably a fume hood, is essential.

  • Formation of hazardous decomposition products: Under fire conditions, toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides may be released.

Table 1: Hazard Profile of 4-Aminophenyl β-D-thiomannopyranoside Hydrochloride

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity While not classified as acutely toxic, ingestion or inhalation may be harmful.Use in a well-ventilated area. Avoid creating dust.
Skin Corrosion/Irritation May cause skin irritation upon prolonged or repeated contact.Wear appropriate chemical-resistant gloves.
Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses or goggles.
Environmental Hazards The environmental impact has not been fully evaluated. Discharge into the environment must be avoided.[1]Do not allow to enter drains or waterways.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 4-Aminophenyl β-D-thiomannopyranoside is governed by federal, state, and local regulations for hazardous waste.[2][3][4][5] The overarching principle is the "cradle-to-grave" management of hazardous materials, ensuring they are handled safely from generation to final disposal.[4][5]

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other suitable chemical-resistant gloves. Inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is essential.

Step 2: Waste Segregation and Collection - Preventing Unwanted Reactions

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for 4-Aminophenyl β-D-thiomannopyranoside and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

  • Container Material: The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents as "4-Aminophenyl β-D-thiomannopyranoside." Include the date the waste was first added to the container.

Step 3: On-Site Storage - Temporary and Secure Containment

Waste must be stored safely and securely pending collection by a licensed disposal facility.

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.

  • Container Integrity: Keep the container securely closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Arranging for Disposal - Professional and Compliant Removal

The final step is to ensure the waste is transported and disposed of by a licensed and reputable hazardous waste disposal company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with certified waste disposal vendors. They will provide you with the necessary paperwork and schedule a pickup.

  • Waste Manifest: For off-site transportation, a hazardous waste manifest is required. This document tracks the waste from your facility to its final destination, ensuring a complete chain of custody.[5][6]

Spill and Emergency Procedures: Preparing for the Unexpected

In the event of a spill, immediate and correct action is crucial to mitigate any potential harm.

  • Evacuate the Area: If the spill is large or in a poorly ventilated space, evacuate the immediate area.

  • Alert Personnel: Inform your colleagues and your laboratory supervisor or EHS officer immediately.

  • Control the Spill (if safe to do so): For small spills, and if you are trained and equipped to do so, you can manage the cleanup.

    • Wear the appropriate PPE.

    • Cover the spill with an inert absorbent material, such as vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, and collect the cleaning materials as hazardous waste.

The Logic of Disposal: A Visual Guide

The following diagram illustrates the decision-making process for the proper disposal of 4-Aminophenyl β-D-thiomannopyranoside.

DisposalWorkflow cluster_generation Waste Generation cluster_handling Immediate Handling cluster_storage On-Site Management cluster_disposal Final Disposal start Generation of 4-Aminophenyl b-D-thiomannopyranoside Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into Designated Labeled Container ppe->segregate store Store in Secure Satellite Accumulation Area segregate->store log Maintain Waste Log store->log contact_ehs Contact Environmental Health & Safety (EHS) log->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest pickup Arrange for Pickup by Licensed Disposal Vendor manifest->pickup end_node Compliant Disposal pickup->end_node

Caption: Disposal workflow for 4-Aminophenyl b-D-thiomannopyranoside.

Conclusion: A Commitment to Safety and Excellence

The proper disposal of 4-Aminophenyl β-D-thiomannopyranoside is not a mere procedural formality; it is a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to these guidelines, you not only comply with regulations but also contribute to a safer and more sustainable research environment. Always consult your institution's specific protocols and your EHS department for guidance tailored to your location and facilities.

References

  • Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania. (n.d.).
  • Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection. (2024, August 12).
  • Chemical Safety Data Sheet MSDS / SDS - 4-Aminophenyl -D-Thiomannopyranoside, Hydrochloride - ChemicalBook. (2023, April 29).
  • Hazardous Waste Compliance and Assistance - Missouri Department of Natural Resources. (n.d.).
  • Hazardous Waste Management - NYSDEC - New York State Department of Environmental Conservation. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).

Sources

Navigating the Safe Handling of 4-Aminophenyl β-D-thiomannopyranoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4-Aminophenyl β-D-thiomannopyranoside, a compound often utilized in glycobiology and related research fields.

This document moves beyond a simple checklist to offer a framework for understanding the "why" behind each safety recommendation, fostering a proactive safety culture within the laboratory. The information herein is synthesized from available safety data for the hydrochloride salt of the target compound and structurally similar chemicals, due to the limited availability of a specific safety data sheet for 4-Aminophenyl β-D-thiomannopyranoside.

Hazard Assessment and Triage: Understanding the Risks

A safety data sheet for the hydrochloride salt of 4-Aminophenyl-D-Thiomannopyranoside indicates that the compound may cause skin and eye irritation. In case of contact, immediate and thorough washing of the affected area is recommended. Inhalation should be avoided by working in a well-ventilated area.

Table 1: Summary of Potential Hazards and Recommended Actions

Potential HazardPrimary Routes of ExposureRecommended Immediate Actions
Skin Irritation Direct contactImmediately flush skin with plenty of water. Remove contaminated clothing.
Eye Irritation Direct contact with eyesImmediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
Respiratory Tract Irritation Inhalation of dustMove to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion SwallowingDo NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 4-Aminophenyl β-D-thiomannopyranoside. The following recommendations are based on general best practices for handling powdered organic chemicals with potential irritant properties.

Core PPE Requirements:
  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves are essential. Given the presence of an aromatic amine and a sulfur-containing group, nitrile gloves are a suitable initial choice. It is critical to inspect gloves for any signs of degradation or perforation before and during use. Always change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is required to protect against incidental contact. For procedures with a higher risk of contamination, consider a disposable gown.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize the inhalation of any airborne powder. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) should be used.

PPE_Decision_Tree start Start: Handling 4-Aminophenyl b-D-thiomannopyranoside weighing Weighing or transferring powder? start->weighing in_solution Working with the compound in solution? weighing->in_solution No ppe_powder Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Fume Hood or Respirator (N95) weighing->ppe_powder Yes splash_risk Risk of splashing? in_solution->splash_risk ppe_solution Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat splash_risk->ppe_solution No ppe_splash Additional PPE: - Face Shield splash_risk->ppe_splash Yes end Proceed with Caution ppe_powder->end ppe_solution->end ppe_splash->ppe_solution

Operational Plan: From Receipt to Disposal

A clear and concise operational plan ensures that 4-Aminophenyl β-D-thiomannopyranoside is handled safely and efficiently throughout its lifecycle in the laboratory.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be tightly sealed to prevent the absorption of moisture and contamination.

Handling and Experimental Use:
  • Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the section above.

  • Weighing and Transfer: To minimize the generation of airborne dust, perform all weighing and transfer operations within the fume hood. Use a spatula for solid transfers and avoid pouring the powder directly.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.

  • Post-Procedure: After completing the experimental work, decontaminate any surfaces that may have come into contact with the compound.

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and any colleagues in the area.

  • Contain: If it is safe to do so, cover the spill with an absorbent material suitable for chemical spills. Avoid raising dust.

  • Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated chemical waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-Aminophenyl β-D-thiomannopyranoside and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Unused or waste 4-Aminophenyl β-D-thiomannopyranoside should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for non-halogenated organic waste. Do not dispose of these solutions down the drain.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as solid chemical waste.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.

Conclusion: A Culture of Safety

The responsible use of 4-Aminophenyl β-D-thiomannopyranoside hinges on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the principles of hazard assessment, proper PPE utilization, and meticulous operational and disposal planning into your daily workflow, you contribute to a safer and more effective research environment. Always consult your institution's specific safety guidelines and the most up-to-date safety data sheets for the chemicals you are working with.

References

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